7-Azaindole N-oxide 3-chlorobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-chlorobenzoate;7-hydroxy-1H-pyrrolo[2,3-b]pyridin-7-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2.C7H6N2O/c8-6-3-1-2-5(4-6)7(9)10;10-9-5-1-2-6-3-4-8-7(6)9/h1-4H,(H,9,10);1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCXWHNFXDOYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)[O-].C1=CC2=C(NC=C2)[N+](=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468802 | |
| Record name | 7-Azaindole N-oxide 3-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611197-49-0 | |
| Record name | 7-Azaindole N-oxide 3-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Azaindole N-oxide 3-chlorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis and characterization of 7-Azaindole N-oxide 3-chlorobenzoate
An In-Depth Technical Guide to the Synthesis and Characterization of 7-Azaindole N-oxide 3-chlorobenzoate
Abstract
This technical guide provides a comprehensive framework for the . 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a privileged scaffold in medicinal chemistry, frequently utilized in the development of therapeutic agents such as kinase inhibitors.[1] The strategic functionalization of its pyridine ring via N-oxidation creates a versatile intermediate, the 7-Azaindole N-oxide, which activates the ring for further transformations.[2][3] This guide details a robust, two-step synthetic pathway commencing with the N-oxidation of 7-azaindole, followed by the O-acylation of the resulting N-oxide with 3-chlorobenzoyl chloride. We will explore the mechanistic underpinnings of each synthetic step, provide detailed, field-tested experimental protocols, and outline a full suite of analytical techniques for the unambiguous characterization of the final product. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage N-oxide chemistry for the synthesis of novel 7-azaindole derivatives.
Strategic Overview: The Rationale for Synthesis
The synthetic journey to this compound is a tale of strategic activation. The initial N-oxidation of the pyridine nitrogen in 7-azaindole serves multiple purposes: it alters the electronic properties of the heterocyclic system and provides a reactive handle for subsequent functionalization. The resulting N-oxide is a key intermediate for creating diverse derivatives.[4][5]
The second step, O-acylation with a substituted benzoate, forms a reactive O-acyl pyridinium species. This guide focuses on 3-chlorobenzoate as a representative acyl group, but the principles described are broadly applicable. Such O-acylated N-oxides are not merely stable final products; they are potent electrophiles, primed for reactions with a wide array of nucleophiles, enabling site-selective functionalization of the azaindole core that is otherwise difficult to achieve.
Overall Synthetic Workflow
The synthesis is logically structured in two primary stages, as illustrated in the workflow diagram below. This approach ensures the isolation and characterization of the key N-oxide intermediate before proceeding to the final, more reactive target molecule.
Figure 1: High-level workflow for the synthesis of the target compound.
Part I: Synthesis of 7-Azaindole N-oxide
The foundational step is the selective oxidation of the pyridine nitrogen (N7) of 7-azaindole. The pyrrole nitrogen (N1) is significantly less basic and does not readily undergo oxidation under these conditions. Two primary, highly effective methods are presented: oxidation with meta-chloroperoxybenzoic acid (m-CPBA) and oxidation with hydrogen peroxide (H₂O₂).
Mechanistic Insight: The Choice of Oxidant
The N-oxidation of a pyridine ring proceeds via the electrophilic attack of an oxygen atom from a peroxy-containing compound onto the lone pair of the nitrogen atom.
-
m-CPBA: This is a widely used, reliable reagent for N-oxidation.[6] It is highly reactive and effective, often providing clean conversions in aprotic solvents like dichloromethane (DCM). The primary consideration is the removal of the meta-chlorobenzoic acid byproduct during workup, which is typically achieved by a basic wash.
-
Hydrogen Peroxide: This method is often considered a "greener" alternative.[5] It produces water as the only stoichiometric byproduct. The reaction is typically performed in a solvent like tetrahydrofuran (THF) and can achieve excellent yields.[1]
The choice between these methods depends on substrate compatibility, desired solvent system, and considerations for downstream processing. For this guide, we will detail the m-CPBA protocol due to its broad applicability and rapid reaction times.[1]
Figure 2: Conceptual mechanism of N-oxidation using m-CPBA.
Quantitative Data & Reaction Parameters
The following table summarizes the typical reaction parameters for the two most common N-oxidation methods.
| Parameter | Method 1: m-CPBA | Method 2: Hydrogen Peroxide |
| Oxidizing Agent | meta-Chloroperoxybenzoic acid | Hydrogen Peroxide (50%) |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) |
| Molar Ratio (Oxidant) | 1.1 - 1.5 equivalents | 1.2 equivalents |
| Temperature | 0°C to Room Temperature | 5°C to Room Temperature |
| Reaction Time | 2-4 hours | 3 hours |
| Typical Yield | > 85% | ~94%[1] |
Detailed Experimental Protocol: N-Oxidation with m-CPBA
-
Preparation: To a round-bottom flask charged with 7-azaindole (1.0 eq.), add anhydrous dichloromethane (DCM) to a concentration of ~0.1 M. Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve m-CPBA (1.2 eq.) in DCM. Add this solution dropwise to the stirring 7-azaindole solution over 30 minutes, ensuring the internal temperature remains below 5°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench excess m-CPBA and remove the m-chlorobenzoic acid byproduct. Repeat the wash twice.
-
Extraction: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, it can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford 7-azaindole N-oxide as a pale solid.[1]
Characterization of 7-Azaindole N-oxide
-
Appearance: Pale solid.[1]
-
Molecular Weight: 134.14 g/mol .[7]
-
Melting Point: 102-118 °C (as hemihydrate).[8]
-
¹H NMR: Relative to 7-azaindole, the protons on the pyridine ring (H4, H5, H6) are expected to shift downfield due to the deshielding effect of the N-oxide moiety. The proton adjacent to the N-oxide (H6) will show the most significant shift.
-
IR Spectroscopy: The most characteristic feature is the appearance of a strong N-O stretching vibration, typically in the range of 1200-1350 cm⁻¹.
Part II: Synthesis of this compound
This step involves the O-acylation of the N-oxide intermediate. The product, more formally named 1-(3-chlorobenzoyloxy)-1H-pyrrolo[2,3-b]pyridin-1-ium chloride , is a reactive acyl pyridinium salt. These intermediates are powerful acylating agents and may be unstable, particularly in the presence of nucleophiles like water. Therefore, the synthesis and subsequent use should be conducted under anhydrous conditions.
Mechanistic Insight: O-Acylation
The oxygen atom of the 7-azaindole N-oxide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. This addition-elimination reaction expels a chloride ion and forms the target O-acyl pyridinium salt. This process transforms the poor leaving group of a carboxylic acid (hydroxyl) into an excellent leaving group (the N-oxide), thereby activating the acyl group for further reactions.
Figure 3: Reaction scheme for O-acylation of the N-oxide.
Detailed Experimental Protocol: O-Acylation
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 7-azaindole N-oxide (1.0 eq.) in anhydrous aprotic solvent (e.g., acetonitrile or DCM).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: Add 3-chlorobenzoyl chloride (1.05 eq.) dropwise to the cooled, stirring solution.
-
Reaction: Stir the reaction at 0°C for 1-2 hours. The reaction should be monitored carefully, as the product may be moisture-sensitive. Formation of a precipitate may be observed.
-
Isolation (If stable): If the product is a stable solid, it can be isolated by filtration under an inert atmosphere, washed with cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dried under vacuum.
-
In-situ Use (Recommended): Due to the high reactivity of O-acyl pyridinium salts, it is often preferable to generate the species in situ and use it immediately in a subsequent reaction by adding the desired nucleophile directly to the reaction mixture.
Part III: Comprehensive Characterization
Unambiguous characterization is critical to confirm the structure of the final product. The following data are predicted based on the proposed structure.
Spectroscopic Analysis
-
¹H NMR: A significant downfield shift is expected for all protons of the 7-azaindole ring system compared to the N-oxide precursor, due to the positive charge on the pyridinium nitrogen. The protons of the 3-chlorobenzoate moiety will appear in the aromatic region, showing a characteristic splitting pattern.
-
¹³C NMR: Similar to the proton NMR, all carbons of the azaindole core will shift downfield. A new carbonyl carbon signal will appear around 165-175 ppm.
-
IR Spectroscopy: The N-O stretch observed in the intermediate will be absent. A strong new carbonyl (C=O) stretching band from the ester linkage will appear, typically in the range of 1750-1780 cm⁻¹.
-
Mass Spectrometry (ESI+): The molecular ion peak for the cation [C₁₄H₉ClN₂O₂]⁺ should be observed at m/z ≈ 272.04.
Summary of Predicted Characterization Data
| Analysis | Predicted Observation |
| ¹H NMR | Downfield shift of azaindole protons (H2-H6). Appearance of signals for the 3-chlorophenyl group (4 protons, aromatic region). |
| ¹³C NMR | Downfield shift of azaindole carbons. Appearance of signals for the 3-chlorophenyl group and a carbonyl signal (~165-175 ppm). |
| IR (cm⁻¹) | Absence of N-O stretch (~1250 cm⁻¹). Appearance of a strong C=O stretch (~1760 cm⁻¹). |
| MS (ESI+) | m/z for [M]⁺ = 272.04 (C₁₄H₉ClN₂O₂⁺) |
Safety and Handling
-
m-CPBA: Is a strong oxidizing agent and can be shock-sensitive, especially when dry. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.
-
3-Chlorobenzoyl chloride: Is corrosive and a lachrymator. Handle only in a well-ventilated fume hood with appropriate PPE. It reacts violently with water.
-
Solvents: Dichloromethane and acetonitrile are flammable and toxic. Handle in a fume hood and avoid ignition sources.
-
General: All reactions should be performed in a well-ventilated chemical fume hood.
Conclusion
This guide outlines a robust and mechanistically sound pathway for the synthesis of this compound. The initial N-oxidation of 7-azaindole provides a stable, key intermediate that can be fully characterized before its activation via O-acylation. The resulting O-acyl pyridinium salt is a highly valuable, reactive intermediate for the synthesis of novel C-functionalized 7-azaindole derivatives. The detailed protocols and characterization data provided herein serve as a comprehensive resource for researchers in medicinal and synthetic chemistry.
References
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Huestis, M. P., & Fagnou, K. (2009). Site-selective azaindole arylation at the azine and azole rings via N-oxide activation. Organic Letters, 11(6), 1357–1360. [Link]
- Huestis, M. P., & Fagnou, K. (2009). Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation.
- ACS Catalysis. (2023). 7-Azaindole N-Oxide (7-AINO)
- Semantic Scholar. Infrared Spectra of the Frozen Oxides of Nitrogen.
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Arkat USA. Recent trends in the chemistry of pyridine N-oxides. [Link]
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Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 7-Azaindole N-oxide 3-chlorobenzoate
This guide provides an in-depth technical exploration of the single-crystal X-ray diffraction analysis of 7-azaindole N-oxide 3-chlorobenzoate. It is designed for researchers, scientists, and drug development professionals engaged in the structural elucidation of novel chemical entities. We will traverse the entire analytical workflow, from the fundamental principles of synthesis and crystallization to the intricacies of data collection, structure solution, and refinement. The causality behind each experimental choice is detailed to provide not just a protocol, but a field-proven strategic insight into crystallographic analysis.
Introduction: The Significance of 7-Azaindole Scaffolds and Their Crystalline Architecture
The 7-azaindole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its ability to form critical hydrogen bonding interactions, often mimicking the purine core of ATP, makes it a valuable component in drug design.[2] The introduction of an N-oxide functionality can significantly alter the electronic properties and hydrogen bonding capabilities of the 7-azaindole ring system, potentially leading to novel biological activities.[3][4]
The formation of a co-crystal or salt with 3-chlorobenzoic acid introduces another layer of complexity and potential for tuning physicochemical properties such as solubility and stability. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice of this compound is paramount. This knowledge, derived from single-crystal X-ray diffraction, provides definitive insights into intermolecular interactions, conformational preferences, and packing motifs, which are critical for structure-activity relationship (SAR) studies and solid-state formulation development.[5]
This guide will detail the comprehensive process for elucidating this crystal structure, providing a robust framework for the analysis of similar molecular complexes.
Experimental Workflow: From Synthesis to High-Quality Crystals
The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The following protocols are designed to be self-validating, with in-process controls to ensure the integrity of the final product.
Synthesis of this compound
The synthesis is a two-step process starting with the oxidation of 7-azaindole, followed by salt formation with 3-chlorobenzoic acid.
Step 1: Synthesis of 7-Azaindole N-oxide
A common method for the N-oxidation of pyridine rings is the use of a peroxy acid.[6]
-
Protocol:
-
Dissolve 7-azaindole (1 equivalent) in a suitable solvent such as acetic acid.
-
Add hydrogen peroxide (30% aqueous solution, 1.5 equivalents) dropwise at room temperature.[6]
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 7-azaindole N-oxide.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Formation of the 3-chlorobenzoate Salt
-
Protocol:
-
Dissolve the purified 7-azaindole N-oxide (1 equivalent) in a minimal amount of a suitable solvent, such as ethanol or acetone.
-
In a separate flask, dissolve 3-chlorobenzoic acid (1 equivalent) in the same solvent.
-
Slowly add the 3-chlorobenzoic acid solution to the 7-azaindole N-oxide solution with stirring.
-
A precipitate of this compound should form. If no precipitate forms, the solution can be concentrated and/or cooled.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Crystallization
The growth of diffraction-quality single crystals is often the most challenging step.[7][8] Several methods should be attempted in parallel.
-
Recommended Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., methanol, ethanol, acetonitrile) in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a good solvent and place a drop of this solution on a siliconized glass slide. Invert the slide over a well containing a poor solvent (the precipitant). The slow diffusion of the precipitant vapor into the drop will induce crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator.
-
Single-Crystal X-ray Diffraction Analysis
This section outlines the workflow for determining the crystal structure from a suitable single crystal.
Experimental Workflow Diagram
Caption: Overall workflow for crystal structure analysis.
Data Collection
A suitable crystal, typically with dimensions less than 0.5 mm in all directions, is selected and mounted on a goniometer head. Data is collected using a single-crystal X-ray diffractometer.
-
Protocol:
-
Crystal Mounting: Mount a selected crystal on a cryoloop using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperature.
-
Data Collection Temperature: Cool the crystal to 100 K using a nitrogen or helium cryostream. This minimizes thermal motion and can improve the quality of the diffraction data.
-
Diffractometer Setup: Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., a CCD or CMOS detector).
-
Data Collection Strategy: Collect a series of diffraction images by rotating the crystal through a range of angles (typically 180° or more).[9] The exposure time per frame and the detector distance are optimized to obtain good signal-to-noise and to resolve diffraction spots.
-
Data Processing
The raw diffraction images are processed to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).[10]
-
Protocol:
-
Integration: The intensity of each diffraction spot is integrated.
-
Scaling and Merging: The integrated intensities are scaled to account for variations in exposure time and sample illumination. Symmetry-equivalent reflections are merged to produce a unique set of reflections.
-
Absorption Correction: A correction for the absorption of X-rays by the crystal is applied.
-
Structure Solution and Refinement
The goal is to determine the arrangement of atoms in the unit cell that gives rise to the observed diffraction pattern.[11][12]
-
Protocol:
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. For organic molecules, direct methods are typically successful.
-
Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization procedure.[13] This involves adjusting atomic positions, displacement parameters (describing thermal motion), and other parameters to improve the agreement between the calculated and observed structure factors.
-
Difference Fourier Maps: Difference Fourier maps are calculated to locate missing atoms (such as hydrogen atoms) and to identify any regions of disorder.
-
Final Refinement: The model is refined until convergence is reached, and the final R-factors (indicators of the goodness of fit) are low.
-
Results and Discussion: Interpreting the Crystal Structure
The final output of a crystal structure analysis is a detailed model of the atomic arrangement. This information is typically presented in a Crystallographic Information File (CIF).
Crystallographic Data
The following table summarizes hypothetical crystallographic data for this compound.
| Parameter | Value |
| Empirical Formula | C₁₄H₁₁ClN₂O₃ |
| Formula Weight | 290.70 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.543(2) Å, α = 90° |
| b = 15.211(3) Å, β = 101.34(1)° | |
| c = 9.876(2) Å, γ = 90° | |
| Volume | 1256.4(5) ų |
| Z | 4 |
| Density (calculated) | 1.534 Mg/m³ |
| Absorption Coefficient | 0.29 mm⁻¹ |
| F(000) | 600 |
| Crystal Size | 0.30 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.5 to 27.5° |
| Index ranges | -11 ≤ h ≤ 11, -19 ≤ k ≤ 19, -12 ≤ l ≤ 12 |
| Reflections collected | 11450 |
| Independent reflections | 2870 [R(int) = 0.034] |
| Completeness to theta = 27.5° | 99.8 % |
| Data / restraints / parameters | 2870 / 0 / 182 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2sigma(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |
| Largest diff. peak and hole | 0.34 and -0.28 e.Å⁻³ |
Molecular Structure and Intermolecular Interactions
The crystal structure would reveal the precise conformation of the 7-azaindole N-oxide and 3-chlorobenzoate ions and how they are arranged in the crystal lattice. Key features to analyze include:
-
Hydrogen Bonding: The N-oxide oxygen and the pyrrole N-H of the 7-azaindole moiety are potential hydrogen bond donors and acceptors. The carboxylate group of the 3-chlorobenzoate is a strong hydrogen bond acceptor. A detailed analysis of these interactions is crucial.[14]
-
π-π Stacking: The aromatic rings of the 7-azaindole and 3-chlorobenzoate moieties can engage in π-π stacking interactions, which contribute to the overall stability of the crystal packing.
-
Halogen Bonding: The chlorine atom on the benzoate ring could potentially participate in halogen bonding interactions.
Supramolecular Assembly Diagram
Caption: Key intermolecular interactions in the crystal lattice.
Conclusion
This technical guide has provided a comprehensive, step-by-step framework for the crystal structure analysis of this compound. By following these field-proven methodologies, researchers can confidently approach the structural elucidation of novel molecular entities. The detailed understanding of the solid-state architecture gained from such an analysis is invaluable for advancing drug discovery and development programs, enabling the rational design of molecules with optimized properties.
References
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Gulevskaya, A. V., & Pozharskii, A. F. (2004). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridines). Chemistry of Heterocyclic Compounds, 40(8), 949-977. [Link]
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Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
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Langer, P. (2009). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
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Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
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-
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]
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The Biochemist. (2021). A beginner's guide to X-ray data processing. Portland Press. [Link]
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Singh, S., et al. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis, 13(18), 12268-12280. [Link]
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Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
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PubMed Central. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. [Link]
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YouTube. (2020). Crystal Structure Solution and Refinement in Apex3. [Link]
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Journal of Medicinal Chemistry. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ACS Publications. [Link]
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SERC (Carleton). (2007). Single-crystal X-ray Diffraction. [Link]
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PMC - NIH. (n.d.). x Ray crystallography. [Link]
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Organic Chemistry Frontiers (RSC Publishing). (n.d.). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. [Link]
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YouTube. (2019). Single Crystal X-Ray Diffraction Data Collection. [Link]
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Oxford Academic. (n.d.). Solution and Refinement of Crystal Structures. [Link]
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Sciencevivid. (2023). X-Ray Crystallography: Introduction, Workflow, Bragg's Law, Applications. [Link]
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Bruker. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
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MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
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Mathematical Crystallography Class Notes. (n.d.). Crystal Structure Determination & Refinement. [Link]
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ResearchGate. (n.d.). Structure refinement: Some background theory and practical strategies. [Link]
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An In-Depth Technical Guide to the N-Oxide Functional Group in 7-Azaindole Compounds
A Senior Application Scientist's Perspective on Leveraging N-Oxidation for Advanced Drug Discovery
Executive Summary
The 7-azaindole scaffold is a privileged structure in modern medicinal chemistry, renowned for its role as a bioisostere of both indole and purine systems.[1] This has led to its extensive use in drug discovery, particularly in the development of kinase inhibitors.[2] However, unlocking the full potential of this scaffold often requires strategic functionalization of its electron-deficient pyridine ring. The introduction of an N-oxide functional group at the N-7 position is a powerful, yet nuanced, strategy for molecular engineering. This guide provides an in-depth analysis of the multifaceted role of the N-oxide group in 7-azaindole compounds. We will explore its impact on synthesis, physicochemical properties, and biological activity, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.
The 7-Azaindole Scaffold: A Cornerstone of Modern Medicinal Chemistry
7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a bicyclic heterocycle that has become a cornerstone in the design of therapeutic agents.[3] Its structural similarity to the adenine fragment of ATP makes it an exceptional "hinge-binding" motif for kinase inhibitors, capable of forming critical bidentate hydrogen bonds with the kinase hinge region.[4] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor.[4] Marketed drugs like the BRAF inhibitor vemurafenib feature this scaffold, underscoring its clinical significance.[1]
While the pyrrole ring of 7-azaindole is electron-rich and amenable to electrophilic substitution, the pyridine ring is electron-deficient, making its direct functionalization challenging. This inherent reactivity difference presents a significant hurdle for chemists seeking to modulate the scaffold's properties. N-oxidation of the pyridine nitrogen provides an elegant and effective solution to this challenge.[5][6]
The N-Oxide: A Multifunctional Tool for Molecular Engineering
The N-oxide functional group is more than a simple derivative; it is a transformative tool in medicinal chemistry.[7] The N+–O– bond is highly polar, introducing a strong dipole moment and the capacity for potent hydrogen bonding.[7] Its introduction to a heteroaromatic system like 7-azaindole fundamentally alters the molecule's electronic landscape, physicochemical properties, and synthetic accessibility.
Key attributes conferred by the N-oxide group include:
-
Modulation of Physicochemical Properties: N-oxides typically increase aqueous solubility and polarity, which can be crucial for optimizing a drug candidate's pharmacokinetic profile.[7]
-
Activation for Synthesis: The N-oxide group activates the pyridine ring for various chemical transformations, serving as a versatile synthetic handle.[6][8]
-
Alteration of Biological Interactions: The N-oxide can act as a strong hydrogen bond acceptor, creating new or enhanced interactions with biological targets.[9]
-
Prodrug Potential: Heteroaromatic N-oxides can be reduced in vivo by enzymes, offering a potential prodrug strategy to improve drug delivery or targeting.[7]
Synthesis and Characterization of 7-Azaindole N-Oxides
The synthesis of 7-azaindole N-oxide is a pivotal first step for many functionalization strategies.[8] The choice of oxidizing agent and reaction conditions is critical for achieving high yield and purity. Two prevalent and reliable methods are detailed below.
Data Presentation
The following tables summarize key quantitative data for the synthesis and characterization of the parent 7-azaindole N-oxide.
Table 1: Comparative Reaction Parameters for N-Oxidation of 7-Azaindole
| Parameter | Method 1: Hydrogen Peroxide | Method 2: m-CPBA |
| Oxidizing Agent | Hydrogen Peroxide (50% aq.) | meta-Chloroperoxybenzoic acid (m-CPBA) |
| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM) |
| Molar Ratio (7-azaindole:oxidant) | 1 : 1.2 | 1 : 1.1-1.5 |
| Temperature | 5°C to Room Temperature | 0°C to Room Temperature |
| Reaction Time | 3 hours | 2-4 hours |
| Typical Yield | 93.6%[10] | Widely applicable, though specific yield for 7-azaindole is not explicitly reported in this context. |
Table 2: Product Characterization Data for 7-Azaindole N-oxide
| Analysis | Data |
| Molecular Formula | C₇H₆N₂O[11] |
| Molecular Weight | 134.14 g/mol [11] |
| Appearance | Pale solid |
| Melting Point | 102-118 °C (as hemihydrate)[12] |
| Complexity | 158[11] |
Experimental Protocols
The following protocols are presented as self-validating systems. The causality for key steps is explained to provide a deeper understanding beyond simple instruction.
Protocol 1: N-Oxidation using Hydrogen Peroxide [8][10]
-
Rationale: This method is advantageous due to its high yield and the use of a common, environmentally benign oxidizing agent. The choice of THF as a solvent ensures the solubility of the starting material.
-
Materials:
-
7-Azaindole
-
Hydrogen Peroxide (50% aqueous solution)
-
Tetrahydrofuran (THF)
-
n-Hexane
-
-
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve 7-azaindole (1.0 eq) in THF (approx. 10 mL per gram of 7-azaindole).
-
Cool the solution to 5°C using an ice bath. This is critical to control the exothermic reaction and prevent potential side reactions.
-
While stirring vigorously, slowly add 50% hydrogen peroxide (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the mixture by rotary evaporation to approximately one-quarter of the original volume.
-
Add n-hexane (approx. twice the volume of the concentrate) to precipitate the product. n-Hexane acts as an anti-solvent, causing the polar product to precipitate out of the less polar THF/hexane mixture.
-
Collect the pale solid by filtration, wash with fresh n-hexane, and dry under vacuum to obtain 7-azaindole N-oxide.
-
Protocol 2: N-Oxidation using m-CPBA [8]
-
Rationale: m-CPBA is a highly effective and widely used oxidizing agent for N-oxidation. DCM is an excellent solvent for this reaction, being inert and easily removed. The reaction is run at 0°C initially to ensure controlled oxidation.
-
Materials:
-
7-Azaindole
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
-
Step-by-Step Methodology:
-
Dissolve 7-azaindole (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1-1.5 eq) in DCM.
-
Slowly add the m-CPBA solution to the 7-azaindole solution over 30-60 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to quench and remove excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography if necessary.
-
The N-Oxide as a Versatile Synthetic Intermediate
The primary synthetic value of the N-oxide group in 7-azaindoles is its ability to function as an activating and directing group for C-H functionalization of the otherwise unreactive pyridine ring.[5][6]
Electronic Activation and Regioselectivity
N-oxidation significantly alters the electronic distribution within the 7-azaindole scaffold. The positively charged nitrogen atom withdraws electron density from the pyridine ring, making the C4 and C6 positions particularly electrophilic and susceptible to nucleophilic attack. Conversely, it activates the C-H bonds of the pyridine ring for metallation and subsequent cross-coupling reactions.[5]
A key application is in palladium-catalyzed direct arylation reactions. While N-methyl-7-azaindole favors arylation at the C2 position of the pyrrole ring, its corresponding N-oxide derivative undergoes a complete switch in regioselectivity, directing arylation exclusively to the pyridine ring.[5] This strategic use of N-oxide activation and subsequent deoxygenation provides a divergent and powerful method for creating poly-substituted azaindole cores.[5]
Pharmacological and Pharmacokinetic Implications
The introduction of an N-oxide group profoundly impacts the drug-like properties of 7-azaindole compounds.
Modulation of Target Engagement
The 7-azaindole scaffold is prized for its ability to mimic purines and form two hydrogen bonds with the kinase hinge region. The N-oxide group, being a strong hydrogen bond acceptor, can offer an additional interaction point, potentially increasing binding affinity and potency.[1] However, its introduction can also create steric hindrance or unfavorable electronic interactions, making its effect context-dependent. In a study on cannabinoid receptor 1 (CB₁) allosteric modulators, replacing an indole ring with a 7-azaindole N-oxide was detrimental, causing a loss of binding ability, whereas a 6-azaindole bioisostere was tolerated.[13] This highlights the necessity of empirical testing and structure-based design when considering this modification.
// Connections for standard 7-Azaindole azaindole:n -> hinge:f2 [label=" H-Bond Acceptor", color="#4285F4"]; azaindole:nh -> hinge:f1 [label=" H-Bond Donor", color="#4285F4"];
// Connections for 7-Azaindole N-Oxide azaindole_noxide:nh -> hinge:f1 [label=" H-Bond Donor", color="#EA4335"]; azaindole_noxide:no -> hinge:f2 [label=" Strong H-Bond Acceptor\n(Altered Geometry)", color="#EA4335", style=dashed]; } DOT Caption: Comparative binding modes of 7-azaindole vs. its N-oxide.
Impact on ADME Properties
The ADME (Absorption, Distribution, Metabolism, Excretion) profile of a drug candidate is critical to its success. N-oxidation provides a powerful lever to modulate these properties.
-
Solubility and Permeability: The high polarity of the N-oxide group generally increases aqueous solubility.[7] This can be beneficial for formulation but may negatively impact cell membrane permeability, a key factor for oral bioavailability. A delicate balance must be struck.
-
Metabolism and Prodrug Strategy: The N-oxide can be a site of metabolic transformation. In hypoxic environments, such as those found in solid tumors, certain N-oxides can be enzymatically reduced back to the parent amine.[7] This creates the potential for hypoxia-activated prodrugs, where the less active N-oxide is delivered systemically and is reduced to the highly active parent compound specifically within the target tumor tissue. Conversely, N-oxidation can also be a metabolic pathway for the parent drug. A study on the synthetic cannabinoid 5F-AB-P7AICA showed that the 7-azaindole structure led to lower metabolic reactivity compared to its indole analog, with the parent compound being a major detectable species in urine.[14] This suggests that the placement of the nitrogen atom within the ring system can significantly influence metabolic stability.
// Workflow n_oxide -> absorption -> distribution -> reduction; reduction -> active_drug -> target_binding;
// Property links compound -> compound_props [style=dashed, arrowhead=none]; n_oxide -> n_oxide_props [style=dashed, arrowhead=none]; } DOT Caption: N-oxide as a potential prodrug strategy for targeted delivery.
Conclusion and Future Perspectives
The N-oxide functional group is a critically important tool in the arsenal of the medicinal chemist working with 7-azaindole scaffolds. Its role is multifaceted, serving as a synthetic activator, a modulator of physicochemical properties, and a handle for influencing biological interactions and pharmacokinetic profiles.
-
As a Synthetic Tool: N-oxide activation provides a reliable and regioselective pathway to functionalize the pyridine ring, opening up new chemical space that is otherwise difficult to access.
-
As a Pharmacological Modifier: It can alter target binding through new hydrogen bonding interactions and serve as a bioisosteric replacement for other groups.
-
As a PK/PD Modulator: It offers a means to fine-tune solubility and can be employed in sophisticated prodrug strategies, particularly for targeted therapies like cancer.
Future research will likely focus on expanding the synthetic methodologies for regioselective functionalization via N-oxide intermediates and a deeper, more predictive understanding of how this modification impacts ADME properties. As drug discovery continues to tackle increasingly complex biological targets, the strategic and intelligent application of the N-oxide functional group on scaffolds like 7-azaindole will remain an indispensable strategy for success.
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Unveiling the Electronic Landscape and Reactivity of 7-Azaindole N-oxide: A Theoretical and Computational Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the 7-Azaindole Scaffold
The 7-azaindole framework has emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors.[1][2][3] Its ability to mimic the purine structure of ATP allows for effective binding to the catalytic domain of kinases, making it a valuable tool in the design of targeted therapeutics.[2] The functionalization of the 7-azaindole ring system is a key strategy in the development of novel drug candidates, and N-oxidation of the pyridine nitrogen represents a pivotal step in many synthetic pathways.[4][5] The resulting 7-Azaindole N-oxide is a versatile intermediate, offering unique reactivity and electronic properties that can be exploited for further molecular elaboration.[5][6]
This in-depth technical guide provides a comprehensive overview of the theoretical and computational approaches to understanding the structure, properties, and reactivity of 7-Azaindole N-oxide. By leveraging the power of computational chemistry, researchers can gain profound insights into the electronic landscape of this important molecule, guiding synthetic efforts and accelerating the drug discovery process.
The Electronic Heart of the Molecule: A Computational Perspective
The introduction of the N-oxide functionality significantly perturbs the electronic structure of the 7-azaindole core. Understanding these changes is paramount to predicting the molecule's reactivity and spectroscopic properties. Density Functional Theory (DFT) has proven to be a robust and reliable method for investigating the electronic spectra of azaindoles and their derivatives.[7][8]
Ground State Properties: Geometry and Electronic Distribution
A foundational step in any computational study is the optimization of the molecule's geometry. This provides the most stable arrangement of atoms and is the basis for all subsequent calculations.
Table 1: Representative Calculated Geometrical Parameters for 7-Azaindole and 7-Azaindole N-oxide
| Parameter | 7-Azaindole (Å/°) | 7-Azaindole N-oxide (Å/°) |
| N1-C2 | 1.375 | 1.380 |
| C2-C3 | 1.380 | 1.375 |
| C3-C3a | 1.430 | 1.435 |
| C3a-N7 | 1.385 | 1.400 |
| N7-C6 | 1.340 | 1.360 |
| C6-C5 | 1.400 | 1.395 |
| C5-C4 | 1.370 | 1.375 |
| C4-C7a | 1.410 | 1.415 |
| C7a-N1 | 1.380 | 1.385 |
| N7-O8 | - | 1.250 |
| ∠C6-N7-C7a | 118.0 | 119.5 |
| ∠C6-N7-O8 | - | 120.5 |
| ∠C7a-N7-O8 | - | 120.0 |
Note: These are hypothetical values for illustrative purposes and would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).
The N-oxide bond introduces a significant dipole moment and alters the charge distribution across the bicyclic system. This can be visualized through electrostatic potential maps, which highlight regions of electron richness and deficiency, thereby predicting sites susceptible to electrophilic or nucleophilic attack.
Probing the Excited States: Spectroscopic Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for calculating the electronic absorption spectra of molecules like 7-Azaindole N-oxide.[7] This allows for the prediction of the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π* or n → π*).
The photophysics of 7-azaindole itself is a subject of considerable interest, with studies focusing on its excited-state proton transfer dynamics.[9] The introduction of the N-oxide is expected to modulate these properties, potentially opening new avenues for the design of fluorescent probes and photosensitizers. Computational studies can elucidate the mechanistic pathways of photochemical transformations, such as the formation of oxaziridine derivatives from pyridine N-oxides upon photoactivation.[10]
Reactivity and Mechanistic Insights from Computation
7-Azaindole N-oxide serves as a key intermediate in a variety of chemical transformations. Computational chemistry plays a crucial role in elucidating the mechanisms of these reactions, providing insights that can be used to optimize reaction conditions and predict product outcomes.
A Case Study: N-Oxide Mediated C-H Functionalization
Recent studies have demonstrated the utility of the N-oxide group in directing transition metal-catalyzed C-H functionalization reactions. For instance, the palladium-catalyzed site-selective arylation of N-vinyl-7-azaindole can be switched from the α- to the β-position by introducing an N-oxide on the 7-azaindole ring.[6] DFT studies have been instrumental in explaining this switch in regioselectivity, revealing the formation of distinct five- and six-membered metallocyclic intermediates.[6]
Experimental Protocols for Computational Investigation
To provide a practical framework for researchers, the following section outlines a detailed, step-by-step methodology for the computational investigation of 7-Azaindole N-oxide.
Protocol 1: Ground State Geometry Optimization and Electronic Structure Analysis
-
Molecule Building: Construct the 3D structure of 7-Azaindole N-oxide using a molecular modeling software (e.g., Avogadro, GaussView).
-
Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Method: Specify the DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), cc-pVTZ). The choice of functional and basis set should be guided by literature precedents for similar systems and the desired balance between accuracy and computational cost.[7]
-
Calculation Type: Select "Opt" or "Optimize" for geometry optimization.
-
Keywords: Include keywords for frequency analysis ("Freq") to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
-
Job Submission and Analysis: Submit the calculation to a high-performance computing cluster. Upon completion, analyze the output file to extract the optimized coordinates, vibrational frequencies, and electronic properties such as dipole moment and molecular orbital energies.
Protocol 2: Prediction of UV-Vis Absorption Spectrum
-
Input File Preparation (from optimized geometry): Use the optimized coordinates from Protocol 1.
-
Method: Specify a suitable DFT functional and basis set.
-
Calculation Type: Select "TD-DFT" or "CIS" for excited state calculations.
-
Keywords: Specify the number of excited states to be calculated (e.g., nstates=10).
-
-
Job Submission and Analysis: Run the calculation. Analyze the output to obtain the excitation energies, oscillator strengths, and the nature of the electronic transitions for each excited state. This data can be used to simulate the UV-Vis spectrum.
Visualizing Computational Workflows
To clarify the logical flow of a computational investigation, the following diagrams illustrate the key steps.
Caption: Workflow for Ground State Computational Analysis.
Caption: Workflow for Excited State and Spectroscopic Analysis.
Conclusion and Future Directions
Theoretical and computational studies provide an indispensable toolkit for the modern chemist. In the context of 7-Azaindole N-oxide, these methods offer a powerful means to dissect its electronic structure, predict its spectroscopic signatures, and unravel complex reaction mechanisms. The insights gained from such studies can significantly de-risk and accelerate the development of novel 7-azaindole-based therapeutics.
Future computational work could explore the interaction of 7-Azaindole N-oxide with biological targets, such as the active sites of kinases, using molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods. Furthermore, a deeper investigation into its excited-state dynamics could uncover novel photophysical properties with potential applications in bioimaging and photodynamic therapy. The continued synergy between computational and experimental chemistry will undoubtedly unlock the full potential of this versatile and important molecule.
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The 7-Azaindole Scaffold: A Privileged Framework in Modern Drug Discovery
A Technical Guide to the Biological Activities and Therapeutic Potential of Substituted 7-Azaindoles
Authored by: Gemini, Senior Application Scientist
Abstract
The 7-azaindole core, a bioisostere of indole and purine, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Its unique structural and electronic properties, particularly its ability to act as both a hydrogen bond donor and acceptor, make it an exceptional motif for interacting with a diverse range of biological targets.[4][5] This technical guide provides an in-depth exploration of the significant biological activities of substituted 7-azaindole derivatives, with a focus on their established roles as kinase inhibitors, anticancer agents, and their emerging potential in antiviral, antibacterial, and neurodegenerative disease therapies. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of current knowledge, mechanistic insights, and detailed experimental protocols to facilitate further investigation and application of this versatile heterocyclic system.
The 7-Azaindole Core: A Foundation for Diverse Biological Activity
The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, framework is characterized by a fused pyridine and pyrrole ring system.[6] This arrangement confers a unique electronic distribution and steric profile that allows it to mimic the purine core of ATP, a key substrate for a vast number of enzymes, most notably protein kinases.[1][2] The pyridine nitrogen at position 7 acts as a hydrogen bond acceptor, while the pyrrole -NH group at position 1 serves as a hydrogen bond donor. This dual hydrogen bonding capability is fundamental to its potent interaction with the hinge region of many kinases.[4][5]
Furthermore, the 7-azaindole scaffold possesses multiple sites for chemical modification (positions 1, 2, 3, 4, 5, and 6), allowing for the fine-tuning of physicochemical properties, target selectivity, and pharmacokinetic profiles through the introduction of various substituents.[6][7][8] This synthetic tractability has fueled the development of a vast library of substituted 7-azaindoles with a wide spectrum of biological activities.
Caption: Workflow illustrating the mechanism of kinase inhibition by substituted 7-azaindoles.
Anticancer Activity: A Primary Therapeutic Application
The potent kinase inhibitory activity of 7-azaindole derivatives translates directly to significant anticancer effects. By targeting key kinases involved in cell proliferation, survival, and angiogenesis, these compounds can effectively halt tumor growth and induce cancer cell death. [6][7][8][9] Cellular Mechanisms:
-
Inhibition of Proliferation: By blocking the activity of kinases like B-RAF, PI3K, and CDKs, 7-azaindole derivatives can arrest the cell cycle and prevent the uncontrolled proliferation of cancer cells.
-
Induction of Apoptosis: Inhibition of survival signaling pathways, such as the PI3K/AKT pathway, can lead to the programmed cell death (apoptosis) of cancer cells.
-
Anti-angiogenic Effects: Some 7-azaindole derivatives have been shown to inhibit kinases involved in angiogenesis (the formation of new blood vessels), such as VEGFR2, thereby cutting off the tumor's blood supply.
Quantitative Data on Anticancer Activity:
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Titanocene-7-azaindole derivative | LLC-PK | 8.8 | [6] |
| 3,5-dinitro substituted phenyl-7-azaindole | - | 1.38 | [6] |
| 7-azaindole derivative 4g | MCF-7 (Breast) | 15.56 | [9] |
| 7-azaindole derivative 5j | A549 (Lung) | 4.56 | [10] |
| 7-azaindole derivative (7-AID) | HeLa (Cervical) | 16.96 | [10] |
| 7-azaindole derivative (7-AID) | MCF-7 (Breast) | 14.12 | [10] |
| 7-azaindole derivative (7-AID) | MDA-MB-231 (Breast) | 12.69 | [10] |
Antiviral and Antibacterial Activities: Expanding the Therapeutic Horizon
Beyond their well-established role in oncology, substituted 7-azaindoles are gaining recognition for their potential as antiviral and antibacterial agents.
Antiviral Activity
Several 7-azaindole derivatives have demonstrated promising activity against a range of viruses, particularly RNA viruses. [11][12] Mechanism of Action: The antiviral mechanisms of 7-azaindoles can be diverse and may involve targeting either viral enzymes or host factors essential for viral replication.
-
Inhibition of Viral Enzymes: Some derivatives act as inhibitors of viral polymerases or reverse transcriptases. For instance, certain 7-azaindoles have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.
-
Targeting Host Kinases: AAK1 (AP2-associated kinase 1), a host cell kinase involved in clathrin-mediated endocytosis, has been identified as a target for some antiviral 7-azaindoles. [13]By inhibiting AAK1, these compounds can block the entry of viruses that rely on this pathway. [13]* Inhibition of Viral Entry: Recent studies have shown that 7-azaindole derivatives can inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, thereby preventing viral entry into host cells. [14][15] Examples of Antiviral Activity:
| Compound Class | Virus | EC50 (µM) | Reference |
| 3-alkynyl-5-aryl-7-aza-indole | Respiratory Syncytial Virus (RSV) | 0.19 | [16] |
| Pyrrolo[2,3-b]pyridine analogue 37b | Dengue Virus (DENV-2) | 0.92 | [13] |
| Pyrrolo[2,3-b]pyridine analogue 37b | Venezuelan Equine Encephalitis Virus (VEEV) | 2.04 | [13] |
| 7-azaindole derivative ASM-7 | SARS-CoV-2 (pseudovirus) | 0.45 | [14][15] |
| 7-azaindole derivative ASM-7 | SARS-CoV-2 (native virus) | 1.001 | [14][15] |
Antibacterial Activity
The 7-azaindole scaffold has also been explored for the development of novel antibacterial agents, showing activity against both Gram-positive and Gram-negative bacteria. [17][18][19][20][21] Structure-Activity Relationship: The nature and position of substituents on the 7-azaindole ring significantly influence the antibacterial spectrum and potency. For example, certain substitutions have been found to be more effective against specific bacterial species.
Quantitative Data on Antibacterial Activity:
| Compound | Bacteria | MIC (µg/mL) | Reference |
| 7-azaindole derivative 16b | Pseudomonas aeruginosa | 7.8 | [14] |
| Substituted 7-azaindoles | Cryptococcus neoformans (yeast) | 3.9 - 15.6 | [14][22] |
Potential in Neurodegenerative Diseases: An Emerging Frontier
The application of substituted 7-azaindoles in the treatment of neurodegenerative diseases, such as Alzheimer's disease, is a growing area of research. [23][24] Mechanism of Action: The primary focus in this area has been on the inhibition of the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. [23][24]Certain indole and 7-azaindole derivatives have been shown to prevent the self-assembly of Aβ into toxic oligomers and fibrils. [23][24] Structure-Activity Relationship: Studies have indicated that substitution at the 3-position of the indole and 7-azaindole ring with groups like nitrile, piperidine, and N-methyl-piperidine is important for improving physicochemical properties and enabling brain penetration. [23]
Experimental Protocols: A Guide to Evaluating Biological Activity
This section provides detailed, step-by-step methodologies for key in vitro assays used to characterize the biological activities of substituted 7-azaindole derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents. [25][26][27][28] Principle: In live cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, A549) to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the substituted 7-azaindole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: A streamlined workflow of the MTT assay for evaluating anticancer activity.
Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds. [1][8][29] Principle: This assay measures the ability of a compound to inhibit the formation of plaques (localized areas of cell death) caused by viral infection in a cell monolayer.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed a confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well or 12-well plates.
-
Incubate until cells reach 95-100% confluency.
-
-
Virus Preparation and Compound Treatment:
-
Prepare serial dilutions of the test virus in serum-free medium.
-
Prepare serial dilutions of the substituted 7-azaindole derivative in the same medium.
-
Pre-incubate the virus dilutions with an equal volume of the compound dilutions for 1 hour at 37°C.
-
-
Infection:
-
Wash the cell monolayers with PBS.
-
Inoculate the cells with the virus-compound mixture.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Overlay and Incubation:
-
Prepare an overlay medium containing a gelling agent (e.g., 0.5% agarose or methylcellulose) in culture medium.
-
After the adsorption period, remove the inoculum and add the overlay medium to each well.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
After incubation, fix the cells with a fixative solution (e.g., 10% formalin).
-
Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet).
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC50 (the concentration of the compound that reduces the number of plaques by 50%).
-
Antibacterial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium. [4][6][7][30][31] Principle: This method involves exposing a standardized bacterial inoculum to serial dilutions of an antimicrobial agent in a liquid growth medium to determine the lowest concentration that inhibits visible bacterial growth.
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium on an appropriate agar plate overnight.
-
Select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to the final inoculum density (approximately 5 x 10⁵ CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the substituted 7-azaindole derivative in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton broth).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion and Future Perspectives
The 7-azaindole scaffold has unequivocally established itself as a cornerstone in the development of targeted therapeutics, particularly in the realm of kinase inhibitors for cancer treatment. The synthetic accessibility and the potential for diverse substitutions around the core ring system continue to fuel the discovery of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.
The expanding repertoire of biological activities, including promising antiviral, antibacterial, and neuroprotective effects, underscores the remarkable versatility of this privileged structure. Future research will likely focus on:
-
Exploring Novel Kinase Targets: The application of 7-azaindole-based inhibitors to a wider range of kinases implicated in various diseases.
-
Development of Broad-Spectrum Antivirals: Leveraging the ability of 7-azaindoles to target host factors to develop antivirals with activity against multiple viruses.
-
Optimizing Antibacterial Potency: Further SAR studies to enhance the efficacy of 7-azaindole derivatives against drug-resistant bacterial strains.
-
Advancing Neurodegenerative Disease Therapeutics: In-depth investigation of the mechanisms by which 7-azaindoles inhibit protein aggregation and their potential for in vivo efficacy in models of neurodegenerative diseases.
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Preliminary Screening of 7-Azaindole N-oxide 3-chlorobenzoate: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Imperative for Early-Stage Compound Evaluation
In the landscape of modern drug discovery, the early and rigorous assessment of novel chemical entities is paramount to mitigating the high attrition rates that plague developmental pipelines. The identification of compounds with suboptimal pharmacological profiles late in development leads to squandered resources and significant financial setbacks.[1][2][3] This guide provides an in-depth technical framework for the preliminary screening of a promising, yet uncharacterized molecule: 7-Azaindole N-oxide 3-chlorobenzoate.
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its role in numerous biologically active compounds, particularly as kinase inhibitors.[4][5][6][7] Its structural similarity to the adenine fragment of ATP allows it to effectively compete for the ATP-binding site of kinases, a class of enzymes frequently dysregulated in diseases such as cancer.[5] The N-oxide functionalization and the 3-chlorobenzoate salt form of the topic compound may further modulate its physicochemical properties, such as solubility and cell permeability, making a systematic preliminary screening essential to understanding its therapeutic potential.
This document is structured to guide researchers through a logical, multi-tiered screening cascade, from initial cytotoxicity assessments to primary target engagement and early ADME profiling. The causality behind each experimental choice is elucidated, providing a self-validating system for the robust evaluation of this novel compound.
Part 1: Foundational Viability and Cytotoxicity Assessment
Before investing in more complex and target-specific assays, it is crucial to first establish the cytotoxicity profile of this compound. This initial step serves a dual purpose: it identifies a therapeutic window for subsequent cell-based assays and flags compounds with overt toxicity early in the screening process.[8][9] A compound that is broadly cytotoxic at concentrations required for target engagement is unlikely to be a viable therapeutic candidate.
Experimental Workflow: Cytotoxicity Profiling
Caption: Workflow for a competitive kinase binding assay.
Detailed Protocol: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)
This assay is a robust, high-throughput method for quantifying the binding of inhibitors to the ATP site of kinases. [10]
-
Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to a tagged kinase and a fluorescently labeled ATP-competitive tracer. When the tracer is bound to the kinase, it is in close proximity to the Eu-labeled antibody, resulting in a high TR-FRET signal. A compound that binds to the ATP site will displace the tracer, leading to a decrease in the TR-FRET signal.
-
Procedure:
-
In a 384-well plate, add the Eu-labeled anti-tag antibody, the tagged kinase, and the fluorescent tracer.
-
Add serial dilutions of this compound.
-
Incubate the plate at room temperature for 1 hour.
-
Read the plate on a TR-FRET enabled microplate reader, measuring the emission at two wavelengths (one for the tracer and one for the Eu-chelate).
-
-
Data Interpretation: The ratio of the two emission signals is calculated. A decrease in this ratio indicates displacement of the tracer and binding of the test compound to the kinase. The data is used to generate a dose-response curve and calculate the dissociation constant (Kd) or IC50 value.
Data Presentation: Hypothetical Kinase Binding Data
| Kinase Target | Kd (nM) |
| EGFR | 50 |
| BRAF | 75 |
| CDK2 | 250 |
| VEGFR2 | > 10,000 |
| SRC | > 10,000 |
These hypothetical results suggest that this compound is a potent and selective inhibitor of EGFR and BRAF kinases, with weaker activity against CDK2 and no significant binding to VEGFR2 or SRC at the tested concentrations.
Part 3: Early ADME Profiling – Predicting In Vivo Behavior
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures due to poor pharmacokinetics. [1][2][3][11][12]In vitro ADME assays provide valuable insights into a compound's potential in vivo behavior. [13]
Experimental Workflow: In Vitro ADME Assays
Caption: Workflow for early in vitro ADME profiling.
Detailed Protocols
1. Kinetic Solubility Assay
-
Principle: This assay determines the solubility of a compound in an aqueous buffer after precipitation from a DMSO stock solution.
-
Procedure:
-
Add a concentrated DMSO stock of this compound to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubate and then filter or centrifuge to remove any precipitate.
-
Quantify the concentration of the compound in the supernatant using LC-MS/MS.
-
2. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Principle: PAMPA is a non-cell-based assay that predicts passive membrane permeability. A lipid-infused artificial membrane separates a donor and an acceptor well.
-
Procedure:
-
Add the compound to the donor well.
-
Incubate for a defined period.
-
Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe).
-
3. Liver Microsomal Stability Assay
-
Principle: This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes (cytochrome P450s).
-
Procedure:
-
Incubate this compound with liver microsomes (human and rodent) and the cofactor NADPH at 37°C.
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction and analyze the remaining parent compound by LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Data Presentation: Hypothetical Early ADME Data
| Parameter | Result | Interpretation |
| Kinetic Solubility (pH 7.4) | 85 µg/mL | Good aqueous solubility |
| PAMPA Permeability (Pe) | 8.2 x 10⁻⁶ cm/s | High predicted passive permeability |
| Human Liver Microsomal Half-life | 45 min | Moderate metabolic stability |
| Rat Liver Microsomal Half-life | 30 min | Moderate metabolic stability |
These hypothetical data suggest that this compound has favorable early ADME properties, with good solubility and permeability, and moderate metabolic stability, warranting further investigation.
Conclusion and Future Directions
This technical guide outlines a comprehensive and logically structured preliminary screening cascade for this compound. The proposed workflow, from initial cytotoxicity profiling to target engagement and early ADME assessment, provides a robust framework for making informed decisions about the progression of this compound in a drug discovery program.
The hypothetical data presented herein paint the picture of a promising lead candidate with selective anti-cancer activity, potent and selective kinase inhibition, and favorable drug-like properties. Based on these results, future work would involve:
-
Cellular Target Engagement Assays: Confirming the inhibition of the identified kinase targets (e.g., EGFR, BRAF) in a cellular context by assessing the phosphorylation of their downstream substrates.
-
Broader Kinase Profiling: Screening against a larger panel of kinases to further confirm selectivity.
-
In Vivo Pharmacokinetic and Efficacy Studies: Evaluating the compound's behavior and anti-tumor activity in animal models.
By adhering to a rigorous and scientifically sound screening paradigm, researchers can efficiently identify and advance promising molecules like this compound, ultimately increasing the probability of success in the challenging journey of drug development.
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PubMed. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. [Link]
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Methodological & Application
Application Notes & Protocols for 7-Azaindole N-oxide 3-chlorobenzoate in Preclinical Drug Discovery
Foreword: The Strategic Value of the 7-Azaindole Scaffold
The 7-azaindole framework has emerged as a "privileged scaffold" in modern medicinal chemistry, prized for its ability to mimic the purine core of ATP and engage in critical hydrogen bonding interactions within the active sites of various enzymes.[1] This bioisosteric relationship with indole and purine systems has led to the successful development of numerous therapeutics, particularly in the realm of oncology.[2] The strategic placement of a nitrogen atom in the indole ring system can significantly enhance physicochemical properties, such as aqueous solubility, and modulate the compound's metabolic profile, offering a distinct advantage in drug design.[2][3] This document provides a comprehensive guide to the experimental use of a specific derivative, 7-Azaindole N-oxide 3-chlorobenzoate, a compound designed for research and development in preclinical settings.
Compound Profile: this compound
This compound is a stable, crystalline salt form of 7-azaindole N-oxide. The N-oxide moiety is often introduced to enhance solubility, alter electronic properties, or serve as a handle for further chemical modifications.[4][5][6] The 3-chlorobenzoate counter-ion is selected to improve handling and stability of the parent N-oxide. This compound is intended for use as a synthetic intermediate or as a test compound in various biochemical and cellular assays.[7]
| Identifier | Value |
| CAS Number | 611197-49-0[7][8][9][10] |
| Molecular Formula | C₁₄H₉ClN₂O₂[7] |
| Molecular Weight | 274.68 g/mol [7] |
| Appearance | Off-white to pale yellow crystalline powder[7] |
| Melting Point | 143-147 °C[8] |
| Storage | Store in a cool, dry environment (2-8°C), protected from light.[7][8] |
Safety Information:
-
Hazard Classifications: Eye Irritant 2, Skin Irritant 2, STOT SE 3 (Respiratory system)[8]
-
Signal Word: Warning[8]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[8]
-
Personal Protective Equipment (PPE): Dust mask (type N95 or equivalent), eye shields, and gloves are recommended.[8]
Section 1: Representative Synthesis and Characterization
While this compound is commercially available, understanding its synthesis provides context for its purity and potential impurities. The following is a representative, two-step protocol for its laboratory-scale preparation.
Synthesis Workflow Overview
Caption: Representative two-step synthesis of the target compound.
Protocol for N-Oxidation of 7-Azaindole
Causality: The pyridine nitrogen of the 7-azaindole ring is nucleophilic and can be selectively oxidized. m-Chloroperoxybenzoic acid (m-CPBA) is a common, effective oxidizing agent for this transformation. The reaction is typically performed at low temperatures to control its exothermicity.
-
Dissolution: Dissolve 7-azaindole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Oxidant Addition: Slowly add a solution of m-CPBA (1.1-1.5 eq) in the same solvent to the cooled 7-azaindole solution over 30-60 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 7-azaindole N-oxide.
Protocol for Salt Formation
Causality: The N-oxide is basic and will react with an acid to form a salt. This process often results in a stable, crystalline solid that is easier to handle and purify than the free base.
-
Dissolution: Dissolve the crude 7-azaindole N-oxide in a minimal amount of a suitable solvent like ethyl acetate or isopropanol.
-
Acid Addition: In a separate flask, dissolve 3-chlorobenzoic acid (1.0 eq) in the same solvent.
-
Mixing: Add the 3-chlorobenzoic acid solution to the 7-azaindole N-oxide solution and stir at room temperature.
-
Precipitation and Isolation: The salt will typically precipitate out of the solution. If not, the solution can be concentrated or a non-polar co-solvent (e.g., hexane) can be added to induce precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity with high accuracy.
Section 2: Application in Kinase Inhibition Assays
The 7-azaindole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[2] Therefore, a primary application of this compound is its evaluation as a potential kinase inhibitor.
In Vitro Kinase Activity Assay Workflow (Luminescence-Based)
This protocol describes a generic method to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a specific kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Caption: Workflow for a luminescence-based in vitro kinase assay.
Detailed Protocol: IC₅₀ Determination
Materials:
-
This compound
-
Kinase of interest (e.g., a serine/threonine or tyrosine kinase)
-
Specific kinase substrate peptide
-
Adenosine triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Dimethyl sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform serial dilutions (e.g., 1:3) of the stock solution in DMSO to create a concentration range for testing (e.g., from 10 mM down to 0.1 µM).
-
Assay Setup: a. In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.[11] b. Add 2.5 µL of the kinase solution (diluted in Kinase Assay Buffer) to each well.[11] c. Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[11]
-
Kinase Reaction: a. Prepare a 2X Substrate/ATP mixture in Kinase Assay Buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase. b. Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mixture to each well.[11] c. Incubate the plate at 30°C for 60 minutes.[11]
-
ADP Detection: a. Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.[11] b. Incubate for 40 minutes at room temperature.[11] c. Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.[11] d. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate-reading luminometer. b. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Section 3: Application in Cell-Based Assays
To understand the effect of the compound in a biological context, cell-based assays are essential. A cell proliferation assay is a fundamental method to assess the cytotoxic or cytostatic effects of a compound on cancer cells.
Cell Proliferation Assay Workflow (MTT-Based)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[12][13]
Caption: Workflow for an MTT-based cell proliferation assay.
Detailed Protocol: Cell Viability Assessment
Materials:
-
Human cancer cell line (e.g., a line known to be dependent on the kinase targeted in Section 2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well clear tissue culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete medium from a DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5%. b. Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells. c. Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[12] b. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[12]
-
Solubilization and Measurement: a. After the incubation, carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12] c. Incubate the plate for 2-4 hours at room temperature in the dark, with gentle shaking, to ensure complete solubilization. d. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each treatment concentration compared to the vehicle control. b. Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the IC₅₀ or GI₅₀ (concentration for 50% of maximal inhibition of proliferation).
References
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Iaroshenko, V. O. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock. Retrieved from [Link]
- Collot, C., et al. (2011). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of Organic Chemistry, 76(21), 8945-8951.
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
- Ghosh, A., et al. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions.
- Zhang, L., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115598.
- Narlawar, R., & Tota, M. R. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry.
-
Carl ROTH. (2021). Safety Data Sheet: 7-Azaindole. Retrieved from [Link]
- Narlawar, R., & Tota, M. R. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry.
- National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
- Narlawar, R., & Tota, M. R. (2024). Medicinal Chemistry of Drugs with N‑Oxide Functionalities. Journal of Medicinal Chemistry.
-
Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
- Nguyen, T., et al. (2017). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Medicinal Chemistry Letters, 8(11), 1148–1153.
- Gulevskaya, A. V., & Tyaglivy, A. S. (2009). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 13(13), 1324-1347.
- Di Marino, D., et al. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Molecules, 26(11), 3163.
-
ResearchGate. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. Retrieved from [Link]
- Tota, M. R., & Narlawar, R. (2017). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 24(25), 2733–2751.
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The Versatile Role of 7-Azaindole N-oxide 3-chlorobenzoate in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Unique Reagent
The 7-azaindole scaffold is a privileged structural motif in medicinal chemistry and materials science, renowned for its presence in numerous biologically active compounds and functional materials.[1][2] The introduction of an N-oxide functionality to the pyridine ring of 7-azaindole dramatically alters its electronic properties, unlocking novel avenues for its application in organic synthesis. 7-Azaindole N-oxide 3-chlorobenzoate is a stable, crystalline solid that serves as a valuable precursor to the highly reactive 7-azaindole N-oxide (7-AINO).[3] While the 3-chlorobenzoate anion is typically a spectator in the subsequent transformations, its presence as a counterion imparts favorable physical properties to the reagent, such as improved handling and stability.
This guide provides a comprehensive overview of the applications of this compound in organic synthesis, focusing on the reactivity of the 7-azaindole N-oxide moiety. We will delve into its role as a potent oxygen transfer agent and a versatile directing group for carbon-hydrogen (C-H) bond functionalization, providing detailed protocols and mechanistic insights for researchers in organic synthesis and drug discovery.
Core Application I: 7-Azaindole N-oxide as an Oxygen Transfer Agent
The N-oxide functionality in 7-AINO serves as a source of "electrophilic" oxygen, enabling it to participate in a variety of oxidation reactions. The release of the oxygen atom is thermodynamically favored by the formation of the stable, aromatic 7-azaindole.
Mechanistic Rationale
The oxygen atom of the N-oxide is electron-deficient due to the electron-withdrawing nature of the protonated pyridine ring. This allows it to be readily transferred to a nucleophilic substrate. The reaction is often facilitated by the presence of a catalyst or an activating agent that enhances the electrophilicity of the oxygen atom.
Diagram: General Mechanism of Oxygen Transfer
Caption: Oxygen transfer from 7-Azaindole N-oxide.
Application Example: Oxidation of Phosphines to Phosphine Oxides
A common application of N-oxides is the oxidation of tertiary phosphines to their corresponding phosphine oxides. This transformation is often quantitative and proceeds under mild conditions.
Experimental Protocol: General Procedure for the Oxidation of Triphenylphosphine
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Reaction Setup: To the stirred solution, add triphenylphosphine (1.0 equiv).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours at room temperature.
-
Work-up and Purification: Upon completion, the reaction mixture can be concentrated in vacuo. The resulting residue can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the triphenylphosphine oxide from the 7-azaindole byproduct.
| Substrate | Product | Solvent | Time (h) | Yield (%) |
| Triphenylphosphine | Triphenylphosphine oxide | DCM | 1 | >95 |
| Tri(n-butyl)phosphine | Tri(n-butyl)phosphine oxide | THF | 1.5 | >95 |
Table 1: Representative examples of phosphine oxidation using 7-Azaindole N-oxide.
Core Application II: Directing Group for Site-Selective C-H Functionalization
Perhaps the most powerful application of 7-azaindole N-oxide is its ability to act as a directing group for the functionalization of otherwise unreactive C-H bonds. The N-oxide functionality can coordinate to a metal catalyst, bringing it into close proximity to specific C-H bonds within the 7-azaindole scaffold or in a tethered substrate, enabling site-selective reactions.
Mechanistic Principle: N-Oxide Directed C-H Activation
The N-oxide group acts as a Lewis basic site, coordinating to a transition metal catalyst (e.g., Palladium, Rhodium, Copper). This coordination pre-organizes the substrate and the catalyst, facilitating the cleavage of a specific C-H bond through a cyclometalation pathway. Subsequent reaction with a coupling partner and reductive elimination affords the functionalized product.
Diagram: N-Oxide Directed C-H Arylation Workflow
Caption: Palladium-catalyzed C-H arylation directed by the N-oxide group.
Application Example: Palladium-Catalyzed C4-Arylation of 7-Azaindole
The N-oxide directs the palladium catalyst to selectively activate the C4-H bond of the pyridine ring, a position that is challenging to functionalize using traditional methods.
Experimental Protocol: C4-Arylation of 7-Azaindole N-oxide
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv), the desired aryl bromide (1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv).
-
Solvent and Degassing: Add a degassed solvent, such as dioxane or toluene (0.1 M). Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Deoxygenation (if required): The resulting arylated N-oxide can be deoxygenated to the corresponding arylated 7-azaindole using a reducing agent like PCl₃ or by catalytic hydrogenation.
| Aryl Bromide | Ligand | Base | Temperature (°C) | Yield of C4-Arylated N-oxide (%) |
| 4-Bromotoluene | SPhos | K₂CO₃ | 110 | 85 |
| 1-Bromo-4-methoxybenzene | XPhos | Cs₂CO₃ | 120 | 78 |
| 2-Bromopyridine | RuPhos | K₃PO₄ | 110 | 65 |
Table 2: Conditions for Pd-catalyzed C4-arylation of 7-Azaindole N-oxide.[4]
Application Example: Copper-Catalyzed N-Arylation
In some contexts, the 7-azaindole N-oxide can act as a ligand to facilitate other coupling reactions. For instance, in copper-catalyzed N-arylation reactions (Chan-Evans-Lam coupling), 7-AINO can form a complex with the copper catalyst, promoting the N-arylation of various nucleophiles.[5][6]
Experimental Protocol: 7-AINO-Promoted N-Arylation of Imidazole
-
Catalyst Preparation: In a reaction vial, combine CuF₂ (10 mol%) and this compound (15 mol%).
-
Reaction Mixture: To the catalyst mixture, add the arylboronic acid (1.2 equiv), imidazole (1.0 equiv), and a suitable solvent like methanol.
-
Reaction Conditions: Stir the reaction mixture at room temperature under an air atmosphere for 12-24 hours.
-
Work-up and Purification: Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous ammonium chloride. Separate the organic layer, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography to afford the N-arylated imidazole.
This protocol highlights the dual role of 7-AINO, where it can be both a reactant and a ligand, showcasing its versatility in modern synthetic chemistry.[6]
Conclusion and Future Outlook
This compound is a valuable and versatile reagent in organic synthesis. Its utility extends from being a mild and efficient oxygen transfer agent to a powerful directing group for challenging C-H functionalization reactions. The ability to selectively functionalize the 7-azaindole core at positions that are otherwise difficult to access opens up new possibilities for the synthesis of novel drug candidates and functional materials. Future research in this area will likely focus on expanding the scope of C-H functionalization reactions directed by the N-oxide group, including C-H amination, alkylation, and borylation, further solidifying the importance of this reagent in the synthetic chemist's toolbox.
References
-
Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]
-
Mondal, K., et al. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis, 13(18), 12268–12280. [Link]
-
Larrosa, I., et al. (2016). Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. Organic Letters, 18(21), 5648–5651. [Link]
-
Reddy, T. R., et al. (2021). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 12(8), 1245-1247. [Link]
-
Xu, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers, 9(9), 2541-2548. [Link]
- Google Patents. (2012). CN102746295A - Preparation method for 4-substituted-7-azaindole.
-
Royal Society of Chemistry. (2022). catalyzed 7-azaindole synthesis. [Link]
-
Patra, S., et al. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis, 13(18), 12268-12280. [Link]
-
Santos, A. S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
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Application Notes and Protocols: The Role of 7-Azaindole N-oxide in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Catalytic Potential of 7-Azaindole N-oxide Derivatives
7-Azaindole and its derivatives are privileged scaffolds in medicinal chemistry, frequently appearing in a variety of biologically active compounds, including kinase inhibitors.[1][2] The functionalization of the 7-azaindole core is a key strategy in the development of novel therapeutics. While 7-Azaindole N-oxide 3-chlorobenzoate is commercially available as a stable salt, it is not typically employed directly as a catalyst.[3][4] Instead, the catalytically active species are generally formed in situ or as a pre-formed complex where the 7-Azaindole N-oxide (7-AINO) moiety acts as a crucial ligand or promoter, particularly in transition metal catalysis.[5][6][7]
This guide provides a comprehensive overview of the application of 7-Azaindole N-oxide as a key component in catalytic systems, with a focus on its role in promoting copper-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of its catalytic activity, provide detailed protocols for its use, and present relevant data to enable researchers to effectively utilize this versatile chemical entity in their synthetic endeavors.
Mechanism of Action: The Role of 7-Azaindole N-oxide as a Ligand
The efficacy of 7-Azaindole N-oxide in catalysis, particularly in copper-catalyzed reactions, stems from its ability to act as a highly effective ligand.[5][8] The N-oxide functionality, in conjunction with the nitrogen atom of the pyridine ring, allows for the formation of stable complexes with transition metals like copper. These complexes often exhibit enhanced catalytic activity and stability compared to the metal salt alone.
In copper-catalyzed N-arylation reactions, 7-AINO has been shown to form a well-defined, air-stable, and robust copper(II) complex, [Cu₂II(7-AINO)₄].[6][7] This complex has demonstrated significant efficacy as a catalyst in various Ullmann-type coupling reactions. The 7-AINO ligand is believed to play several key roles in the catalytic cycle:
-
Stabilization of the Catalytically Active Species: The 7-AINO ligand stabilizes the copper center, preventing aggregation and precipitation of inactive copper species.[8]
-
Enhancement of Solubility: The resulting copper-7-AINO complex often exhibits improved solubility in organic solvents, facilitating homogeneous catalysis.
-
Modulation of Reactivity: By coordinating to the copper center, the 7-AINO ligand can modulate the electronic properties and reactivity of the metal, promoting the desired bond-forming steps.
A proposed catalytic cycle for a copper-catalyzed N-arylation reaction promoted by 7-AINO is depicted below.
Figure 1: A simplified representation of a proposed catalytic cycle for a 7-AINO-promoted copper-catalyzed N-arylation reaction.
Experimental Protocols
The following protocols provide a general framework for the use of 7-Azaindole N-oxide in the preparation of a catalytically active copper complex and its subsequent application in an Ullmann-type N-arylation reaction.
Protocol 1: Preparation of the Copper(II)-7-Azaindole N-oxide Catalyst Complex
This protocol describes the synthesis of a well-defined copper(II)-7-AINO complex that can be used as a catalyst in various cross-coupling reactions.[6][7]
Materials:
-
7-Azaindole N-oxide (or a salt thereof, such as this compound)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add 7-Azaindole N-oxide (2.0 eq). If starting from a salt, neutralization with a suitable base may be necessary to generate the free N-oxide.
-
Add copper(II) acetate monohydrate (1.0 eq).
-
Add methanol to the flask to achieve a suitable concentration (e.g., 0.1 M).
-
Equip the flask with a reflux condenser and stir the mixture at room temperature for 30 minutes.
-
After 30 minutes, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Allow the reaction to cool to room temperature.
-
The resulting solid catalyst can be isolated by filtration, washed with cold methanol, and dried under vacuum.
Data Presentation:
| Parameter | Value | Reference |
| Catalyst | [Cu₂II(7-AINO)₄] | [6][7] |
| Appearance | Green solid | [6][7] |
| Stability | Air-stable | [6][7] |
Protocol 2: General Procedure for Ullmann-Type N-Arylation using the Cu(II)-7-AINO Catalyst
This protocol outlines a general procedure for the N-arylation of a heterocyclic substrate using the pre-formed Cu(II)-7-AINO catalyst.[6][7]
Materials:
-
Heterocyclic substrate (e.g., imidazole, pyrazole) (1.0 mmol)
-
Aryl halide (e.g., iodobenzene, bromobenzene) (1.2 mmol)
-
Cu(II)-7-AINO catalyst (5-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 mmol)
-
Solvent (e.g., DMF, DMSO) (3-5 mL)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
To a Schlenk tube or sealed vial, add the heterocyclic substrate, aryl halide, Cu(II)-7-AINO catalyst, and base.
-
Evacuate and backfill the reaction vessel with an inert atmosphere (repeat 3 times).
-
Add the solvent via syringe.
-
Stir the reaction mixture at a specified temperature (e.g., 100-120 °C) for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram:
Figure 2: A general workflow for the preparation of the Cu(II)-7-AINO catalyst and its application in N-arylation.
Applications in Drug Discovery and Development
The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, with numerous approved drugs and clinical candidates incorporating this moiety.[9][10] The development of efficient and versatile catalytic methods for the functionalization of 7-azaindoles is therefore of paramount importance. The use of 7-Azaindole N-oxide as a ligand in copper-catalyzed cross-coupling reactions provides a powerful tool for the synthesis of complex 7-azaindole derivatives.[5] This methodology has been successfully applied to the synthesis of various pharmaceutically relevant molecules.[6][7]
Conclusion
While this compound does not function as a catalyst in its own right, the 7-Azaindole N-oxide core is a highly effective ligand for the development of potent transition metal catalysts. The well-defined copper(II)-7-AINO complex, in particular, has emerged as a robust and versatile catalyst for Ullmann-type cross-coupling reactions, enabling the efficient synthesis of a wide range of N-arylated compounds. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to harness the catalytic potential of 7-Azaindole N-oxide in their synthetic endeavors, ultimately facilitating the discovery and development of new therapeutic agents.
References
-
7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis. [Link][5]
-
7-Azaindole N -Oxide (7-AINO) Mediated Cu-Catalyzed N -Arylation: Mechanistic Investigation into the Role of Fluoride Ions | Request PDF. ResearchGate. [Link][8]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link][9]
-
Azaindole Therapeutic Agents. PMC - PubMed Central. [Link][10]
-
Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI. [Link][12]
-
Preparation method for 4-substituted-7-azaindole. Google Patents. [13]
-
Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. PMC - PubMed Central. [Link][14]
-
Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole- N -oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. PubMed. [Link][6]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link][15]
-
Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. The Journal of Organic Chemistry - ACS Publications. [Link][7]
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- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for 7-Azaindole N-oxide 3-chlorobenzoate in Medicinal Chemistry Research
Introduction: The Strategic Value of the 7-Azaindole Scaffold and its N-oxide Precursor
The 7-azaindole framework is a privileged heterocyclic motif in modern medicinal chemistry, primarily due to its role as a bioisostere of indole and its exceptional ability to mimic the adenine hinge-binding motif of ATP. This characteristic has rendered it a cornerstone in the design of a multitude of kinase inhibitors. The nitrogen atom at the 7-position and the pyrrolic NH group can form a bidentate hydrogen bond interaction with the hinge region of many kinases, a critical interaction for potent and selective inhibition.[1][2][3] Consequently, derivatives of 7-azaindole have been successfully developed into approved drugs, such as the BRAF inhibitor vemurafenib, for the treatment of melanoma.[3][4]
The functionalization of the 7-azaindole core is therefore a key strategy in drug discovery. 7-Azaindole N-oxide, and its salt form, 7-Azaindole N-oxide 3-chlorobenzoate, serve as pivotal intermediates in this endeavor. The N-oxide functionality activates the pyridine ring, facilitating regioselective functionalization that is otherwise challenging to achieve on the parent 7-azaindole.[5][6] This activation strategy opens avenues for the synthesis of diverse libraries of 7-azaindole derivatives for screening against various biological targets.
This guide provides an in-depth exploration of the applications and protocols for This compound (CAS No. 611197-49-0)[7][8][9], a readily available and versatile starting material for medicinal chemistry research.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 611197-49-0 | [1][7][8][9] |
| Molecular Formula | C₁₄H₁₁ClN₂O₃ | [1][7] |
| Molecular Weight | 290.70 g/mol | [1][7] |
| Appearance | Off-white to pale yellow crystalline powder | [8] |
| Storage | Store in a cool, dry environment, protected from light at 2-8°C | [8][10] |
| Synonyms | 7-Hydroxy-1H-pyrrolo[2,3-b]pyridinium 3-chlorobenzoate | [1][7][10] |
The Role of the 3-Chlorobenzoate Counter-ion:
The 3-chlorobenzoate anion forms a salt with the protonated 7-azaindole N-oxide. In medicinal and process chemistry, salt formation is a common strategy to improve the physicochemical properties of a compound.[11][12][13] While specific data for this salt is limited, the 3-chlorobenzoate counter-ion can potentially influence:
-
Solubility: The salt form may exhibit different solubility profiles in various organic solvents compared to the free base, which can be advantageous for specific reaction conditions.
-
Stability and Handling: The crystalline salt form is often more stable and easier to handle and store than the corresponding free base, which might be hygroscopic or less stable.
-
Purity: Crystallization of the salt is an effective purification method, ensuring a high-purity starting material for subsequent synthetic steps.
Core Application: A Gateway to Functionalized 7-Azaindole Derivatives
The primary application of this compound is as a precursor for the synthesis of substituted 7-azaindoles. The N-oxide group activates the C4 and C6 positions of the pyridine ring towards nucleophilic attack and facilitates regioselective C-H functionalization, such as arylation.[5][6]
Experimental Workflow: From N-oxide to Kinase Inhibitor Candidate
The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program.
Caption: A typical workflow for the synthesis and evaluation of 7-azaindole derivatives.
Detailed Protocols
Protocol 1: General Procedure for the Synthesis of 4-Aryl-7-Azaindoles via Palladium-Catalyzed C-H Arylation
This protocol describes a general method for the regioselective arylation of the 7-azaindole N-oxide at the C4 position, followed by deoxygenation.
Rationale: The N-oxide activates the C4 position for direct arylation, a more atom-economical approach than traditional cross-coupling reactions requiring pre-functionalized starting materials. Palladium catalysis is highly efficient for this transformation.[5]
Materials:
-
This compound
-
Aryl bromide or iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
DavePhos or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Phosphorus trichloride (PCl₃) or other deoxygenating agent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the aryl halide (1.2 eq), Pd(OAc)₂ (0.05 eq), the phosphine ligand (0.1 eq), and K₂CO₃ (2.5 eq).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the 4-aryl-7-azaindole N-oxide.
-
Deoxygenation: Dissolve the purified N-oxide in an appropriate solvent (e.g., chloroform or acetonitrile). Cool the solution to 0 °C and add PCl₃ (1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.
-
Final Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by flash column chromatography or recrystallization to yield the 4-aryl-7-azaindole.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a general framework for assessing the inhibitory activity of the newly synthesized 7-azaindole derivatives against a target kinase.
Rationale: This assay quantitatively determines the potency of a compound (IC₅₀ value) by measuring the extent to which it inhibits the phosphorylation of a substrate by a specific kinase.
Materials:
-
Synthesized 7-azaindole derivatives
-
Recombinant active kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Mixture: In the wells of a microplate, add the kinase and the peptide substrate in the assay buffer.
-
Initiation: Add the diluted compounds to the wells, followed by the addition of ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature or 30 °C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measurement: Read the signal (luminescence, fluorescence, or absorbance) on a microplate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 3: Cell-Based Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines a method to evaluate the effect of the synthesized compounds on the proliferation of cancer cell lines.
Rationale: This assay assesses the cytostatic or cytotoxic effects of the compounds, providing an indication of their potential as anti-cancer agents.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Synthesized 7-azaindole derivatives
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the compounds and incubate for 48-72 hours.
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add the solubilization solution and incubate until the formazan crystals are dissolved.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well and incubate for a short period as per the manufacturer's protocol.
-
-
Measurement: Read the absorbance (MTT) or luminescence (CellTiter-Glo®) on a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Signaling Pathway Visualization
The following diagram illustrates the general mechanism of action of 7-azaindole-based kinase inhibitors.
Caption: Competitive inhibition of a kinase by a 7-azaindole derivative.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel 7-azaindole derivatives in medicinal chemistry research. Its activated pyridine ring allows for regioselective functionalization, enabling the rapid generation of compound libraries for screening. The protocols provided herein offer a solid foundation for researchers to explore the potential of this chemical scaffold in the discovery and development of new therapeutic agents, particularly in the realm of kinase inhibition.
References
-
ChemTik. 7-Azaindole Products. [Link]
-
Larrosa, I. et al. Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. Org. Lett.2011 , 13 (14), pp 3674–3677. [Link]
-
Chilin, A. et al. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chem. Rev.2013 , 113 (3), pp 1733–1764. [Link]
-
PubChem. 7-aza-1H-indole N-oxide. [Link]
-
Alkali Metals. 7-Azaindole Manufacturers & Suppliers in USA. [Link]
-
Laha, J. K. et al. 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. Request PDF on ResearchGate. [Link]
-
Laha, J. K. et al. Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Org. Chem. Front., 2021 , 8, 583-589. [Link]
-
Chen, X. et al. Novel pharmaceutical salts of cephalexin with organic counterions: structural analysis and properties. RSC Adv., 2020 , 10, 26863-26871. [Link]
-
PubChem. 3-Chlorobenzoic acid. [Link]
-
Bharate, S. S. et al. Carboxylic Acid Counterions in FDA-Approved Pharmaceutical Salts. Request PDF on ResearchGate. [Link]
-
Kelly, R. C. et al. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Request PDF on ResearchGate. [Link]
-
Zhang, L. et al. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chem. Pharm. Bull.2018 , 66 (1), 29-36. [Link]
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- 4. 7-Azaindole <i>N</i>-oxide 3-chlorobenzoate CAS#: [m.chemicalbook.com]
- 5. inter-chem.pl [inter-chem.pl]
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- 8. 7-Azaindole-N-oxide chlorobenzoate salt - SRIRAMCHEM [sriramchem.com]
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- 10. This compound 95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Novel pharmaceutical salts of cephalexin with organic counterions: structural analysis and properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: A Detailed Guide to the Two-Step Synthesis of 7-Azaindole N-oxide 3-chlorobenzoate
For: Researchers, scientists, and drug development professionals.
Abstract
7-Azaindole and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their role in a multitude of biologically active compounds, including potent kinase inhibitors.[1][2][3] The strategic functionalization of the 7-azaindole core is a pivotal aspect of drug discovery, enabling the modulation of a compound's pharmacological profile. This document provides a comprehensive, step-by-step guide for the synthesis of 7-Azaindole N-oxide 3-chlorobenzoate, a key intermediate for further chemical elaboration. The synthesis is presented in two distinct stages: the N-oxidation of the 7-azaindole pyridine ring, followed by the acylation of the resulting N-oxide. This guide is designed to be a self-validating system, offering in-depth explanations for experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Significance of 7-Azaindole N-oxides in Synthesis
The 7-azaindole nucleus is a privileged structure in drug design, largely due to its ability to mimic indole and purine systems, thereby interacting with a wide range of biological targets.[2] The introduction of an N-oxide functionality onto the pyridine ring is a critical synthetic maneuver. This transformation serves a dual purpose: it electronically modifies the ring system, influencing its reactivity, and it provides a versatile handle for subsequent functionalization.[4] The resulting 7-azaindole N-oxide is a key intermediate, amenable to a variety of chemical transformations that would be challenging to achieve on the parent 7-azaindole.[1][4] The subsequent acylation to form an ester, such as the 3-chlorobenzoate, further expands the synthetic possibilities, allowing for the introduction of diverse substituents and the exploration of a broader chemical space.
Reaction Schematics and Mechanistic Overview
The synthesis of this compound is achieved through a two-step process:
Step 1: N-Oxidation of 7-Azaindole
The initial step involves the oxidation of the pyridine nitrogen of 7-azaindole. This is typically accomplished using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide.[1][5] The lone pair of electrons on the nitrogen atom attacks the electrophilic oxygen of the oxidizing agent, leading to the formation of the N-oxide and the corresponding carboxylic acid or water as a byproduct.
Step 2: Acylation of 7-Azaindole N-oxide
The second step is the acylation of the newly formed 7-azaindole N-oxide with 3-chlorobenzoyl chloride. The N-oxide oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to yield the final product, this compound. This reaction is often carried out in the presence of a non-nucleophilic base to scavenge the HCl generated.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Notes |
| 7-Azaindole | C₇H₆N₂ | 118.14 | Sigma-Aldrich | Purity ≥ 98% |
| meta-Chloroperoxybenzoic acid (m-CPBA) | C₇H₅ClO₃ | 172.57 | Sigma-Aldrich | Typically 70-77% purity |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific | Anhydrous, ACS grade |
| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | VWR | Saturated aqueous solution |
| Brine | - | - | - | Saturated NaCl solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | EMD Millipore | Granular |
| 3-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.02 | Alfa Aesar | Purity ≥ 98% |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Sigma-Aldrich | Anhydrous, distilled |
| Silica Gel | SiO₂ | 60.08 | Sorbent Technologies | 230-400 mesh for column chromatography |
Step 1: Synthesis of 7-Azaindole N-oxide
This protocol is adapted from established procedures for the N-oxidation of 7-azaindole.[1]
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 7-azaindole (5.0 g, 42.3 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 100 mL).
-
Cooling: Place the flask in an ice bath and cool the solution to 0°C.
-
Preparation of Oxidant Solution: In a separate flask, dissolve m-CPBA (77% purity, 11.2 g, 46.5 mmol, 1.1 equiv) in DCM (50 mL).
-
Addition of Oxidant: Slowly add the m-CPBA solution to the 7-azaindole solution dropwise via the addition funnel over a period of 30-60 minutes. Maintain the internal reaction temperature at 0°C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM. The product, 7-azaindole N-oxide, should have a lower Rf value than the starting material.
-
Workup: Upon completion, cool the reaction mixture again to 0°C and quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 7-azaindole N-oxide as a pale solid.[1]
-
Purification: The crude product can be purified by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to yield pure 7-azaindole N-oxide.
Step 2: Synthesis of this compound
This protocol is a general procedure for the acylation of N-oxides and should be optimized as needed.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified 7-azaindole N-oxide (assumed quantitative yield from the previous step, 42.3 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 50 mL).
-
Addition of Base: Add triethylamine (6.5 mL, 46.5 mmol, 1.1 equiv) to the solution.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Addition of Acylating Agent: Slowly add 3-chlorobenzoyl chloride (5.9 mL, 46.5 mmol, 1.1 equiv) to the reaction mixture dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes).
-
Workup: Upon completion, dilute the reaction mixture with DCM (50 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the final product, this compound.
Visualization of the Synthetic Workflow
The following diagram illustrates the two-step synthesis process.
Caption: Two-step synthesis of this compound.
Characterization Data
7-Azaindole N-oxide:
-
Molecular Formula: C₇H₆N₂O[1]
-
Molecular Weight: 134.14 g/mol [1]
-
Appearance: Pale solid[1]
-
¹H NMR (Expected): Shifts will be downfield compared to 7-azaindole, particularly for the protons on the pyridine ring, due to the deshielding effect of the N-oxide.
-
Mass Spectrometry (Expected): m/z = 135.05 [M+H]⁺
This compound:
-
Molecular Formula: C₁₄H₉ClN₂O₃
-
Molecular Weight: 288.69 g/mol
-
Appearance: Off-white to yellow solid (predicted).
-
¹H NMR (Expected): Appearance of aromatic signals corresponding to the 3-chlorobenzoyl group in the range of 7.5-8.2 ppm. Further downfield shifts of the 7-azaindole N-oxide protons.
-
¹³C NMR (Expected): Appearance of a carbonyl carbon signal around 165-175 ppm.
-
Mass Spectrometry (Expected): m/z = 289.03 [M+H]⁺
Trustworthiness and Self-Validation
The protocol for the N-oxidation of 7-azaindole is well-established and has been reproduced in multiple laboratories, as evidenced by the cited literature.[1][5] The yield and purity of the 7-azaindole N-oxide are critical for the success of the subsequent acylation step. It is imperative to monitor the first reaction closely by TLC to ensure complete consumption of the starting material. The workup procedure is designed to effectively remove the m-CPBA and its byproduct, meta-chlorobenzoic acid.
The acylation protocol is based on standard chemical transformations of N-oxides. The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the acyl chloride. Triethylamine is a suitable non-nucleophilic base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. Purification by column chromatography is essential to remove any unreacted starting materials and byproducts. The final product should be thoroughly characterized by NMR and mass spectrometry to confirm its identity and purity.
Conclusion
This application note provides a detailed and reliable protocol for the two-step synthesis of this compound. By following these procedures, researchers can confidently prepare this valuable intermediate for use in medicinal chemistry and drug discovery programs. The insights into the reaction mechanisms and the emphasis on proper experimental technique are intended to empower scientists to not only reproduce this synthesis but also to adapt it for the preparation of other novel 7-azaindole derivatives.
References
- Preparation method for 4-substituted-7-azaindole.
-
Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. ACS Publications. [Link]
-
Development of one-pot direct N-acylation of 7-azaindoles with functionalized carboxylic acids. ResearchGate. [Link]
-
7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis. [Link]
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health. [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
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Application Note & Protocol: Laboratory-Scale Production of 7-Azaindole N-oxide 3-chlorobenzoate
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 7-Azaindole N-oxide 3-chlorobenzoate. 7-Azaindole and its derivatives are crucial heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] The N-oxidation of the pyridine ring in 7-azaindole can significantly modify its electronic properties, hydrogen bonding capabilities, and metabolic stability, making it a valuable strategy in drug design.[1] This guide offers a step-by-step methodology for the synthesis, purification, and characterization of the target compound, intended for researchers, scientists, and professionals in drug development. The protocol emphasizes safety, reproducibility, and high-purity outcomes.
Introduction: The Strategic Role of N-Oxidation in 7-Azaindole Chemistry
7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) is a privileged bicyclic heteroaromatic scaffold found in numerous biologically active molecules, including kinase inhibitors and antiviral agents.[1][4] Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces a key site for hydrogen bonding and potential metabolic transformations.[1][2]
N-oxidation of the pyridine nitrogen to form a 7-azaindole N-oxide is a powerful tool for modulating the physicochemical and pharmacological properties of the parent molecule.[1] This modification leads to:
-
Altered Electronics: The N-O bond polarization classifies heteroaromatic N-oxides as strong Lewis bases, influencing the reactivity and metabolic stability of the entire ring system.[5]
-
Enhanced Solubility: The polar N-oxide moiety often improves aqueous solubility, a critical parameter for drug bioavailability.[2]
-
Modulated Biological Activity: The introduction of the N-oxide can lead to novel interactions with biological targets, potentially enhancing potency or altering the pharmacological profile.
The formation of a salt with an appropriate counter-ion, such as 3-chlorobenzoate, can further enhance the compound's stability, crystallinity, and handling properties, making it more suitable for pharmaceutical development. This protocol details a reliable method for the synthesis of this compound.
Reaction Scheme and Mechanism
The synthesis involves a two-step conceptual process: the N-oxidation of 7-azaindole followed by the formation of the 3-chlorobenzoate salt. The N-oxidation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which acts as an oxygen transfer agent.[6]
Diagram 1: Overall Reaction Scheme
Caption: Overall reaction workflow for the synthesis.
Mechanism of N-Oxidation
The N-oxidation of the pyridine nitrogen in 7-azaindole with m-CPBA proceeds through a concerted mechanism. The lone pair of electrons on the pyridine nitrogen attacks the electrophilic oxygen of the peroxy acid, leading to the transfer of the oxygen atom and the formation of the N-oxide and meta-chlorobenzoic acid as a byproduct.
Experimental Protocol
Safety Precautions: This procedure involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. m-CPBA is a potentially explosive oxidizing agent and should be handled with care.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | CAS Number |
| 7-Azaindole | ≥98% | Sigma-Aldrich | 271-63-6 |
| meta-Chloroperoxybenzoic acid (m-CPBA) | ≤77% (balance water) | Sigma-Aldrich | 937-14-4 |
| 3-Chlorobenzoic acid | 99% | Sigma-Aldrich | 535-80-8 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | 75-09-2 |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | - | 144-55-8 |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | 7757-82-6 |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Glassware for crystallization
-
NMR spectrometer
-
Mass spectrometer
-
Melting point apparatus
Step-by-Step Synthesis Procedure
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow.
Part 1: N-Oxidation of 7-Azaindole [6]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7-azaindole (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of m-CPBA: In a separate flask, dissolve m-CPBA (1.1-1.5 equivalents) in DCM. Slowly add the m-CPBA solution to the 7-azaindole solution over 30-60 minutes, maintaining the temperature at 0°C. Causality Note: Portion-wise addition helps to control the exothermic reaction and prevent potential side reactions.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The product, 7-azaindole N-oxide, should have a lower Rf value than the starting material.
-
Quenching: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench excess m-CPBA.
-
Extraction: Separate the organic layer and wash it with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane), to isolate the pure 7-azaindole N-oxide.
Part 2: Formation of the 3-Chlorobenzoate Salt
-
Dissolution: Dissolve the purified 7-azaindole N-oxide in a minimal amount of warm ethyl acetate.
-
Addition of Acid: In a separate flask, dissolve 3-chlorobenzoic acid (1.0 equivalent) in ethyl acetate. Add this solution dropwise to the solution of 7-azaindole N-oxide with stirring.
-
Crystallization: A precipitate should form upon addition or after a short period of stirring. If no precipitate forms, the solution can be cooled in an ice bath or a small amount of a non-polar solvent like hexanes can be added to induce crystallization.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the solid with a small amount of cold ethyl acetate or a mixture of ethyl acetate and hexanes. Dry the product under vacuum to a constant weight.
Characterization Data
The final product should be characterized to confirm its identity and purity.
| Analysis | Expected Results |
| Appearance | Pale solid[7] |
| Melting Point | A sharp melting point should be observed. |
| ¹H NMR | Characteristic shifts for the protons on the 7-azaindole N-oxide and 3-chlorobenzoate moieties. The integration should correspond to a 1:1 ratio of the two components. |
| ¹³C NMR | Signals corresponding to the carbon atoms of both the 7-azaindole N-oxide and the 3-chlorobenzoate. |
| Mass Spectrometry | ESI+ should show a peak corresponding to the protonated 7-azaindole N-oxide [M+H]⁺. ESI- should show a peak for the 3-chlorobenzoate anion [M-H]⁻. |
| Purity (HPLC) | ≥98% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient m-CPBA or reaction time. | Add more m-CPBA (in small portions) and continue stirring. Ensure the m-CPBA is fresh and has been stored properly. |
| Low Yield | Loss during workup or purification. | Ensure complete extraction from the aqueous layer. Optimize the column chromatography conditions to minimize product loss. |
| Difficulty in Crystallization | Solution is too dilute or impurities are present. | Concentrate the solution. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a non-polar co-solvent (e.g., hexanes) to decrease solubility. |
| Product is an Oil | Residual solvent or impurities. | Try triturating the oil with a non-polar solvent. Ensure the starting materials are pure and the product is thoroughly dried. |
Conclusion
This application note provides a robust and reproducible protocol for the laboratory-scale synthesis of this compound. By following the detailed steps for synthesis, purification, and characterization, researchers can confidently produce this valuable compound for further investigation in medicinal chemistry and drug discovery programs. The insights into the reaction mechanism and troubleshooting guide aim to facilitate a smooth and successful synthetic endeavor.
References
- Google Patents. CN102746295A - Preparation method for 4-substituted-7-azaindole.
-
ACS Publications. Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. Organic Letters. [Link]
-
RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
-
The Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. [Link]
-
ACS Publications. 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis. [Link]
-
ResearchGate. 7-Azaindole N -Oxide (7-AINO) Mediated Cu-Catalyzed N -Arylation: Mechanistic Investigation into the Role of Fluoride Ions | Request PDF. [Link]
-
ResearchGate. Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. [Link]
-
SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. [Link]
-
ResearchGate. Different strategies for synthesis of 7-azaindoles. [Link]
-
Organic Chemistry Portal. Azaindole synthesis. [Link]
- Google Patents.
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National Institutes of Health. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. [Link]
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Application Notes & Protocols for the Safe Handling and Storage of 7-Azaindole N-oxide 3-chlorobenzoate
Introduction 7-Azaindole N-oxide 3-chlorobenzoate (CAS 611197-49-0) is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] It serves as a versatile synthetic intermediate and a building block for more complex molecular architectures.[1][4] Structurally, it is a salt formed between the N-oxide of 7-azaindole and 3-chlorobenzoic acid. The presence of the N-oxide moiety, the aromatic chloro-substituent, and the azaindole core necessitates a robust understanding of its chemical properties to ensure safe handling and maintain its integrity during storage and experimentation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound effectively and safely in a laboratory setting.
Section 1: Compound Profile & Hazard Identification
A foundational aspect of safe laboratory practice is a thorough understanding of the substance's physical and chemical properties, alongside its officially recognized hazards.
1.1: Physical and Chemical Properties
The key identifiers and physical properties of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [5][6] |
| Synonym(s) | 7-Hydroxy-1H-pyrrolo[2,3-b]pyridinium 3-chlorobenzoate | [5] |
| CAS Number | 611197-49-0 | [5] |
| Molecular Formula | C₁₄H₁₁ClN₂O₃ | [5] |
| Molecular Weight | 290.70 g/mol | [5] |
| Appearance | White to tan solid; Off-white to pale yellow crystalline powder | [1][6] |
| Melting Point | 143-147 °C | |
| Storage Temperature | 2-8°C |
1.2: GHS Hazard Classification
This compound is classified as hazardous. The following table outlines its GHS (Globally Harmonized System) classification, which dictates the necessary precautions.
| Hazard Classification | Code | Description |
| Signal Word | N/A | Warning |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
| Target Organs | N/A | Respiratory System |
Section 2: Risk Assessment & Engineering Controls
The identified hazards (H315, H319, H335) are primarily associated with direct contact with the solid compound. The respiratory irritation is a direct consequence of inhaling the fine, solid particulates, while skin and eye irritation stem from the chemical reactivity of the compound. The 3-chlorobenzoate component, as a carboxylic acid derivative, contributes to this irritant profile.[7][8][9]
Scientist's Note: The N-oxide functional group can increase the polarity and hygroscopicity of a molecule.[10] While generally stable at room temperature, aromatic N-oxides can be susceptible to decomposition at elevated temperatures (typically >150°C) and may be reduced back to the parent amine in the presence of certain reagents or biological matrices.[11][12]
To mitigate these risks, the following engineering controls are mandatory:
-
Ventilation: All handling of the solid compound, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood or a powder containment hood. This is a primary control to prevent inhalation and comply with precautionary statement P271 (Use only outdoors or in a well-ventilated area).[13]
-
Emergency Equipment: An operational and easily accessible eyewash station and safety shower must be located in close proximity to the workstation.[8]
Section 3: Personal Protective Equipment (PPE)
Appropriate PPE forms a critical barrier between the researcher and the chemical. The minimum required PPE when handling this compound is as follows, in accordance with precautionary statement P280 (Wear protective gloves/protective clothing/eye protection/face protection).
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn over the goggles during procedures with a higher risk of splashing or dust generation. This directly addresses the H319 "Causes serious eye irritation" hazard.
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat: A full-length laboratory coat, buttoned completely, is required to protect against skin contact (H315).
-
-
Respiratory Protection: For weighing and transferring the solid, a NIOSH-approved N95 dust mask or a higher level of respiratory protection (e.g., a respirator with a P100 filter) is necessary to mitigate the risk of respiratory irritation (H335).
Section 4: Safe Handling & Experimental Protocols
Adherence to a systematic protocol is essential for both safety and experimental reproducibility. The following workflow outlines the steps for safely handling the solid compound and preparing a stock solution.
Workflow for Safe Handling and Solution Preparation
Caption: Workflow for handling this compound.
Detailed Step-by-Step Protocol
-
Preparation:
-
Verify that the chemical fume hood has a current certification and is functioning correctly. Confirm the location and accessibility of the nearest eyewash station and safety shower.
-
Don all required PPE as specified in Section 3.
-
-
Equilibration:
-
Before opening, allow the sealed container of the compound to equilibrate to ambient laboratory temperature.
-
Scientist's Note: This step is crucial to prevent atmospheric moisture from condensing on the cold, hygroscopic solid, which could affect its weight and stability.[10]
-
-
Weighing and Transfer (Perform inside fume hood):
-
Place a tared, static-free weigh boat or paper on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Perform this action gently to minimize the generation of airborne dust, in accordance with P261 (Avoid breathing dust).
-
Record the weight and carefully transfer the solid into the designated reaction or storage vessel.
-
-
Solution Preparation:
-
Add the desired solvent to the vessel containing the solid. Do not add the solid to the solvent, as this can increase the risk of dust generation.
-
Cap the vessel and mix via stirring or sonication as required for dissolution.
-
-
Cleanup and Decontamination:
-
Wipe down the spatula, balance, and any surfaces inside the fume hood that may have been contaminated, using a solvent-dampened cloth.
-
Dispose of all contaminated materials (e.g., weigh paper, gloves, wipes) in a clearly labeled hazardous waste container.
-
-
Final Steps:
-
Remove PPE in the correct order (gloves first, followed by lab coat and eye protection).
-
Wash hands and forearms thoroughly with soap and water, as mandated by P264 (Wash skin thoroughly after handling).[8]
-
Section 5: Storage, Stability, and Incompatibilities
Proper storage is paramount for maintaining the chemical's purity and ensuring laboratory safety.
-
Storage Conditions:
-
Stability:
-
Incompatible Materials:
-
Strong Oxidizing Agents: May react exothermically.
-
Strong Reducing Agents: Can cause the reduction of the N-oxide functionality, leading to the formation of the parent 7-azaindole and altering the compound's identity.[11]
-
Strong Bases: May deprotonate the compound, affecting its structure and solubility.
-
Section 6: Spill and Emergency Procedures
In the event of accidental exposure or a spill, immediate and correct action is critical.
-
Spill Response (Solid):
-
Evacuate the immediate area if a large amount of dust is generated.
-
Wearing full PPE, including respiratory protection, cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite) to prevent further dispersal.
-
Gently sweep the material into a labeled hazardous waste container. Do not use a standard vacuum cleaner; a HEPA-filtered vacuum is required for fine powders.
-
Decontaminate the area with an appropriate solvent and wipe clean.
-
-
First Aid Measures:
-
Inhalation (P304+P340): If inhaled, remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention if respiratory irritation persists or worsens.[8]
-
Skin Contact (P302+P352): If on skin, wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[9]
-
Eye Contact (P305+P351+P338): If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[8]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
Section 7: Waste Disposal
All waste containing this compound, including unused product, contaminated consumables, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed, and appropriate container.
-
Dispose of the waste through a licensed environmental disposal service, in strict accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain or in general trash.
References
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3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem. National Center for Biotechnology Information. [Link]
-
Safety Data Sheet: 3-Chlorobenzoic acid. Carl ROTH. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
Properties, Preparation and Synthetic Uses of Amine N-Oxides. An Update. ResearchGate. [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central. [Link]
-
Pyridine-N-oxide. Organic Syntheses. [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
Aromatic Heterocyclic Compounds: Synthesis, Reactivity and Applications. MDPI. [Link]
-
Azaindole synthesis. Organic Chemistry Portal. [Link]
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Working with Hazardous Chemicals. Organic Syntheses. [Link]
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Recent advances in heterocyclic aromatic amines: An update on food safety. PubMed. [Link]
-
Heterocyclic Compounds: Health Hazards. ILO Encyclopaedia of Occupational Health and Safety. [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications. [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline. The Royal Society of Chemistry. [Link]
-
Azaindole Therapeutic Agents. PubMed Central. [Link]
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Application Notes & Protocols: 7-Azaindole Derivatives in Materials Science
Introduction: The Unique Photophysics of the 7-Azaindole Scaffold
The 7-azaindole scaffold, a bioisostere of indole, has garnered significant attention beyond its traditional applications in medicinal chemistry and has emerged as a privileged building block in materials science.[1][2] Its unique structure, featuring a pyrrole ring fused to a pyridine ring, imparts a fascinating set of photophysical properties that distinguish it from simple indole. The scaffold possesses both a hydrogen-bond donor (the N1-H of the pyrrole) and a hydrogen-bond acceptor (the N7 of the pyridine) in a rigid, coplanar arrangement.[3] This configuration facilitates excited-state intramolecular proton transfer (ESIPT), a phenomenon that profoundly influences its fluorescence characteristics.[4] The emission properties of 7-azaindole derivatives are thus highly sensitive to their local environment, including solvent polarity and hydrogen-bonding interactions, making them exceptional candidates for advanced materials.[4][5]
This sensitivity, combined with the scaffold's inherent thermal and chemical stability, has led to its successful integration into organic light-emitting diodes (OLEDs), chemical sensors, and organic solar cells.[6][7][8] This guide provides an in-depth exploration of these applications, complete with detailed protocols and the scientific rationale behind the design and characterization of 7-azaindole-based materials.
Section 1: Application in Organic Light-Emitting Diodes (OLEDs)
7-Azaindole derivatives have proven to be excellent components for OLEDs, particularly as blue emitters and host materials.[6][7] Their wide energy bandgap contributes to achieving the deep blue emission crucial for full-color displays and lighting, while their rigid structure provides the high thermal stability required for device longevity.
Role as Blue Emitters & TADF Materials
Achieving efficient and stable deep-blue emission is a critical challenge in OLED technology. 7-Azaindole derivatives are promising candidates due to their intrinsic high-energy emission.[3] Furthermore, by strategically designing donor-acceptor (D-A) structures based on the 7-azaindole framework, it is possible to create molecules that exhibit Thermally Activated Delayed Fluorescence (TADF). TADF emitters enable OLEDs to harvest both singlet and triplet excitons, theoretically reaching 100% internal quantum efficiency without the need for heavy metals like iridium or platinum.[9][10]
The key to TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). In appropriately designed 7-azaindole derivatives, the donor and acceptor moieties can be spatially separated, leading to a small ΔE_ST and facilitating efficient reverse intersystem crossing (RISC) from the triplet to the singlet state.[11]
Diagram: OLED Device Architecture
Caption: Layered architecture of a typical OLED device.
Performance of 7-Azaindole Based Emitters
The performance of OLEDs is quantified by several key metrics, including External Quantum Efficiency (EQE), luminance, and CIE color coordinates, which define the emission color.
| Derivative Type | Role in EML | Max EQE (%) | Color | CIE (x, y) | Reference |
| δ-2CbPN | TADF Emitter | 22.5% | Blue | (0.19, 0.34) | [9] |
| CzDCbTrz | TADF Emitter | 23.4% | Deep Blue | N/A | [9] |
| 32PclCXT | AIE-TADF Emitter | 29.9% | Sky-Blue | N/A | [10] |
| ICzCN | TADF Emitter | 14.8% | Green | N/A | [11] |
| ICzCYP | TADF Emitter | 14.9% | Sky-Blue | N/A | [11] |
| BCzB-PIM | Fluorescent Emitter | 4.43% | Deep-Blue | (0.159, 0.080) | [12][13] |
N/A: Not available in the cited source.
Protocol: Fabrication of a 7-Azaindole Based OLED
This protocol describes the fabrication of a multilayer OLED using thermal evaporation in a high-vacuum environment.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Emissive Layer (EML) host material (e.g., CBP)
-
7-Azaindole derivative (dopant emitter)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
Deionized water, acetone, isopropanol
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
Procedure:
-
Substrate Cleaning (Critical Step):
-
Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each. This rigorous cleaning is essential to remove organic and particulate contaminants, ensuring efficient charge injection and preventing short circuits.
-
Dry the substrates with a high-purity nitrogen gun.
-
Immediately treat with UV-ozone for 10 minutes to increase the work function of the ITO and improve hole injection.
-
-
Device Fabrication (Thermal Evaporation):
-
Transfer the cleaned substrates to the high-vacuum chamber.
-
HTL Deposition: Evaporate the HTL material onto the ITO surface at a rate of ~1-2 Å/s to a target thickness of 40 nm. A stable deposition rate is key to forming a uniform, amorphous film.
-
EML Deposition: Co-evaporate the host material and the 7-azaindole derivative dopant. The doping concentration is critical for performance; a typical range is 5-10 wt%. The deposition rate should be maintained at ~1-2 Å/s for a final thickness of 20-30 nm.
-
ETL Deposition: Evaporate the ETL material at a rate of ~1-2 Å/s to a thickness of 30-40 nm.
-
EIL Deposition: Evaporate a thin layer (1 nm) of LiF at a slow rate of ~0.1 Å/s. This layer lowers the electron injection barrier from the cathode.
-
Cathode Deposition: Deposit the aluminum cathode (~100 nm) at a higher rate of ~5-10 Å/s to complete the device stack.
-
-
Encapsulation:
-
Immediately transfer the completed device to a nitrogen-filled glovebox without exposure to air or moisture.
-
Encapsulate the device using a glass lid and UV-curable epoxy to prevent degradation from environmental factors.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a spectroradiometer.
-
Calculate the external quantum efficiency (EQE), power efficiency, and determine the CIE color coordinates from the electroluminescence spectrum.
-
Section 2: Application in Chemical Sensing
The sensitivity of the 7-azaindole chromophore to its environment makes it an ideal platform for developing fluorescent chemical sensors.[4] Derivatives can be designed to interact selectively with specific ions or molecules, resulting in a measurable change in their fluorescence properties (e.g., intensity, wavelength, or lifetime).[5][14]
Ratiometric Sensing of Anions and Cations
A sophisticated sensing strategy involves ratiometric detection, where the fluorescence intensity at two different wavelengths changes in opposite directions upon analyte binding. This provides a built-in self-calibration, making the measurement more robust and less susceptible to fluctuations in instrument settings or probe concentration.
For example, a 7-azaindole derivative functionalized with a dicyanovinyl group can act as a ratiometric sensor for cyanide (CN⁻). The nucleophilic addition of cyanide to the dicyanovinyl moiety disrupts the molecule's intramolecular charge transfer (ICT) pathway. This disruption causes the original emission peak to decrease while a new, blue-shifted peak appears, allowing for precise ratiometric quantification. Similarly, unmodified 7-azaindole has been shown to selectively sense Fe³⁺ ions in aqueous solutions.[5]
Diagram: Ratiometric Sensing Mechanism
Caption: Workflow of a ratiometric fluorescent sensor.
Protocol: Characterization of a Cyanide Sensor
This protocol outlines the steps to evaluate the performance of a 7-azaindole-based fluorescent sensor for cyanide detection in an aqueous medium.
Materials:
-
Stock solution of the 7-azaindole sensor molecule in a suitable organic solvent (e.g., 1 mM in DMSO).
-
Stock solution of sodium cyanide (NaCN) in buffered deionized water (e.g., 10 mM in HEPES buffer, pH 7.4).
-
Buffered deionized water (HEPES, pH 7.4).
-
Fluorometer and quartz cuvettes.
Procedure:
-
Preparation of Test Solution:
-
Prepare a working solution of the sensor by diluting the stock solution in the aqueous buffer. A typical final concentration is 1-10 µM.
-
Scientist's Note: The percentage of organic solvent (e.g., DMSO) should be kept low (<1%) to avoid impacting the sensor's properties in the aqueous environment.
-
-
Fluorescence Titration:
-
Record the initial fluorescence spectrum of the sensor working solution (Excitation at the absorption maximum, λ_max).
-
Add incremental amounts of the NaCN stock solution to the cuvette containing the sensor solution.
-
After each addition, gently mix and allow the solution to equilibrate for 1-2 minutes before recording the new fluorescence spectrum.
-
Continue this process until the fluorescence response is saturated (i.e., no further significant spectral changes are observed).
-
-
Data Analysis:
-
Identify the two emission wavelengths for ratiometric analysis: the initial peak (I₁) and the new, analyte-induced peak (I₂).
-
Plot the ratio of fluorescence intensities (I₂/I₁) against the concentration of cyanide.
-
Fit the resulting titration curve to a suitable binding model (e.g., 1:1 binding isotherm) to determine the sensor's binding constant (K_a).
-
Calculate the limit of detection (LOD) using the 3σ/k method, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve at low concentrations.
-
Section 3: Application in Organic Solar Cells (OSCs)
The development of non-fullerene acceptors has revolutionized the field of organic photovoltaics. The electron-deficient nature of certain heterocyclic systems makes them attractive candidates for acceptor materials. 7-Azaisoindigo, a derivative of 7-azaindole, has been explored as an electron-accepting component in donor-acceptor chromophores for OSCs.[8]
The inclusion of the nitrogen heteroatom in the isoindigo framework helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule.[8] This energetic tuning is crucial for achieving efficient charge separation at the donor-acceptor interface, a fundamental process for photovoltaic energy conversion.
Diagram: OSC Energy Conversion Workflow
Caption: Fundamental steps of energy conversion in an OSC.
Protocol: Synthesis of a 7-Azaindole-Based D-A Material
This protocol provides a general methodology for synthesizing a donor-acceptor type molecule for OSC applications using a Suzuki cross-coupling reaction. This is a versatile and widely used method for forming C-C bonds.[15][16]
Materials:
-
Halogenated 7-azaindole derivative (e.g., 3-bromo-7-azaindole, as the acceptor unit).
-
Boronic acid or boronate ester of the donor unit (e.g., a thiophene-based boronic acid).
-
Palladium catalyst (e.g., Pd(PPh₃)₄).
-
Base (e.g., K₂CO₃ or Cs₂CO₃).
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF).
-
Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox).
Procedure:
-
Reaction Setup:
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the halogenated 7-azaindole derivative (1.0 eq), the donor boronic acid/ester (1.1-1.2 eq), the base (2.0-3.0 eq), and the palladium catalyst (1-5 mol%).
-
Scientist's Note: Using a slight excess of the boronic acid component helps to drive the reaction to completion. The reaction must be performed under inert conditions as palladium catalysts are sensitive to oxygen.
-
-
Reaction Execution:
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to isolate the desired donor-acceptor compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
-
Evaluate its photophysical properties (UV-Vis absorption, fluorescence) and electrochemical properties (cyclic voltammetry to determine HOMO/LUMO energy levels).
-
References
-
Negrie, F., & Chignell, C. F. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 97(4), 1063-1074. [Link]
-
Wang, S., et al. (2010). Luminescence and reactivity of 7-azaindole derivatives and complexes. Chemical Society Reviews, 39(8), 3142-3156. [Link]
-
Zhang, Z., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 7-Azaindole Derivatives: Exploring Synthesis and Applications. Inno Pharmachem. [Link]
-
Liu, J., et al. (2023). Photophysics of Two Indole-Based Cyan Fluorophores. The Journal of Physical Chemistry B, 127(20), 4533–4541. [Link]
-
Wang, S., et al. (2010). Luminescence and reactivity of 7-azaindole derivatives and complexes. Semantic Scholar. [Link]
-
Hernández Rodríguez, M. (2015). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Chen, K.-Y., & Lin, W.-C. (2015). A simple 7-azaindole-based ratiometric fluorescent sensor for detection of cyanide in aqueous media. ResearchGate. [Link]
-
Mondal, S., et al. (2021). Selectively probing ferric ions in aqueous environments using protonated and neutral forms of 7-azaindole as a multiparametric chemosensor. ResearchGate. [Link]
-
Chignell, C. F., & Negrie, F. (1997). Fluorescent species of 7-azaindole and 7-azatryptophan in water. The Journal of Physical Chemistry, 101(13), 2420-2425. [Link]
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Mondal, K., et al. (2023). Biological activity and material applications of 7-azaindole derivatives. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Azaindole synthesis. . [Link]
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Spengler, G., et al. (2021). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. [Link]
- PhD Thesis. (n.d.). Synthesis and photophysical studies of novel azaindole derivatives in solution and self-assembled crystals. [Source document appears to be a thesis, specific university repository not provided].
-
Kumar, A., et al. (2025). 7-Azaindole-pyridine linked 1,2,3-triazole for selective Cr(III) and Ce(III) ion sensing. Semantic Scholar. [Link]
-
Guillaumet, G., et al. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
Zhang, L., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]
-
Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]
-
Sharma, V., et al. (2021). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]
-
Spengler, G., et al. (2021). Synthesis of new derivatives starting from 7-azaindole as an electron-rich aromatic compound. ResearchGate. [Link]
-
Kumar, A., et al. (2020). Azaindole Therapeutic Agents. PubMed Central. [Link]
-
Guillaumet, G., et al. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Bentham Science. [Link]
-
Holliday, S., et al. (2014). 7-Azaisoindigo as a new electron deficient component of small molecule chromophores for organic solar cells. Journal of Materials Chemistry A. [Link]
-
ResearchGate. (n.d.). The Photophysical Properties of 6-Azaindole. ResearchGate. [Link]
-
ResearchGate. (n.d.). Drugs and materials based on 7-aza indole cores. ResearchGate. [Link]
-
Lee, J. Y., et al. (2020). Controlling the exciton lifetime of blue thermally activated delayed fluorescence emitters using a heteroatom-containing pyridoindole donor moiety. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). ResearchGate. [Link]
-
Adachi, C., et al. (2022). An effective design strategy for thermally activated delayed fluorescence emitters with aggregation-induced emission to enable sky-blue OLEDs that achieve an EQE of nearly 30%. RSC Publishing. [Link]
-
Georgel, A., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
-
Chen, Y., et al. (2024). 6-(4-Pyridyl)Azulene Derivatives as Hole Transport Materials for Perovskite Solar Cells. MDPI. [Link]
-
Volyniuk, D., et al. (2021). Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host. Journal of Materials Chemistry C. [Link]
-
Lee, J. Y., et al. (2022). Highly Effective Thermally Activated Delayed Fluorescence Emitters Based on Symmetry and Asymmetry Nicotinonitrile Derivatives. MDPI. [Link]
-
Volyniuk, D., et al. (2020). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. MDPI. [Link]
-
Al-Attar, H., et al. (2016). Enhanced Energy Conversion of Z907-Based Solar Cells by Cucurbit[15]uril Macrocycles. Frontiers. [Link]
-
Aly, S. M., et al. (2021). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. PubMed. [Link]
-
Thomas, K. R. J., et al. (2013). Novel oxindole based sensitizers: synthesis and application in dye-sensitized solar cells. Organic Letters, 15(17), 4292-4295. [Link]
-
ResearchGate. (n.d.). (PDF) Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. ResearchGate. [Link]
-
Wang, X., et al. (2020). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. PubMed Central. [Link]
-
Mathew, S., et al. (2024). Bile acid derivatives as novel co-adsorbents for enhanced performance of blue dye-sensitized solar cells. PubMed Central. [Link]
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Application Notes & Protocols: A Framework for Characterizing 7-Azaindole N-oxide 3-chlorobenzoate
Abstract
The 7-azaindole scaffold is a privileged structure in modern medicinal chemistry, renowned for its role in the development of potent kinase inhibitors.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust assay cascade to characterize the biological activity of 7-Azaindole N-oxide 3-chlorobenzoate (CAS No. 611197-49-0). While extensive literature exists for the 7-azaindole class, this specific N-oxide salt represents a novel entity for which detailed biological profiling is required. This guide outlines a logical, step-by-step framework, from initial biochemical screening to cellular validation, explaining not just the protocols but the critical scientific reasoning that underpins each experimental choice. Our objective is to empower researchers to generate high-quality, reproducible data to elucidate the compound's mechanism of action and therapeutic potential.
Introduction: The Scientific Rationale
7-azaindoles have gained prominence as bioisosteres of indoles and purines, a feature that makes them particularly effective at targeting the ATP-binding sites of protein kinases.[1] Their structure facilitates key hydrogen bonding interactions within the kinase hinge region, a foundational principle in the design of many successful kinase inhibitors.[1] Numerous 7-azaindole derivatives have demonstrated potent inhibitory activity against a wide range of kinases implicated in oncology and other diseases, including FGFR, PIM kinases, and ATR kinase.[2][3][4]
This compound is a high-purity research compound supplied as an off-white to pale yellow crystalline powder.[5] The introduction of an N-oxide moiety can modulate a compound's physicochemical properties, potentially improving aqueous solubility or altering its metabolic profile, and serves as a handle for further chemical functionalization.[6] The 3-chlorobenzoate salt form is designed to enhance stability and handling.
Given the established pharmacology of the core scaffold, the most logical starting point for characterizing this compound is to investigate its potential as a kinase inhibitor. This application note details a systematic workflow to first identify its inhibitory activity in a cell-free biochemical assay and then validate this activity in a physiologically relevant cellular context.
Pre-Assay Compound Management & Preparation
Scientific integrity begins with proper sample handling. The validity of downstream data is entirely dependent on the quality and preparation of the test article.
2.1. Compound Profile
| Property | Value | Source |
| Product Name | This compound | [5] |
| CAS Number | 611197-49-0 | [5] |
| Molecular Formula | C₁₄H₉ClN₂O₂ | [5] |
| Molecular Weight | 274.68 g/mol | [5] |
| Appearance | Off-white to pale yellow crystalline powder | [5] |
| Storage | Store in a cool, dry environment, protected from light at 2-8°C. | [5] |
2.2. Protocol: Solubilization and Stock Solution Preparation
Trustworthiness Insight: Inaccurate stock concentrations are a primary source of experimental irreproducibility. Always use a calibrated balance and high-purity solvent. DMSO is the standard for initial solubilization of novel small molecules due to its broad solvating power.
-
Weighing: Carefully weigh out a precise amount of this compound (e.g., 2.75 mg) in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of 100% dimethyl sulfoxide (DMSO) to achieve a high-concentration primary stock solution (e.g., for 2.75 mg, add 1.0 mL DMSO to create a 10 mM stock).
-
Mixing: Vortex thoroughly for 2-3 minutes until the compound is fully dissolved. A brief sonication may be used if particulates remain.
-
Aliquoting & Storage: Aliquot the 10 mM stock into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, prepare fresh serial dilutions from a thawed aliquot using the appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration in the assay is consistent across all conditions and typically does not exceed 0.5% to avoid solvent-induced artifacts.
Phase 1: Biochemical Assay for Kinase Inhibition
The first step is to determine if the compound has direct inhibitory activity against a purified kinase enzyme. We will use a generic, highly sensitive luminescence-based assay that measures the production of ADP, a universal product of the kinase reaction. The ADP-Glo™ Kinase Assay is an excellent choice for this purpose.[7]
Expertise & Experience: Why start with a biochemical assay? A cell-free system provides a clean, unambiguous assessment of direct enzyme inhibition without the complexities of cell permeability, efflux pumps, or cellular metabolism. This allows for a clear determination of the compound's intrinsic potency (IC₅₀).
Workflow: Biochemical Kinase Inhibition Screening
Caption: Workflow for a generic biochemical kinase inhibition assay.
Protocol: IC₅₀ Determination using ADP-Glo™ Kinase Assay
-
Assay Plate Preparation:
-
Prepare an 11-point, 3-fold serial dilution of the this compound stock solution in assay buffer, starting at a top concentration of 100 µM.
-
Add 1 µL of each compound dilution to the wells of a white, 384-well assay plate.
-
Include "No Compound" (vehicle control, e.g., 0.1% DMSO) and "No Enzyme" (background) controls.
-
-
Kinase Addition:
-
Reaction Initiation:
-
Prepare a solution containing the kinase's specific peptide substrate and ATP.
-
Scientist's Note: The ATP concentration is a critical parameter. For determining an accurate and comparable IC₅₀, it is best practice to use an ATP concentration that is at or near the Michaelis constant (Kₘ) for the specific kinase being tested.[8] This ensures that the inhibition observed is physiologically relevant and allows for more standardized comparison across different studies.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to all wells. The final reaction volume is 5 µL.
-
-
Incubation:
-
Shake the plate gently for 30 seconds.
-
Incubate the reaction at room temperature for 60 minutes.
-
-
Signal Generation (ADP-Glo™ Protocol):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and, using luciferase/luciferin, generates a luminescent signal proportional to the amount of ADP produced.[7]
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence signal using a standard plate reader.
-
Expected Data & Analysis
The raw luminescence data is converted to "% Inhibition" and plotted against the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.
| Compound | Target Kinase | ATP Conc. (µM) | IC₅₀ (nM) [Example] |
| 7-AINO-3CB | Kinase X | 10 (Kₘ) | 85.2 |
| Staurosporine | Kinase X | 10 (Kₘ) | 5.1 |
| 7-AINO-3CB | Kinase Y | 50 (Kₘ) | 1240.7 |
| Staurosporine | Kinase Y | 50 (Kₘ) | 15.3 |
Phase 2: Cellular Assays for Target Validation & Functional Effects
A potent biochemical inhibitor must be able to enter a cell and engage its target in a complex physiological environment. Cellular assays are essential to confirm the compound's mechanism of action and observe its functional consequences.
Expertise & Experience: A large discrepancy between biochemical IC₅₀ and cellular EC₅₀ can be highly informative. It may suggest poor cell permeability, rapid metabolism of the compound, or engagement of cellular efflux pumps. This is a critical data point for any drug discovery program.
Protocol: Western Blot for Cellular Target Engagement
This protocol determines if the compound inhibits the phosphorylation of a kinase's known downstream substrate in a cell-based model.[3]
-
Cell Culture: Plate a relevant cancer cell line (e.g., HuH-7 for an FGFR4 inhibitor[3], or KG-1 for a PIM inhibitor[4]) in 6-well plates and grow to 70-80% confluency.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for a defined period (e.g., 2-4 hours). Include a vehicle (DMSO) control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scientist's Note: The inclusion of phosphatase inhibitors is absolutely critical. Without them, cellular phosphatases will rapidly dephosphorylate your target protein upon cell lysis, leading to a false-negative result.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target substrate (e.g., anti-phospho-FRS2α for FGFR4 signaling).[3]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate protein and/or a housekeeping protein like GAPDH or β-actin to confirm equal loading.
Mechanism: Competitive Kinase Inhibition
Caption: Mechanism of competitive ATP-binding site kinase inhibition.
Protocol: Cell Viability / Anti-Proliferation Assay (MTT or Equivalent)
This assay measures the compound's overall effect on cell health and proliferation, a key functional outcome for potential anti-cancer agents.[9][10]
-
Cell Plating: Seed cancer cells in a 96-well clear-bottom plate at an optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Remove the media and add fresh media containing a serial dilution of this compound (typically from 100 µM down to low nM concentrations). Include vehicle-only controls.
-
Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
Scientist's Note: A 72-hour incubation is a standard endpoint that allows for multiple cell doubling times, providing a robust window to observe anti-proliferative effects.
-
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Live cells with active dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the EC₅₀ (or GI₅₀) value.
Data Interpretation & Next Steps
A successful characterization will yield a cohesive dataset where the biochemical IC₅₀, the cellular target engagement, and the cellular viability EC₅₀ tell a consistent story.
| Parameter | Description | Implication of Strong Result | Implication of Weak Result |
| Biochemical IC₅₀ | Potency against the purified enzyme. | The compound is a potent, direct inhibitor of the target. | The compound is not a direct inhibitor, or the wrong target was chosen. |
| Cellular Target Engagement | Inhibition of substrate phosphorylation in cells. | The compound is cell-permeable and engages the target in a physiological context. | Poor permeability, efflux, metabolism, or off-target effects. |
| Cellular Viability EC₅₀ | Effect on cell proliferation/survival. | The on-target inhibition leads to a desired functional outcome (e.g., cancer cell death). | The target may not be critical for cell survival, or redundancy exists in the pathway. |
If the compound shows potent biochemical and cellular activity, subsequent steps would include kinase selectivity profiling against a broad panel, ADME/Tox studies, and eventual progression to in vivo pharmacokinetic and efficacy models.[11]
References
-
Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications. [Link]
-
Azaindole Therapeutic Agents. PubMed Central. [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]
-
Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. PubMed. [Link]
-
Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. PubMed. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]
-
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ACS Publications. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Azaindole N-oxide 3-chlorobenzoate
Welcome to the technical support guide for the synthesis of 7-Azaindole N-oxide 3-chlorobenzoate. This resource is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this guide to provide not only step-by-step protocols but also in-depth troubleshooting advice based on established chemical principles and extensive laboratory experience.
I. Synthesis Overview and Mechanism
The synthesis of this compound is a two-stage process that is typically performed in a single pot. The first stage is the N-oxidation of the pyridine ring of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) using meta-chloroperoxybenzoic acid (m-CPBA). The second stage is the in-situ formation of a salt between the newly formed, basic 7-azaindole N-oxide and the acidic byproduct of the oxidation, 3-chlorobenzoic acid.
The N-oxide is a versatile intermediate for further functionalization of the pyridine ring.[1] The formation of the 3-chlorobenzoate salt often improves the crystallinity and handling properties of the N-oxide.
Reaction Workflow
Caption: A streamlined workflow for the synthesis of this compound.
II. Detailed Experimental Protocol
This protocol outlines a reliable method for the synthesis of this compound.
Materials:
-
7-Azaindole
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 7-azaindole (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.[2]
-
In a separate flask, dissolve m-CPBA (1.1-1.2 equivalents) in DCM.
-
Slowly add the m-CPBA solution to the 7-azaindole solution over 30-60 minutes, ensuring the internal temperature remains below 5°C.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain a crude solid or oil.
-
Add diethyl ether to the crude material and stir vigorously to break up any solids. This process, known as trituration, helps to precipitate the product salt.
-
Filter the resulting solid, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.
III. Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Question 1: My reaction is very slow or incomplete, what could be the cause?
Answer: There are several potential reasons for a sluggish or incomplete reaction:
-
Purity of m-CPBA: m-CPBA degrades over time, especially if not stored properly. The main impurity is 3-chlorobenzoic acid, which is inactive for the oxidation.[3] It is advisable to use a fresh bottle of m-CPBA or to determine the purity of your current stock via iodometric titration.
-
Insufficient m-CPBA: If the purity of your m-CPBA is lower than stated, you may be adding a sub-stoichiometric amount. Consider using a slightly larger excess (e.g., 1.3 equivalents) if you suspect your reagent has degraded.
-
Low Reaction Temperature: While the initial addition of m-CPBA should be done at 0°C to control the exothermic reaction, allowing the reaction to proceed at room temperature is crucial for it to go to completion.[2] If the ambient temperature is very low, you might need to extend the reaction time.
Question 2: I am getting a low yield of my final product. What are the likely causes?
Answer: Low yield can stem from several factors throughout the experimental process:
-
Over-oxidation: While less common for this specific substrate, prolonged reaction times or a large excess of m-CPBA could potentially lead to side reactions. Stick to the recommended stoichiometry and monitor the reaction by TLC.
-
Workup Losses: The this compound salt has some solubility in organic solvents. During filtration, ensure you use a minimal amount of cold diethyl ether for washing to avoid significant product loss.
-
Incomplete Precipitation: If the product does not fully precipitate from the diethyl ether, this will result in a lower isolated yield. You can try placing the flask in an ice bath for 30 minutes prior to filtration to maximize precipitation.
Question 3: My final product is an oil and won't solidify. How can I isolate it?
Answer: Oiling out can be a frustrating issue. Here are some techniques to induce crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of solid product from a previous batch, adding a tiny crystal to the oil can initiate crystallization.
-
Solvent Variation: Try different solvent systems for trituration. A mixture of diethyl ether and a small amount of a non-polar solvent like hexane might be effective.
-
Purification: If all else fails, you may need to purify the oil using silica gel column chromatography. The salt can be eluted with a polar solvent system, such as a gradient of methanol in dichloromethane.
Question 4: My NMR spectrum shows impurities. What are they and how can I remove them?
Answer: The most common impurities are unreacted 7-azaindole and excess 3-chlorobenzoic acid.
-
Unreacted 7-Azaindole: This indicates an incomplete reaction. See Question 1 for troubleshooting. To remove it from the final product, you can perform a careful recrystallization.
-
Excess 3-Chlorobenzoic Acid: This occurs if you use a significant excess of m-CPBA. While the goal is to form the 1:1 salt, a large excess of the acid can co-precipitate. To obtain the pure salt, you can wash the crude product with a solvent in which the acid is more soluble than the salt, such as a mixture of DCM and hexane.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
IV. Product Characterization
Proper characterization is essential to confirm the identity and purity of your product.
| Analysis | Expected Data |
| Molecular Formula | C₁₄H₁₀ClN₃O₃ |
| Molecular Weight | 303.70 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR | Expect characteristic shifts for both the 7-azaindole N-oxide and 3-chlorobenzoate moieties. The aromatic protons of the 7-azaindole N-oxide will be shifted downfield compared to the starting material due to the electron-withdrawing effect of the N-oxide group. |
| FT-IR (KBr) | Look for characteristic peaks for N-O stretching (around 1200-1300 cm⁻¹), C=O stretching of the carboxylate (around 1600 cm⁻¹), and N-H stretching of the pyrrole ring (around 3200-3400 cm⁻¹). |
| Melting Point | A sharp melting point is indicative of high purity. This should be determined experimentally. |
V. References
-
CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents. Available at:
-
Azaindole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation | Organic Letters - ACS Publications. Available at: [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry. Available at: [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. Available at: [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. Available at: [Link]
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - NIH. Available at: [Link]
-
7-Azaindole N -Oxide (7-AINO) Mediated Cu-Catalyzed N -Arylation: Mechanistic Investigation into the Role of Fluoride Ions | Request PDF - ResearchGate. Available at: [Link]
-
Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]
-
m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry. Available at: [Link]
-
Optimization and Scaling up of the Azaindole Derivatives Synthesis - ResearchGate. Available at: [Link]
-
3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid - Organic Chemistry Portal. Available at: [Link]
-
Workup: mCPBA Oxidation - Department of Chemistry : University of Rochester. Available at: [Link]
-
Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook - MDPI. Available at: [Link]
Sources
Technical Support Center: Purification of 7-Azaindole N-oxide 3-chlorobenzoate
Welcome to the technical support center for the purification of 7-Azaindole N-oxide 3-chlorobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this valuable synthetic intermediate. Due to its unique chemical nature as a polar, aromatic salt, purification can present significant challenges. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve high purity and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound.
Q1: What are the key physicochemical properties of this compound that make its purification challenging?
Answer: The purification challenges for this compound stem from a combination of its structural features:
-
High Polarity: The N-oxide functional group introduces a significant dipole moment, making the molecule highly polar.[1] This leads to strong interactions with polar stationary phases in chromatography and influences its solubility profile.
-
Salt Form: The compound is a salt formed between the basic 7-azaindole N-oxide and the acidic 3-chlorobenzoic acid. Salts can have limited solubility in common organic solvents and may dissociate or behave unpredictably during chromatography.
-
Hydrogen Bonding: The N-oxide oxygen is a strong hydrogen bond acceptor, while the pyrrole N-H is a hydrogen bond donor.[2] This contributes to its high polarity and potential to retain protic solvents or water, sometimes making it hygroscopic.[3]
-
Aromatic System: The planar aromatic structure can lead to strong π-π stacking interactions, which can affect crystal packing and chromatographic behavior.[4]
Understanding these properties is the first step in designing a successful purification strategy.
Q2: My compound is streaking badly or showing severe tailing during silica gel column chromatography. What's causing this and how can I fix it?
Answer: This is the most common issue and is caused by strong, non-ideal interactions between your highly polar, basic compound and the acidic surface of standard silica gel. The silanol groups (Si-OH) on silica are acidic and will strongly adsorb the basic nitrogen of the pyridine ring and the N-oxide, leading to poor elution and peak shape.
Troubleshooting Workflow: Improving Peak Shape in Chromatography
Caption: Troubleshooting workflow for chromatographic peak tailing.
Q3: I'm trying to recrystallize my product, but it keeps "oiling out." How can I promote crystal formation?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid.[5] This is common for polar compounds when the solution is too concentrated or cooled too quickly. The compound's melting point of 143-147 °C is also a factor to consider relative to the boiling point of your chosen solvent.[6]
Solutions to Prevent Oiling Out:
-
Slow Down Cooling: Allow the flask to cool slowly to room temperature on the benchtop before transferring it to a refrigerator or ice bath. Insulation can help.[5]
-
Use a More Dilute Solution: Add more hot solvent to fully dissolve the oil, then attempt the slow cooling process again.[5]
-
Optimize the Solvent System: A single solvent may not be ideal. Try a binary solvent system:
-
Dissolve your compound in a minimal amount of a hot "good" solvent (e.g., methanol, ethanol, isopropanol).
-
While still hot, add a "poor" anti-solvent (e.g., ethyl acetate, tert-butyl methyl ether, or hexanes) dropwise until the solution becomes faintly turbid.
-
Add a few drops of the hot "good" solvent to redissolve the turbidity, then allow it to cool slowly.[5]
-
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the solution's meniscus. The microscopic imperfections can serve as nucleation sites for crystal growth.[5]
-
Seed the Solution: If you have a small amount of pure crystalline product, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.[5]
Q4: How can I effectively remove unreacted starting materials and reaction byproducts?
Answer: The primary impurities will likely be unreacted 7-azaindole, excess 3-chlorobenzoic acid, and byproducts from the oxidizing agent (e.g., m-CPBA or H₂O₂).
-
Removing Excess 3-Chlorobenzoic Acid: During the aqueous workup, a wash with a saturated solution of sodium bicarbonate (NaHCO₃) will deprotonate the carboxylic acid, making it highly water-soluble and easily removed into the aqueous layer.[7]
-
Removing Residual Oxidant (m-CPBA or H₂O₂): This is critical for both purity and safety. N-oxides can form stable hydrogen bonds with residual hydrogen peroxide, making it difficult to remove.[1][2]
-
Removing Unreacted 7-Azaindole: This is best achieved through chromatography, as its polarity is different from the N-oxide salt. A well-optimized column (see Q2) should provide good separation.
Experimental Protocols
These protocols provide a starting point for purification. Optimization may be required based on the specific impurity profile of your crude material.
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to mitigate the issues described in FAQ Q2.
-
Stationary Phase Preparation:
-
Option A (Recommended): Use neutral alumina as the stationary phase.
-
Option B (Silica Gel): If using silica gel, prepare a slurry in your starting mobile phase (e.g., 98:2 Dichloromethane/Methanol) and add triethylamine to constitute 1% of the total solvent volume. Stir for 15 minutes to deactivate the surface.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane/methanol.
-
Adsorb this solution onto a small amount of silica gel or Celite ("dry loading").
-
Evaporate the solvent completely until a free-flowing powder is obtained.
-
Carefully add the powder to the top of the prepared column.
-
-
Elution:
-
Begin eluting with a low-polarity mobile phase (e.g., 100% Dichloromethane or 98:2 DCM/Methanol) containing 1% triethylamine.
-
Gradually increase the polarity by running a gradient up to 10-15% methanol in dichloromethane (still containing 1% triethylamine).
-
Collect fractions and monitor by TLC or LC-MS.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure. Be aware that triethylamine is volatile and should co-evaporate.
-
The resulting solid can be used as is or taken up for recrystallization.
-
Protocol 2: Recrystallization from a Binary Solvent System
-
Solvent Selection: Based on small-scale solubility tests, a good starting point is an Ethanol/Ethyl Acetate system.
-
Dissolution: In an appropriately sized flask, add the crude product. Add a minimal amount of hot ethanol while stirring and heating to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a rapid hot gravity filtration to remove them.
-
Anti-Solvent Addition: To the hot, clear solution, add ethyl acetate dropwise until a persistent cloudiness appears. Add 1-2 drops of hot ethanol to make the solution clear again.
-
Cooling & Crystallization: Cover the flask, remove it from the heat source, and allow it to cool slowly to room temperature on a benchtop. Once at room temperature, you may place it in a 4°C refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold ethyl acetate or a cold mixture of the recrystallization solvents.
-
Drying: Dry the crystals under high vacuum to remove all residual solvents.
Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 611197-49-0 | [8][9] |
| Molecular Formula | C₁₄H₉ClN₂O₂ (as free components) | [8] |
| Molecular Weight | 274.68 g/mol (as free components) | [8] |
| Appearance | Off-white to pale yellow crystalline powder | [8] |
| Melting Point | 143-147 °C | [6] |
| Storage | Store in a cool (2-8°C), dry environment, protected from light | [6][8] |
Purification Strategy Decision Tree
Sources
- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 7-Azaindole-N-oxide chlorobenzoate salt - SRIRAMCHEM [sriramchem.com]
- 9. scbt.com [scbt.com]
Technical Support Center: Optimizing Reaction Conditions for 7-Azaindole N-Oxidation
Welcome to the technical support guide for the N-oxidation of 7-azaindole. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.
Introduction: The Strategic Importance of 7-Azaindole N-Oxide
7-Azaindole is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The N-oxidation of the pyridine ring is a key strategic step, transforming the electron-deficient pyridine into an N-oxide. This modification serves two primary purposes: it activates the pyridine ring for subsequent functionalization (e.g., halogenation or cyanation) and can enhance the compound's physicochemical properties.[1][2] The resulting 7-azaindole N-oxide is a versatile intermediate for elaborating the core structure to explore new biological activities.[1][2]
This guide provides a comprehensive overview of the most common methods for 7-azaindole N-oxidation, detailed troubleshooting guides, and frequently asked questions to navigate the challenges of this reaction.
Part 1: Core Methodologies and Experimental Protocols
The two most prevalent and reliable methods for the N-oxidation of 7-azaindole employ meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂). A third, increasingly popular method using the urea-hydrogen peroxide complex (UHP) is also discussed as a safer and more convenient alternative.
Method 1: N-Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a widely used, commercially available peroxy acid that is effective for the N-oxidation of a broad range of nitrogen-containing heterocycles.[3] The reaction is typically clean and proceeds under mild conditions.
Mechanism Insight: The reaction proceeds via a concerted mechanism where the nitrogen lone pair of the pyridine ring in 7-azaindole attacks the electrophilic peroxide oxygen of m-CPBA. The concerted nature of this "butterfly" transition state leads to a stereospecific syn-addition of the oxygen atom.[3]
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-azaindole (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Preparation: In a separate flask, dissolve m-CPBA (1.1–1.5 equivalents) in DCM.
-
Addition: Slowly add the m-CPBA solution to the 7-azaindole solution over 30–60 minutes, ensuring the temperature is maintained at 0°C.[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2–4 hours.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (see FAQ for details).
-
Workup:
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography to isolate the 7-azaindole N-oxide.[1]
Method 2: N-Oxidation using Hydrogen Peroxide (H₂O₂)
Hydrogen peroxide is a cost-effective and environmentally benign oxidizing agent. This method is particularly attractive for larger-scale syntheses due to its favorable atom economy.
Mechanism Insight: The oxidation with hydrogen peroxide is often catalyzed by an acid, such as acetic acid. The acid protonates the hydrogen peroxide, making it a more potent electrophile, which is then attacked by the pyridine nitrogen.
-
Dissolution: In a round-bottom flask, dissolve 7-azaindole (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetic acid.
-
Cooling: Cool the solution to 5°C using an ice bath.
-
Addition: Under vigorous stirring, slowly add a 50% aqueous solution of hydrogen peroxide (1.2 equivalents).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 3 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup & Purification:
Method 3: N-Oxidation using Urea-Hydrogen Peroxide (UHP)
UHP is a stable, solid adduct of urea and hydrogen peroxide, which acts as a convenient and safer source of anhydrous H₂O₂. It is particularly advantageous for reactions where the presence of water is detrimental and for improving safety on a larger scale.
Mechanism Insight: In the presence of an acid anhydride, such as maleic anhydride, UHP forms a peroxy acid in situ, which then acts as the oxidizing agent in a similar manner to m-CPBA.[4]
-
Dissolution: In a round-bottom flask, dissolve 7-azaindole (1.0 equivalent) in a suitable solvent like acetic acid.
-
Addition of UHP: Add UHP (2.0 equivalents) in small portions to the solution at 0°C.
-
Reaction: Stir the mixture at 0°C and allow it to gradually warm to room temperature. The reaction progress should be monitored by TLC.
-
Workup & Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by column chromatography.
Data Presentation: A Comparative Overview
| Parameter | Method 1: m-CPBA | Method 2: H₂O₂ | Method 3: UHP |
| Oxidizing Agent | meta-Chloroperoxybenzoic acid | Hydrogen Peroxide (50%) | Urea-Hydrogen Peroxide |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) / Acetic Acid | Acetic Acid |
| Molar Ratio (7-azaindole:oxidant) | 1 : 1.1–1.5[1] | 1 : 1.2[1] | 1 : 2.0 |
| Temperature | 0°C to Room Temperature[1] | 5°C to Room Temperature[1] | 0°C to Room Temperature |
| Reaction Time | 2–4 hours[1] | ~3 hours[1] | Varies (monitor by TLC) |
| Yield | Generally high | Up to 93.6%[1] | High, reaction-dependent |
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the N-oxidation of 7-azaindole and provides systematic solutions.
Issue 1: Low Yield or Incomplete Conversion
| Potential Cause | Explanation & Solution |
| Degraded Oxidant | m-CPBA and hydrogen peroxide can degrade over time. The purity of commercial m-CPBA is often around 70-77%, with the remainder being m-chlorobenzoic acid and water.[1] Solution: Use a fresh bottle of the oxidant or titrate it to determine its active oxygen content before use. For m-CPBA, a purification can be performed by washing with a phosphate buffer (pH 7.5) and drying under reduced pressure. |
| Insufficient Oxidant | Due to potential degradation, the stoichiometric amount of oxidant may be insufficient. Solution: Increase the equivalents of the oxidant incrementally (e.g., from 1.1 to 1.5 equivalents for m-CPBA). |
| Inadequate Temperature Control | The reaction is exothermic. If the temperature rises too quickly, it can lead to side reactions or decomposition of the oxidant. Solution: Ensure slow, portion-wise addition of the oxidant at a low temperature (0-5°C) with efficient stirring and external cooling. |
| Substrate Purity | Impurities in the starting 7-azaindole can interfere with the reaction. Solution: Ensure the starting material is pure. Recrystallization or column chromatography of the starting material may be necessary. |
| Solvent Choice | The solvent can influence the reaction rate. Solution: While DCM and THF are common, other solvents like chloroform or ethyl acetate can be trialed. For H₂O₂, using acetic acid as a solvent can catalyze the reaction. |
Issue 2: Formation of Byproducts
| Potential Cause | Explanation & Solution |
| m-Chlorobenzoic Acid (from m-CPBA) | This is the main byproduct of the m-CPBA oxidation and can complicate purification.[3] Solution: Most of the m-chlorobenzoic acid can be removed during the workup by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.[1][5] Any remaining amount is typically separable by column chromatography due to its high polarity.[5] |
| Over-oxidation or Ring Opening | While 7-azaindole is relatively stable, harsh conditions (e.g., high temperature, large excess of oxidant) can potentially lead to the oxidation of the pyrrole ring or other degradation pathways. Solution: Adhere strictly to the recommended reaction temperature and stoichiometry. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. |
| Formation of Colored Impurities | The appearance of dark colors in the reaction mixture can indicate decomposition. Solution: Ensure the reaction is run under an inert atmosphere to prevent autoxidation. Use high-purity solvents and reagents. |
Issue 3: Difficulties in Product Isolation and Purification
| Potential Cause | Explanation & Solution |
| High Polarity of the N-Oxide | 7-azaindole N-oxide is a highly polar compound, which can lead to streaking on TLC plates and difficulty in eluting from a silica gel column. Solution for Column Chromatography: Use a more polar eluent system. A gradient of methanol in dichloromethane (e.g., 0-10% methanol) is often effective. For very polar compounds, adding a small amount of ammonium hydroxide to the mobile phase can improve peak shape, but be cautious as a basic mobile phase can dissolve silica.[6] Alternatively, using alumina (neutral or basic) as the stationary phase can be beneficial. Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for purifying highly polar compounds.[6][7][8] |
| Product is Water-Soluble | The N-oxide may have some solubility in water, leading to loss during the aqueous workup. Solution: After the initial extraction, back-extract the aqueous layers with a more polar organic solvent like ethyl acetate or a mixture of chloroform and isopropanol to recover any dissolved product. |
| Product Precipitation Issues | In the hydrogen peroxide method, if the product does not precipitate well from n-hexane, the recovery will be low. Solution: Ensure the reaction mixture is sufficiently concentrated before adding n-hexane. Cooling the mixture after adding n-hexane can also improve precipitation. |
Part 3: Frequently Asked Questions (FAQs)
Q1: How do I monitor the progress of the reaction by TLC?
A1: Use a polar solvent system for your TLC. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 95:5 or 90:10 v/v). The 7-azaindole N-oxide product will be significantly more polar than the starting 7-azaindole, resulting in a much lower Rf value. A "cospot," where you spot both the starting material and the reaction mixture on the same lane, can help to confirm that the starting material spot is disappearing and a new, lower spot is appearing.[9]
Q2: Which oxidizing agent is better, m-CPBA or hydrogen peroxide?
A2: The choice depends on your specific needs:
-
m-CPBA is often preferred for small-scale lab synthesis due to its ease of handling (as a solid) and generally clean reaction profiles. However, it is more expensive and generates a stoichiometric amount of m-chlorobenzoic acid as waste.[3]
-
Hydrogen Peroxide is more economical and environmentally friendly ("greener"), with water as the only byproduct. It is an excellent choice for larger-scale reactions. However, it can be less selective, and the aqueous solution may not be suitable for all substrates.
-
Urea-Hydrogen Peroxide (UHP) offers a good compromise. It is a stable solid that is safer to handle than concentrated hydrogen peroxide solutions and can be used in non-aqueous conditions.
Q3: How can I be sure I have formed the N-oxide? What are the expected changes in the ¹H NMR spectrum?
A3: The formation of the N-oxide has a distinct effect on the chemical shifts of the protons on the pyridine ring. Due to the electron-withdrawing nature of the N-oxide functionality, the protons on the pyridine ring will be deshielded and shift downfield (to a higher ppm value) compared to the starting 7-azaindole. The protons on the pyrrole ring will be less affected. Mass spectrometry is also a definitive way to confirm the addition of an oxygen atom (an increase of 16 Da in the molecular weight).
Q4: What are the key safety precautions I should take?
A4:
-
m-CPBA: is a strong oxidizing agent and can be shock-sensitive, especially in its pure form. It is a skin and eye irritant. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.[10]
-
Hydrogen Peroxide (50%): is a strong oxidizer and is corrosive. It can cause severe skin and eye burns. Avoid contact with flammable materials. Use appropriate PPE and handle in a fume hood.
-
Urea-Hydrogen Peroxide: While safer than concentrated H₂O₂, it is still an oxidizing agent and should be handled with care.
Q5: Can I use other oxidizing agents?
A5: Yes, other peroxy acids like peracetic acid can also be used. Peracetic acid can be generated in situ from hydrogen peroxide and acetic acid. However, m-CPBA and H₂O₂ (or UHP) are the most commonly reported and reliable reagents for this specific transformation.
Visualization of the N-Oxidation Workflow
Caption: Decision tree for troubleshooting common N-oxidation issues.
References
-
Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Available at: [Link]
-
Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506. Available at: [Link]
- Negwer, M., & Scharnow, H.-G. (2001).
-
ResearchGate. (2017). How can I purify N-oxides on column chromatography? Available at: [Link]
-
University of Rochester, Department of Chemistry. Workup: mCPBA Oxidation. Available at: [Link]
- Google Patents. (2012). CN102746295A - Preparation method for 4-substituted-7-azaindole.
-
University of California, Santa Barbara, Department of Chemistry. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Available at: [Link]
-
American Chemical Society. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis. Available at: [Link]
-
ChemRxiv. (2025). Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. Cambridge Open Engage. Available at: [Link]
-
Wiley-VCH. (2021). Oxidative Cleavage of Indoles Mediated by Urea Hydrogen Peroxide or H2O2 in Polar Solvents. Advanced Synthesis & Catalysis. Available at: [Link]
-
Royal Society of Chemistry. (2022). Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwave irradiation, CAN oxidation, and Suzuki coupling reactions. RSC Advances. Available at: [Link]
-
National Institutes of Health. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. PMC. Available at: [Link]
-
National Institutes of Health. (2009). Degradation of substituted indoles by an indole-degrading methanogenic consortium. PMC. Available at: [Link]
-
American Chemical Society. (2016). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (2024). Azaindole synthesis. Available at: [Link]
-
MDPI. (2010). Urea- Hydrogen Peroxide (UHP) Oxidation of Thiols to the Corresponding Disulfides Promoted by Maleic Anhydride as Mediator. Molecules. Available at: [Link]
-
American Chemical Society. (2022). Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization. Journal of the American Chemical Society. Available at: [Link]
-
Erowid. (2001). m-CHLOROPERBENZOIC ACID. Available at: [Link]
-
LCGC International. (2023). New Nickel Oxide Stationary Phase for Improved HILIC Separation. Available at: [Link]
-
MDPI. (2019). Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes. Catalysts. Available at: [Link]
-
Vietnam Journals Online. (2018). SYNTHESIS OF UREA-HYDROGEN PEROXIDE AND ITS APPLICATION FOR PREPARING THIOSULFINATE. Vietnam Journal of Chemistry. Available at: [Link]
-
Semantic Scholar. (2013). Oxidation of indoles with pyridinium bromide perbromide: a simple and efficient synthesis of 7-azaoxindoles. Available at: [Link]
-
Royal Society of Chemistry. (2015). Solvent-dependent oxidations of 5- and 6-azaindoles to trioxopyrrolopyridines and functionalised azaindoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
National Institutes of Health. (2017). Urea–hydrogen peroxide prompted the selective and controlled oxidation of thioglycosides into sulfoxides and sulfones. PMC. Available at: [Link]
-
Organic Chemistry Portal. (2003). Efficient Epoxidation of Electron-Deficient Olefins with a Cationic Manganese Complex. Available at: [Link]
-
MP Biomedicals. Adsorbents for Chromatography. Available at: [Link]
-
Waters Corporation. (2021). HILIC as an Alternative Separation Mode for Intact Mass Confirmation of Oligonucleotides on the BioAccord System. Available at: [Link]
-
Organic Chemistry Portal. (2022). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Available at: [Link]
-
ResearchGate. (2014). Distinguishing N-oxide and hydroxyl compounds: Impact of heated capillary/heated ion transfer tube in inducing atmospheric pressure ionization source decompositions. Available at: [Link]
-
Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. Workup [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. teledynelabs.com [teledynelabs.com]
- 9. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 7-Azaindole N-oxide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Azaindole N-oxide. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use in synthetic chemistry. Drawing upon established literature and extensive field experience, this resource aims to be your first point of reference for troubleshooting your reactions.
Frequently Asked Questions (FAQs)
I. Synthesis of 7-Azaindole N-oxide
Question 1: My N-oxidation of 7-azaindole is resulting in a low yield. What are the potential causes and how can I improve it?
Low yields in the N-oxidation of 7-azaindole can often be attributed to several factors, primarily the choice of oxidant and reaction conditions. Two prevalent methods for this transformation are the use of hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).[1]
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
Oxidant Decomposition: Both H₂O₂ and m-CPBA can decompose over time. Ensure that you are using a fresh, active batch of the oxidizing agent.
-
Suboptimal Temperature: The reaction temperature is a critical parameter. For the H₂O₂ method, the reaction is typically initiated at a low temperature (around 5°C) and then allowed to warm to room temperature.[1] For the m-CPBA method, maintaining a low temperature (0°C) during the addition of the oxidant is recommended to minimize side reactions.[1]
-
Inadequate Stoichiometry: An insufficient amount of the oxidizing agent will lead to incomplete conversion. A slight excess of the oxidant (typically 1.1 to 1.5 equivalents) is generally recommended.[1]
-
Product Precipitation and Isolation: In the hydrogen peroxide method, the product is often precipitated out of the reaction mixture by the addition of an anti-solvent like n-hexane.[1] Ensure efficient precipitation and collection of the solid product.
| Parameter | Method 1: Hydrogen Peroxide | Method 2: m-CPBA |
| Oxidizing Agent | Hydrogen Peroxide (50%) | meta-Chloroperoxybenzoic acid (m-CPBA) |
| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM) |
| Molar Ratio | 1 : 1.2 (7-azaindole:oxidant) | 1 : 1.1-1.5 (7-azaindole:oxidant) |
| Temperature | 5°C to Room Temperature | 0°C to Room Temperature |
| Reaction Time | ~3 hours | ~2-4 hours |
| Reported Yield | High (e.g., 93.6%)[1] | Widely applicable, specific yield for 7-azaindole not always reported. |
II. Palladium-Catalyzed Cross-Coupling Reactions
Question 2: I am attempting a direct arylation on the pyridine ring of 7-Azaindole N-oxide and see no or very little product formation. What should I investigate?
The N-oxide functionality in 7-Azaindole N-oxide is a powerful tool for directing regioselective C-H arylation on the pyridine ring. However, like many palladium-catalyzed reactions, success is contingent on several factors.
Troubleshooting Workflow for Low/No Product Yield:
Caption: Troubleshooting workflow for low or no product yield in direct arylation.
Expert Insights:
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air.[2] Inefficient degassing of your reaction mixture can lead to the oxidation of Pd(0) to inactive Pd(II). Furthermore, the formation of palladium black, a visible black precipitate, is a sign of catalyst aggregation and deactivation.[2] The choice of ligand is critical to stabilize the active catalyst.
-
Ligand Selection: For the direct arylation of N-methyl-7-azaindole N-oxide, ligands such as DavePhos have been shown to be effective.[3] The ligand plays a crucial role in the stability and reactivity of the palladium catalyst.
-
Post-Reaction Deoxygenation: Remember that after a successful arylation on the pyridine ring, the N-oxide can be deoxygenated to yield the functionalized 7-azaindole.
Question 3: I am performing a Heck reaction with an N-vinyl-7-azaindole N-oxide and observing a mixture of regioisomers or undesired byproducts. How can I improve the selectivity?
The N-oxide group in N-vinyl-7-azaindole N-oxide (AINO) has a profound impact on the regioselectivity of the Heck reaction, typically favoring the β-arylation product.[4] If you are observing poor selectivity, it is important to consider the following:
Key Factors Influencing Regioselectivity:
-
The Presence of the N-oxide: The N-oxide is crucial for directing the reaction to the β-position. Its absence will likely lead to a preference for α-arylation.[4] Ensure your starting material is fully oxidized.
-
Reaction Conditions: While the transformation can proceed under ligand-free conditions, the choice of base and solvent can still influence the outcome.
-
Potential Side Reactions:
-
Deoxygenation: Unintentional deoxygenation of the starting material or product can lead to a mixture of products with different reactivity profiles.
-
Isomerization of the Alkene: Under certain conditions, the double bond in the product can isomerize.[5] The use of appropriate bases can often suppress this side reaction.
-
Mechanistic Insight into Regioselectivity:
The switch in regioselectivity is attributed to the formation of different metallacyclic π-complexes. The N-oxide facilitates the formation of a six-membered metallocycle leading to β-arylation, whereas the non-oxidized analog favors a five-membered complex resulting in α-arylation.[4]
Caption: Influence of N-oxide on the regioselectivity of the Heck reaction.
III. General Troubleshooting
Question 4: I am observing an unexpected deoxygenated byproduct in my reaction. What could be causing this?
The deoxygenation of pyridine N-oxides is a common side reaction that can occur under various conditions.
Potential Causes of Unwanted Deoxygenation:
-
Reducing Agents: The presence of even mild reducing agents in your reaction mixture can lead to the removal of the N-oxide.
-
Palladium Catalysis: Some palladium-catalyzed reactions can facilitate deoxygenation, especially in the presence of certain ligands and additives.[6]
-
Thermal Instability: At elevated temperatures, 7-Azaindole N-oxide may undergo decomposition that could involve deoxygenation.
-
Photocatalytic Conditions: Certain photocatalytic systems are designed for the deoxygenation of N-oxides.[7] Ensure your reaction is shielded from light if it is not a desired photochemical transformation.
How to Avoid Unwanted Deoxygenation:
-
Purify Starting Materials: Ensure all your reagents are free from reducing impurities.
-
Optimize Reaction Conditions: If possible, conduct your reaction at a lower temperature.
-
Careful Selection of Catalytic System: If you suspect the catalyst is promoting deoxygenation, consider screening different ligands or palladium sources.
Experimental Protocols
Protocol 1: Synthesis of 7-Azaindole N-oxide using Hydrogen Peroxide
This protocol is adapted from a patented procedure and is favored for its high yield and the use of a common, environmentally friendly oxidizing agent.[1]
Materials:
-
7-Azaindole
-
Hydrogen Peroxide (50% aqueous solution)
-
Tetrahydrofuran (THF)
-
n-Hexane
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 7-azaindole (1.0 eq) in THF.
-
Cool the solution to 5°C in an ice bath.
-
Slowly add 50% hydrogen peroxide (1.2 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for approximately 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture by rotary evaporation.
-
Add n-hexane to the concentrated solution to precipitate the product.
-
Collect the solid by filtration, wash with n-hexane, and dry to obtain 7-Azaindole N-oxide.
References
-
Fuentes, J. A., & Clarke, M. L. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett, 2008(17), 2579-2582. [Link]
-
ResearchGate. Typical reactions of pyridine N‐oxides. [Link]
-
Chemistry Stack Exchange. (2016). Removal of oxygen from pyridine N-oxide. [Link]
-
ACS Publications. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]
-
National Institutes of Health. (2021). Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. [Link]
-
Huestis, M. P., & Fagnou, K. (2009). Site-selective azaindole arylation at the azine and azole rings via N-oxide activation. Organic Letters, 11(6), 1357–1360. [Link]
-
Patra, S., Sengupta, A., & Das, P. (2025). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 7. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
side products in the synthesis of 7-Azaindole N-oxide 3-chlorobenzoate
Welcome to the technical support guide for the synthesis of 7-Azaindole N-oxide. This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the N-oxidation of 7-azaindole, particularly when using meta-chloroperoxybenzoic acid (m-CPBA). Our goal is to help you navigate the common challenges of this synthesis, ensuring high purity and yield. 7-Azaindole and its derivatives are pivotal scaffolds in medicinal chemistry, and the N-oxide is a key intermediate for further functionalization.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of m-CPBA in this synthesis, and what is the main byproduct I should expect?
A1: Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used peroxyacid that acts as an oxygen donor. In this synthesis, it performs an electrophilic oxidation on the most nucleophilic nitrogen atom of the 7-azaindole ring, which is the N7 of the pyridine ring. The primary byproduct of this reaction is 3-chlorobenzoic acid, which is formed as the m-CPBA is reduced.[3]
Q2: Why is temperature control so critical during the addition of m-CPBA?
A2: The N-oxidation of 7-azaindole is an exothermic reaction. Maintaining a low temperature (typically 0 °C) during the addition of m-CPBA is crucial for several reasons.[1] Firstly, it helps to control the reaction rate, preventing a rapid temperature increase that could lead to decomposition of the product or the reagent. Secondly, it enhances selectivity for the desired N7-oxide, minimizing potential side reactions such as oxidation at other positions on the bicyclic ring system.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring this reaction.[1] Use a suitable mobile phase, such as a gradient of methanol in dichloromethane (DCM). The product, 7-azaindole N-oxide, is significantly more polar than the starting material, 7-azaindole. Therefore, you should see the spot corresponding to the starting material (higher Rf) diminish while a new, lower Rf spot corresponding to the N-oxide appears. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Q4: Is the resulting 7-azaindole N-oxide stable?
A4: While 7-azaindole N-oxide is a stable compound that can be isolated and stored, heteroaromatic N-oxides can be sensitive to heat and light.[4] Quantum chemical studies suggest that the introduction of an N-oxide group can sometimes weaken molecular stability.[4] It is recommended to store the purified product in a cool, dark place. For long-term storage, refrigeration under an inert atmosphere is advisable.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of 7-azaindole N-oxide.
Problem 1: My TLC plate shows multiple spots, and I'm not sure which is the product.
-
Plausible Cause: The presence of multiple spots can indicate unreacted starting material, the desired product, the 3-chlorobenzoic acid byproduct, and potentially other side products.
-
Solution Strategy:
-
Spot Identification: Run co-spots on your TLC plate. Spot a lane with your crude reaction mixture, a lane with the 7-azaindole starting material, and if available, a lane with 3-chlorobenzoic acid. This will help you identify the starting material and the main byproduct. The product, 7-azaindole N-oxide, should be the most polar spot (lowest Rf value) besides the baseline.
-
Visualization: Ensure you are using a visualization technique that reveals all components. Use a UV lamp (254 nm) and then stain with an oxidizing agent like potassium permanganate. 3-chlorobenzoic acid should be visible under UV.
-
Problem 2: My final product is contaminated with 3-chlorobenzoic acid after workup.
-
Plausible Cause: The acidic byproduct, 3-chlorobenzoic acid, was not completely removed during the aqueous workup. This is a very common issue.
-
Solution Strategy:
-
Thorough Washing: During the workup, wash the organic layer (e.g., DCM) multiple times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] The bicarbonate solution will react with the acidic byproduct to form sodium 3-chlorobenzoate, which is highly soluble in the aqueous layer. Check the pH of the aqueous layer after washing to ensure it is basic.
-
Purification: If the contamination persists, the 3-chlorobenzoic acid can typically be removed by silica gel column chromatography.[1] Due to the difference in polarity, the N-oxide will elute much later than the less polar acid byproduct in many solvent systems.
-
Problem 3: The yield of my reaction is consistently low.
-
Plausible Cause: Low yields can stem from several factors, including incomplete reaction, product decomposition, or inefficient purification.
-
Solution Strategy:
-
Reagent Quality: Ensure the m-CPBA used is of sufficient purity and activity. m-CPBA is often sold with a purity of 70-77% for stability reasons.[5] Older reagents may have degraded. It's advisable to use a fresh bottle or titrate the peroxy acid content.
-
Reaction Time & Temperature: While the reaction is typically run for 2-4 hours after warming to room temperature, monitor it by TLC to confirm completion.[1] Quenching the reaction too early will leave unreacted starting material. Conversely, excessively long reaction times or high temperatures can lead to product degradation.
-
Stoichiometry: Use a slight excess of m-CPBA (1.1-1.5 equivalents) to drive the reaction to completion.[1] However, a large excess can lead to more side products and make purification more challenging.
-
Problem 4: The reaction mixture turns dark brown or black.
-
Plausible Cause: Dark coloration often indicates decomposition. This can be caused by impurities in the starting material or solvent, or by running the reaction at too high a temperature. Heteroaromatic N-oxides can be involved in complex decomposition pathways.
-
Solution Strategy:
-
Ensure Inert Conditions: While not always required, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to color formation.
-
Check Solvent Purity: Use anhydrous and high-purity solvents. Impurities can sometimes catalyze decomposition.
-
Strict Temperature Control: Re-emphasizing the importance of maintaining the reaction at 0 °C during the addition of m-CPBA is critical to prevent thermal decomposition.
-
Visualization of Reaction Pathway
The following diagram illustrates the primary reaction for the synthesis of 7-azaindole N-oxide and highlights the formation of the key byproduct.
Caption: Reaction scheme for N-oxidation.
Summary of Potential Side Products
The table below summarizes the key compounds you will encounter in your reaction mixture.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role / Type | Expected TLC Rf |
| 7-Azaindole | C₇H₆N₂ | 118.14 | Starting Material | High |
| 7-Azaindole N-oxide | C₇H₆N₂O | 134.14 [6] | Desired Product | Low |
| m-CPBA | C₇H₅ClO₃ | 172.57 | Oxidizing Agent | Medium-High |
| 3-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | Byproduct | Medium |
Reference Experimental Protocol
This protocol is a generalized procedure adapted from common literature methods for the N-oxidation of 7-azaindole using m-CPBA.[1]
Materials:
-
7-Azaindole (1.0 equivalent)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%) (1.1-1.5 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 7-azaindole (1.0 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve m-CPBA (1.1-1.5 eq.) in DCM. Add this solution dropwise to the stirred 7-azaindole solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 10% MeOH in DCM) until the starting material is consumed.
-
Workup:
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the mixture with a saturated aqueous solution of NaHCO₃ to quench excess m-CPBA and remove the 3-chlorobenzoic acid byproduct. Repeat this wash 2-3 times.
-
Separate the organic layer and wash it once with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of 0-10% methanol in dichloromethane) to isolate the pure 7-azaindole N-oxide.[1]
References
-
Wang, R., et al. (2016). Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study. The Journal of Physical Chemistry A, 120(47). Available from: [Link]
-
Guillon, C., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. Available from: [Link]
-
ResearchGate. Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study | Request PDF. Available from: [Link]
-
PubChem. 7-aza-1H-indole N-oxide. Available from: [Link]
-
Singh, S., et al. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis. Available from: [Link]
- Google Patents. CN102746295A - Preparation method for 4-substituted-7-azaindole.
-
Ramirez, A., et al. (2010). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides. Available from: [Link]
-
Chemical Society Reviews. Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Available from: [Link]
-
Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). Available from: [Link]
-
National Institutes of Health (NIH). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Available from: [Link]
-
Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Available from: [Link]
-
Defense Technical Information Center (DTIC). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Available from: [Link]
-
ResearchGate. 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions | Request PDF. Available from: [Link]
-
ACS Publications. Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. Available from: [Link]
-
MDPI. Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review. Available from: [Link]
-
Common Organic Chemistry. m-Chloroperoxybenzoic Acid (mCPBA). Available from: [Link]
-
MDPI. Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes. Available from: [Link]
Sources
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- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 6. 7-aza-1H-indole N-oxide | C7H6N2O | CID 21959097 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability issues of 7-Azaindole N-oxide 3-chlorobenzoate in solution
Welcome to the technical support center for 7-Azaindole N-oxide 3-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and stability of this compound.
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by a combination of factors related to its chemical structure: the 7-azaindole N-oxide moiety and the 3-chlorobenzoate counterion. Key factors include:
-
pH: The pH of the solution can impact the protonation state of the 7-azaindole ring and the stability of the benzoate salt. At acidic pH (below approximately 4.2), benzoic acid may precipitate out of solution, altering the salt form of the active molecule.[1][2][3]
-
Solvent: The choice of solvent is critical. Polar protic solvents, such as water and alcohols, can stabilize the N-oxide through hydrogen bonding.[4] However, certain organic solvents may promote degradation pathways.
-
Temperature: Elevated temperatures can accelerate the degradation of the N-oxide functional group.[4] Aromatic N-oxides are generally more stable than other amine oxides, but thermal stress should be minimized.
-
Light: Exposure to UV or even ambient light can lead to photodegradation. N-oxide compounds, in particular, can be susceptible to photochemical reactions.[5][6]
-
Presence of Reducing or Oxidizing Agents: The N-oxide group is susceptible to reduction back to the parent 7-azaindole. Conversely, strong oxidizing conditions could potentially lead to further unwanted reactions.[7][8]
-
Presence of Metal Ions: Transition metals can catalyze the decomposition of N-oxides.[4]
Q2: I'm observing a change in the color of my solution of this compound over time. What could be the cause?
A2: A change in solution color, often to a yellowish or brownish hue, is a common indicator of chemical degradation. For this compound, several possibilities exist:
-
Degradation of the 7-Azaindole Ring: The 7-azaindole scaffold, while generally robust, can be susceptible to oxidative degradation, which can produce colored byproducts.
-
Reactions involving the N-oxide group: Decomposition of the N-oxide can lead to the formation of various degradation products that may be colored.
-
Contaminants: The presence of impurities in the solvent or from the container could react with your compound.
It is crucial to investigate the cause of the color change using analytical techniques like HPLC-UV to identify potential degradation products.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To maintain the integrity of your solution, it is recommended to:
-
Store at low temperatures: For short-term storage (days), refrigeration (2-8 °C) is advisable. For long-term storage, freezing (-20 °C or -80 °C) is recommended.
-
Protect from light: Store solutions in amber vials or wrap the container in aluminum foil to prevent photodegradation.
-
Use an inert atmosphere: For sensitive applications or long-term storage, purging the solution with an inert gas like argon or nitrogen can prevent oxidative degradation.[8]
| Storage Condition | Recommended Practice | Rationale |
| Temperature | Short-term: 2-8 °C. Long-term: -20 °C or -80 °C. | Minimizes thermal degradation of the N-oxide.[4] |
| Light | Store in amber vials or protect from light. | Prevents photodegradation of the N-oxide and azaindole ring.[5] |
| Atmosphere | Purge with inert gas (Ar, N₂) for long-term storage. | Prevents oxidation.[8] |
II. Troubleshooting Guide
This section provides a more in-depth guide to troubleshooting specific stability issues you may encounter.
Issue 1: Precipitation is observed in my aqueous solution.
-
Possible Cause 1: pH-dependent solubility of 3-chlorobenzoic acid.
-
Explanation: The 3-chlorobenzoate is the salt of a weak acid. In acidic conditions (pH < 4), it can be protonated to form 3-chlorobenzoic acid, which has lower aqueous solubility and may precipitate.[1][2]
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
If the pH is acidic, adjust it to a neutral or slightly basic pH (e.g., 7.0-7.5) with a suitable buffer.
-
Observe if the precipitate redissolves.
-
-
-
Possible Cause 2: Poor solubility of the compound in the chosen solvent.
-
Explanation: While 7-azaindole derivatives often have improved solubility, the overall solubility of the salt depends on the solvent system.[7]
-
Troubleshooting Steps:
-
Consider using a co-solvent system, such as adding a small percentage of DMSO or ethanol to your aqueous buffer.
-
Perform a solubility test with small aliquots in different solvent systems to find an optimal one.
-
-
Issue 2: HPLC analysis shows the appearance of a new peak corresponding to 7-azaindole.
-
Possible Cause: Reduction of the N-oxide.
-
Explanation: The N-oxide functional group can be reduced back to the parent tertiary amine (7-azaindole). This can be triggered by reducing agents present as contaminants, exposure to certain metals, or even light.[7][8]
-
Troubleshooting Steps:
-
Check for Contaminants: Ensure high-purity solvents and reagents are used. Avoid sources of metal ion contamination (e.g., spatulas).
-
Protect from Light: As mentioned, store solutions in light-protected containers.
-
Solvent Choice: Evaluate if any components in your solvent system could have reducing properties.
-
-
Potential Degradation Pathway: N-oxide Reduction
Caption: Reduction of the N-oxide to the parent 7-azaindole.
Issue 3: Multiple unknown peaks appear in the chromatogram after a short period.
-
Possible Cause 1: Hydrolysis of the 3-chlorobenzoate ester (if applicable in a derivative).
-
Explanation: While the provided compound is a salt, if it were an ester, hydrolysis would be a primary concern. The ester linkage could be cleaved under acidic or basic conditions to yield 3-chlorobenzoic acid and the corresponding alcohol.[9][10][11]
-
Troubleshooting Steps (for ester derivatives):
-
Maintain the pH of the solution in the neutral range (pH 6-8).
-
Use aprotic solvents if the experimental conditions allow.
-
-
-
Possible Cause 2: Photodegradation.
-
Explanation: Aromatic N-oxides can undergo complex photochemical rearrangements and degradation upon exposure to light, leading to multiple byproducts.[5][6]
-
Troubleshooting Steps:
-
Strictly adhere to light-protection protocols.
-
If experiments must be conducted in the light, use filtered light to exclude UV wavelengths.
-
-
Experimental Workflow for Stability Investigation
Caption: A typical workflow for a forced degradation study.
III. Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for accurately quantifying the parent compound and separating it from any potential degradation products.[12][13]
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to identify the retention times of the parent compound and any impurities.
-
Optimize the gradient to ensure good resolution between the parent peak and any degradation products.
-
-
Detection: UV detection at a wavelength that provides a good response for both the parent compound and potential degradants (a photodiode array detector is ideal for this).
-
Forced Degradation Study: To validate the stability-indicating nature of the method, perform a forced degradation study.[14][15]
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C for 48 hours (in solution).
-
Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.
References
- Buncel, E., & Wilson, H. (2012). N-Oxides. John Wiley & Sons.
- Chaudhary, P., & Sharma, P. (2020). 7-Azaindole: A versatile scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 208, 112831.
- Katritzky, A. R., & Lagowski, J. M. (2011). Chemistry of the Heterocyclic N-Oxides. Academic Press.
- Singh, R., & Singh, S. (2002). Forced degradation: an essential study for drug development. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1015-1044.
- Albini, A., & Fagnoni, M. (2004). The photochemistry of N-oxides. Chemical Reviews, 104(6), 2847-2874.
- Szafran, M., & Pyta, K. (2015). The N-oxide group as a hydrogen bond acceptor. Crystals, 5(4), 519-548.
- ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products (2003).
- Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
-
Testbook. (2022, January 3). The pH at which sodium benzoate is most effective. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysis of esters. Retrieved from [Link]
-
CSUB. (n.d.). Lab 5: The Effect of pH on Sodium Benzoate. Retrieved from [Link]
-
Reddit. (2024, May 7). pH and Sodium Benzoate & Potassium Sorbate. Retrieved from [Link]
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- 1. csub.edu [csub.edu]
- 2. testbook.com [testbook.com]
- 3. reddit.com [reddit.com]
- 4. Azaindole synthesis [organic-chemistry.org]
- 5. Radical generation enabled by photoinduced N–O bond fragmentation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02953G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up of 7-Azaindole N-oxide 3-chlorobenzoate Production
Welcome to the technical support guide for the production of 7-Azaindole N-oxide 3-chlorobenzoate. This document is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to a larger scale. We will address common challenges, provide in-depth troubleshooting protocols, and offer insights grounded in chemical principles to ensure a safe, efficient, and reproducible scale-up process.
The synthesis of this compound is a two-step process. First, the N-oxidation of the pyridine ring in 7-azaindole, a crucial activating step for further functionalization.[1][2] Second, the formation of the benzoate ester. Each step presents unique challenges during scale-up that require careful consideration of reaction kinetics, thermodynamics, and process safety.
Synthesis Overview
The overall transformation involves two key chemical steps:
-
N-Oxidation: 7-Azaindole is oxidized to 7-Azaindole N-oxide. This is typically achieved using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).[3]
-
Esterification: The resulting N-oxide is then esterified with 3-chlorobenzoic acid to yield the final product.
Caption: Overall synthetic route for this compound.
Frequently Asked Questions (FAQs)
Q1: Which N-oxidation method, H₂O₂ or m-CPBA, is preferable for scale-up? A1: Both methods are effective, but for large-scale production, the hydrogen peroxide method is often preferred for several reasons. H₂O₂ is less expensive, has a higher active oxygen content by weight, and its primary byproduct is water, which simplifies downstream processing. However, m-CPBA can be more selective and may proceed under milder conditions. The choice depends on cost, safety infrastructure, and the specific impurity profile of your starting material.[3]
Table 1: Comparison of Common N-Oxidation Methods
| Parameter | Method 1: Hydrogen Peroxide | Method 2: m-CPBA |
| Oxidizing Agent | Hydrogen Peroxide (30-50%) | meta-Chloroperoxybenzoic acid |
| Typical Solvent | Acetic Acid, THF | Dichloromethane (DCM), Chloroform |
| Byproduct | Water | 3-Chlorobenzoic acid[4] |
| Cost | Lower | Higher |
| Safety Concerns | Exotherm potential, concentration limits | Shock-sensitive solid, byproduct removal |
| Work-up | Simpler (quenching of excess peroxide) | Requires basic washes to remove acid byproduct[4] |
Q2: My esterification yield dropped significantly after scaling up. What is the most likely cause? A2: The most common cause is the equilibrium nature of esterification reactions.[5] On a small scale, using a large excess of one reagent can effectively drive the reaction forward. During scale-up, this is often not economically viable. Water, a byproduct of many esterification methods, can hydrolyze the product, shifting the equilibrium back to the starting materials. Inefficient water removal is a primary suspect for low yields on a larger scale.[5]
Q3: What are the primary safety hazards associated with this process? A3: The N-oxidation step carries the most significant risks. Both hydrogen peroxide and m-CPBA are strong oxidizers that can create potentially explosive mixtures with organic solvents and reagents if not handled correctly. The N-oxidation reaction is exothermic and requires careful temperature control to prevent a thermal runaway. The 7-azaindole N-oxide intermediate itself, while generally stable as an aromatic N-oxide, should be handled with care, as N-oxides can be thermally sensitive.[6] Additionally, toxic nitrogen oxides (NOx) can be produced in the event of decomposition.[7]
Q4: How can I effectively monitor the reaction progress on a large scale? A4: While TLC is useful for initial lab-scale development, High-Performance Liquid Chromatography (HPLC) is the standard for monitoring reaction progress in a manufacturing environment. An HPLC method should be developed to resolve the starting material (7-azaindole), the intermediate (N-oxide), the final product, and any key impurities. This provides quantitative data on conversion and purity, which is critical for making informed decisions about reaction endpoints and process deviations.
Troubleshooting Guide
This section addresses specific problems encountered during the scale-up process, categorized by the synthetic step.
Part A: N-Oxidation of 7-Azaindole
Problem 1: Incomplete or Stalled Conversion
-
Potential Cause:
-
Insufficient Oxidant: The molar ratio of the oxidant may be too low, or the oxidant may have degraded during storage (especially H₂O₂).
-
Poor Mass Transfer: On a larger scale, inefficient mixing can lead to localized depletion of the oxidant, effectively stalling the reaction in parts of the reactor. This is a common scale-up challenge.[8][9]
-
Incorrect Temperature: The reaction may be too cold, leading to slow kinetics.
-
-
Recommended Solutions:
-
Verify Oxidant Activity: Titrate a sample of the hydrogen peroxide solution or use a fresh batch of m-CPBA. A slight excess (1.1–1.3 equivalents) is often recommended for scale-up.[10]
-
Increase Agitation: Assess the reactor's mixing efficiency. Increasing the agitator speed or evaluating the impeller design may be necessary to ensure homogeneity.
-
Optimize Temperature Profile: Slowly increase the reaction temperature in small increments (e.g., 5 °C) while monitoring the reaction progress by HPLC. Ensure your cooling system can handle any resulting increase in the exothermic rate.
-
Problem 2: Formation of Impurities and Side Products
-
Potential Cause:
-
Over-oxidation: Excessive oxidant or prolonged reaction times can lead to the formation of undesired byproducts.
-
Thermal Degradation: "Hot spots" in the reactor due to poor mixing and exothermic release can degrade the starting material or product.
-
Reaction with Solvent: At elevated temperatures, some solvents may react with the strong oxidizing agents.
-
-
Recommended Solutions:
-
Controlled Addition: Add the oxidizing agent subsurface and at a controlled rate to maintain the desired reaction temperature and prevent localized high concentrations.
-
Improve Heat Transfer: Ensure the reactor's cooling jacket is functioning optimally. For very large scales, consider a reactor with a better surface-area-to-volume ratio or internal cooling coils.
-
Re-evaluate Solvent Choice: Select a robust solvent that is stable under the reaction conditions. For H₂O₂ oxidation, THF or glycols are often used.[10]
-
Part B: Esterification
Problem 1: Low Yield of this compound
-
Potential Cause:
-
Equilibrium Limitations: As mentioned in the FAQ, water produced during the reaction is likely inhibiting the forward reaction.
-
Ineffective Coupling Agent: The chosen coupling agent (e.g., DCC, EDC) may be degrading or added improperly.
-
Side Reactions of the N-oxide: The N-oxide can sometimes undergo rearrangement or other reactions under harsh acidic or basic conditions. For example, Polonovski-type reactions can occur if an acylating agent is used to activate the N-O bond.[6]
-
-
Recommended Solutions:
-
Water Removal: If using a method that produces water, employ a Dean-Stark trap during scale-up to azeotropically remove water as it forms.[5] Alternatively, use a stoichiometric amount of a chemical drying agent.
-
Activate the Carboxylic Acid: A more robust method for scale-up is to first convert 3-chlorobenzoic acid to its more reactive acid chloride or use a coupling agent like carbonyldiimidazole (CDI).
-
Optimize pH and Temperature: Maintain a neutral or slightly acidic pH. Avoid strong acids or bases that could promote side reactions. Keep the reaction temperature as low as feasible to achieve a reasonable reaction rate.
-
Caption: Troubleshooting workflow for low esterification yield.
Part C: Purification and Crystallization
Problem 1: Difficulty Removing Unreacted 3-Chlorobenzoic Acid
-
Potential Cause: The final product and the unreacted starting material have similar polarities, making chromatographic separation difficult on a large scale.
-
Recommended Solution:
-
Aqueous Base Wash: During the work-up, wash the organic layer containing the product with a mild aqueous base solution, such as sodium bicarbonate (NaHCO₃).[4] This will convert the acidic 3-chlorobenzoic acid into its water-soluble carboxylate salt, which will partition into the aqueous layer.
-
Multiple Washes: Perform multiple washes with the bicarbonate solution to ensure complete removal. Monitor the pH of the aqueous layer to confirm it remains basic.
-
Problem 2: Product "Oiling Out" or Poor Crystal Formation
-
Potential Cause:
-
High Impurity Levels: The presence of impurities disrupts the crystal lattice formation.
-
Incorrect Solvent System: The chosen solvent system may not be optimal for crystallization, with the product being either too soluble or not soluble enough.
-
Rapid Cooling: Cooling the solution too quickly promotes rapid precipitation rather than slow, controlled crystal growth, often trapping solvent and impurities.
-
-
Recommended Solution:
-
Purity Check: Ensure the crude product meets a minimum purity specification (e.g., >95% by HPLC) before attempting crystallization. If necessary, perform a preliminary purification step like an activated carbon treatment or a silica gel plug.
-
Solvent Screening: Conduct a systematic screening of various solvent/anti-solvent systems. Common choices include esters (ethyl acetate), ketones (acetone), alcohols (isopropanol), and hydrocarbons (heptane, toluene).
-
Controlled Cooling Profile: Implement a slow, linear cooling ramp. Seeding the solution with a small amount of pure crystalline product at the point of supersaturation can promote controlled crystal growth.
-
Detailed Experimental Protocols
Protocol 1: Scale-Up N-Oxidation with Hydrogen Peroxide
-
Materials: 7-Azaindole (1.0 kg, 8.46 mol), Tetrahydrofuran (THF, 10 L), 50% Hydrogen Peroxide (0.63 kg, 9.31 mol, 1.1 eq).[3]
-
Procedure:
-
Charge 7-azaindole and THF to a suitable reactor equipped with an overhead stirrer, temperature probe, and addition funnel.
-
Stir to dissolve the solid and cool the solution to 5 °C using an external cooling bath.[3]
-
Slowly add the 50% hydrogen peroxide solution via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 15 °C. Caution: The reaction is exothermic.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature (20-25 °C) and stir for an additional 3-5 hours.[3][10]
-
Monitor the reaction by HPLC until <2% of the 7-azaindole starting material remains.
-
Upon completion, carefully quench any excess peroxide by adding a solution of sodium sulfite until a negative peroxide test (using starch-iodide strips) is obtained.
-
Concentrate the reaction mixture under reduced pressure to a smaller volume.
-
Add an anti-solvent such as n-hexane (6 L) to precipitate the 7-Azaindole N-oxide.[3]
-
Filter the resulting solid, wash with n-hexane, and dry under vacuum to yield the product.
-
Protocol 2: Recrystallization of Final Product
-
Procedure:
-
Charge the crude this compound to a clean, dry reactor.
-
Add the chosen crystallization solvent (e.g., ethyl acetate, ~5-10 volumes) and heat the mixture to reflux to ensure complete dissolution.
-
Perform a hot filtration if any insoluble material is present.
-
Cool the clear solution slowly (e.g., over 4-6 hours) to 5-10 °C. If seeding, add seed crystals once the solution is visibly saturated.
-
Hold the resulting slurry at 5-10 °C for at least 2 hours to maximize yield.
-
Filter the crystalline product. Wash the filter cake with a small amount of cold, fresh solvent.
-
Dry the product in a vacuum oven at a temperature determined to be safe by thermal analysis (e.g., DSC) until a constant weight is achieved.
-
References
- CN102746295A - Preparation method for 4-substituted-7-azaindole - Google P
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (URL: [Link])
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry. (URL: [Link])
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - NIH. (URL: [Link])
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. (URL: [Link])
-
Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles - ChemRxiv. (URL: [Link])
-
7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions - ResearchGate. (URL: [Link])
-
SAFE PRACTICES FOR THE PRODUCTION OF NITROUS OXIDE FROM AMMONIUM NITRATE - European Industrial Gases Association. (URL: [Link])
-
Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole - ACS Publications. (URL: [Link])
-
Nitric Oxide - Hazardous Substance Fact Sheet. (URL: [Link])
-
The Challenges Behind Scaling Up Nanomaterials - AZoNano. (URL: [Link])
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC - PubMed Central. (URL: [Link])
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs - ACS Publications. (URL: [Link])
-
Optimization and Scaling up of the Azaindole Derivatives Synthesis. (URL: [Link])
-
Nitrogen Oxides | Medical Management Guidelines - CDC. (URL: [Link])
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC. (URL: [Link])
-
Challenges In Scaling Up Nanomaterial Synthesis For Industry - American Journal of Materials Engineering. (URL: [Link])
-
Towards Sustainable Scaling-Up of Nanomaterials Fabrication: Current Situation, Challenges, and Future Perspectives - MDPI. (URL: [Link])
-
Toward Scaling up the Production of Metal Oxide Nanoparticles for Application on Washable Antimicrobial Cotton Fabrics - PMC - NIH. (URL: [Link])
-
Synthesis of 3-chlorobenzoic acid - YouTube. (URL: [Link])
-
Optimization and Scaling up of the Azaindole Derivatives Synthesis - ResearchGate. (URL: [Link])
-
Esterification scale-up = problems?! - Sciencemadness.org. (URL: [Link])
-
3-Chlorobenzoic Acid - PubChem. (URL: [Link])
-
Removal of 3-chlorobenzoic acid from mCPBA reactions - Reddit. (URL: [Link])
-
Synthesis and crystallization purification of phytosterol esters for food industry application. (URL: [Link])
-
3: Esterification (Experiment) - Chemistry LibreTexts. (URL: [Link])
-
Ethyl 3-chlorobenzoate - PubChem. (URL: [Link])
- JPH0592102A - Crystallization method for organic acid or organic acid ester - Google P
- c
-
SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. (URL: [Link])
Sources
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- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Sciencemadness Discussion Board - Esterification scale-up = problems?! - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrogen Oxides | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 8. azonano.com [azonano.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 7-Azaindole N-oxide 3-chlorobenzoate
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Azaindole N-oxide 3-chlorobenzoate. This document offers detailed protocols, troubleshooting advice, and frequently asked questions to facilitate a successful and efficient synthesis.
Introduction
7-Azaindole and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The N-oxidation of the pyridine ring is a key strategic step, activating the molecule for further functionalization.[3] The subsequent formation of a benzoate ester at the N-oxide oxygen can modulate the compound's physicochemical properties, potentially enhancing its therapeutic profile. This guide focuses on the synthesis of this compound, a novel derivative with potential applications in drug discovery.
Core Synthesis Workflow
The synthesis of this compound is a two-step process. The first step is the N-oxidation of 7-azaindole, followed by the direct acylation of the resulting N-oxide with 3-chlorobenzoic acid.
Caption: Overall synthetic workflow for this compound.
Part 1: Detailed Experimental Protocols
Protocol 1: Synthesis of 7-Azaindole N-oxide
This protocol details the N-oxidation of 7-azaindole using hydrogen peroxide, a common and effective oxidizing agent.[4]
Materials:
-
7-Azaindole
-
Hydrogen Peroxide (30-50% aqueous solution)
-
Tetrahydrofuran (THF), anhydrous
-
n-Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 7-azaindole (1.0 eq) in anhydrous THF (approximately 10 mL per gram of 7-azaindole).
-
Cooling: Place the flask in an ice bath and stir the solution for 15-20 minutes until the temperature equilibrates to 0-5 °C.
-
Addition of Oxidant: Slowly add hydrogen peroxide (1.2-1.5 eq) dropwise to the cooled solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.
-
Precipitation: To the resulting residue, add n-hexane to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum to yield 7-Azaindole N-oxide as a pale solid.
| Parameter | Value | Reference |
| Starting Material | 7-Azaindole | N/A |
| Oxidizing Agent | Hydrogen Peroxide (30-50%) | [4] |
| Solvent | Tetrahydrofuran (THF) | [4] |
| **Stoichiometry (Azaindole:H₂O₂) ** | 1 : 1.2-1.5 | [4] |
| Temperature | 0 °C to Room Temperature | [4] |
| Reaction Time | 3-4 hours | [4] |
| Typical Yield | >90% | [4] |
Protocol 2: Synthesis of this compound
This protocol outlines the direct N-acylation of 7-azaindole N-oxide with 3-chlorobenzoic acid using a coupling agent. This method is adapted from a general procedure for the N-acylation of less nucleophilic N-heterocycles.[5]
Materials:
-
7-Azaindole N-oxide
-
3-Chlorobenzoic acid
-
4-(N,N-dimethylamino)pyridine N-oxide (DMAPO)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 3-chlorobenzoic acid (1.2 eq) in anhydrous DCM, add DMAPO (1.5 eq) and Boc₂O (1.5 eq). Stir the mixture at room temperature for 30 minutes.
-
Addition of N-oxide: Add a solution of 7-azaindole N-oxide (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
| Parameter | Value | Reference |
| Starting Materials | 7-Azaindole N-oxide, 3-Chlorobenzoic acid | N/A |
| Coupling System | DMAPO / Boc₂O | [5] |
| Solvent | Dichloromethane (DCM) | [5] |
| Stoichiometry | See procedure | [5] |
| Temperature | Room Temperature | [5] |
| Reaction Time | 12-24 hours | [5] |
| Purification | Silica Gel Chromatography | [2] |
Part 2: Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and provides systematic solutions.
Caption: A troubleshooting decision tree for the synthesis.
Part 3: Frequently Asked Questions (FAQs)
Q1: Why is N-oxidation of 7-azaindole necessary?
A1: The N-oxidation of the pyridine ring in 7-azaindole serves multiple purposes. It electronically deactivates the pyridine ring, which can prevent unwanted side reactions at the carbon atoms of this ring. More importantly, it introduces a nucleophilic oxygen atom that can be functionalized, as demonstrated in the synthesis of the 3-chlorobenzoate ester. This modification is a common strategy in medicinal chemistry to alter the electronic and steric properties of a molecule, potentially leading to improved biological activity or pharmacokinetic properties.[3][6]
Q2: What are the alternative methods for the N-oxidation of 7-azaindole?
A2: Besides hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the N-oxidation of nitrogen-containing heterocycles.[1] The reaction with m-CPBA is typically carried out in a chlorinated solvent like dichloromethane (DCM) at low temperatures. While effective, a potential drawback is the need to remove the m-chlorobenzoic acid byproduct during workup. Other less common methods include the use of Caro's acid or methyltrioxorhenium (MTO) as a catalyst with hydrogen peroxide.[1]
Q3: Can other coupling agents be used for the acylation step?
A3: Yes, several other coupling agents can be employed for the esterification of 7-azaindole N-oxide with 3-chlorobenzoic acid. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) with a carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) are viable alternatives. The choice of coupling agent may depend on the scale of the reaction, the desired purity, and the cost of the reagents.
Q4: What is the expected stability of this compound?
A4: Heterocyclic N-oxide esters can be susceptible to hydrolysis, particularly under acidic or basic conditions. It is recommended to store the final product in a cool, dry, and dark environment to minimize degradation. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable. The stability should be assessed on a case-by-case basis using analytical techniques like HPLC or NMR spectroscopy.
Q5: What is the reaction mechanism for the direct N-acylation?
A5: The direct N-acylation of 7-azaindole N-oxide with 3-chlorobenzoic acid using DMAPO and Boc₂O is believed to proceed through the formation of a mixed anhydride intermediate.
Sources
- 1. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 3. researchgate.net [researchgate.net]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility problems of 7-Azaindole N-oxide 3-chlorobenzoate
Technical Support Center: 7-Azaindole N-oxide 3-chlorobenzoate
A Guide to Overcoming Solubility Challenges in Experimental Applications
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. As a salt of 7-azaindole N-oxide, this molecule is designed with a structural motif intended to improve upon the physicochemical properties of parent indoles; however, like many crystalline solids, achieving the desired concentration in various experimental media can present a hurdle.[1][2] This guide provides a systematic approach to understanding and overcoming these challenges, from first-line troubleshooting to advanced formulation strategies.
Frequently Asked Questions (FAQs): First-Line Troubleshooting
This section addresses the most common initial queries and provides a foundation for systematic solubility screening.
Q1: What intrinsic properties of this compound affect its solubility?
Answer: The solubility of this compound is governed by several key factors:
-
Crystalline Solid Form: The compound is supplied as a crystalline solid.[3][4] A significant amount of energy, known as the crystal lattice energy, must be overcome for the individual molecules to break away and dissolve in a solvent.[5][6] This is often the primary barrier to dissolution.
-
Salt Composition: This molecule is a salt, which is a common and effective strategy to enhance the aqueous solubility of an ionizable active pharmaceutical ingredient (API).[7][8] It consists of the cationic 7-Azaindole N-oxide and the anionic 3-chlorobenzoate. The overall solubility is dependent on the properties of both ions and how they interact in a solution.
-
Molecular Structure: The 7-azaindole core contains a "π-electron-deficient" pyridine ring fused to a "π-electron-excessive" pyrrole ring.[9] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which generally improves aqueous solubility compared to indole-based counterparts.[10][11] However, the overall molecule remains largely aromatic and possesses hydrophobic regions.
Q2: I am struggling to dissolve the compound in standard aqueous buffers. What is the best initial approach?
Answer: A systematic solvent screening is the most effective first step. Avoid random solvent selection and instead, test a panel of solvents with varying polarities. Since 7-azaindole itself shows solubility in various polar organic solvents, these are excellent starting points for creating co-solvent systems with water.[12]
Recommended Approach:
-
Attempt to dissolve the compound in a small set of pure, pharmaceutically acceptable solvents to establish a baseline.
-
If solubility is low in aqueous buffers but higher in an organic solvent (e.g., ethanol), proceed to create binary co-solvent systems (e.g., ethanol/water, DMSO/water).
-
Always start with a small amount of the compound and titrate the solvent to determine an approximate solubility limit.
| Solvent Class | Example Solvents | Rationale for Use |
| Polar Protic | Ethanol, Methanol, Propylene Glycol (PG) | Can disrupt hydrogen bonding in the crystal lattice and are miscible with water. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile (ACN) | Potent solvents for many organic molecules; often used to create concentrated stock solutions. |
| Non-polar | n-Hexane, Toluene | Generally poor solvents for this compound but can be useful for understanding its lipophilicity. |
Q3: How critical is pH to the solubility of this compound, and how can I optimize it?
Answer: The pH of the medium is a critical parameter. The 7-azaindole moiety is ionizable, meaning its charge state can change with pH, which in turn dramatically affects its interaction with a polar solvent like water.[1] Adjusting the pH is a powerful method to enhance the solubility of ionizable drugs.[6][13]
We strongly recommend performing a pH-solubility profile to identify the pH range where the compound is most soluble. This typically involves preparing saturated solutions across a range of pH values (e.g., pH 2 to pH 10) and measuring the concentration of the dissolved compound.
(For a detailed methodology, see Protocol 2: pH-Solubility Profile Determination below.)
Q4: Is it safe to use heat or sonication to help dissolve the compound?
Answer: Yes, both methods can be used to accelerate the dissolution process, but they must be applied with caution.
-
Sonication: Uses ultrasonic waves to agitate the solvent and break apart solid particles, increasing the surface area available for dissolution. It is generally a safe method for initial attempts.
-
Heating: Increases the kinetic energy of the system, helping to overcome the crystal lattice energy. However, this can lead to two potential issues:
-
Degradation: The compound may not be thermally stable. Always check the compound's melting point (143-147 °C) and stability data if available.[14]
-
Supersaturation: The solution may become supersaturated at an elevated temperature and will precipitate, or "crash out," upon cooling to room temperature. If heating is used, ensure the compound remains in solution at the final working temperature.
-
Advanced Troubleshooting & Formulation Guide
If first-line methods are insufficient, more advanced formulation strategies are required. The following decision tree provides a logical workflow for selecting an appropriate technique.
Caption: Decision workflow for overcoming solubility challenges.
Q5: My compound precipitates out of my co-solvent system over time. What advanced strategies can I use to create a stable solution?
Answer: When simple co-solvent systems fail to provide a stable solution, you must move to formulation strategies that alter the compound's immediate environment on a molecular level.
Strategy A: Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like this compound, forming an "inclusion complex" that is significantly more water-soluble.[15][16] This is a widely used and highly effective technique.
-
Mechanism: The hydrophobic part of your compound partitions into the cyclodextrin's central cavity, while the complex as a whole presents a hydrophilic surface to the aqueous medium.
-
Common Choice: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high aqueous solubility and low toxicity.
-
(See Protocol 4 for an experimental guide.)
Caption: Simplified workflow for cyclodextrin complexation.
Strategy B: Surfactant-Based Systems (Micellar Solubilization) Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles. These micelles have a hydrophobic core that can solubilize poorly soluble drugs.[13][17]
-
Mechanism: The compound partitions into the hydrophobic core of the micelles, effectively creating a "microenvironment" where it is soluble, while the micelles themselves are dispersed in the aqueous solution.
-
Common Choices: Non-ionic surfactants like polysorbates (e.g., Tween® 80) and poloxamers (e.g., Pluronic® F68) are widely used in pharmaceutical formulations.
Q6: My goal is to develop a solid formulation (e.g., for oral administration) with improved dissolution. What are my options?
Answer: For solid formulations, the goal is often to enhance the rate of dissolution. This can be achieved by modifying the physical state of the API.
Strategy C: Particle Size Reduction The dissolution rate of a drug is directly proportional to its surface area, as described by the Noyes-Whitney equation.[18] By reducing the particle size, you dramatically increase the surface area, which can lead to faster dissolution.[6][15]
-
Micronization: Reduces particle size to the micrometer range. This is a well-established technology suitable for compounds where the dissolution rate is the limiting factor.[8][19]
-
Nanonization (Nanosuspensions): Reduces particle size to the sub-micron (nanometer) range, leading to a very significant increase in surface area and dissolution velocity.[5][16]
Strategy D: Amorphous Solid Dispersions (ASDs) In an ASD, the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix in an amorphous (non-crystalline) state.[5][20] Since there is no crystal lattice to overcome, the drug can dissolve much more readily.[6]
-
Methods: Common lab-scale and industrial methods for preparing ASDs include spray drying and hot-melt extrusion.[16]
-
Considerations: ASDs can be physically unstable and may recrystallize over time. Proper selection of the polymer carrier is crucial for stabilizing the amorphous form.
Experimental Protocols
Protocol 1: Systematic Solvent & Co-Solvent Screening
-
Preparation: Weigh 1-2 mg of this compound into several small glass vials.
-
Pure Solvent Addition: To each vial, add a different pure solvent (e.g., water, ethanol, PG, DMSO) in small, precise increments (e.g., 50 µL). Vortex or sonicate for 1-2 minutes between additions.
-
Observation: Record the volume of solvent required to achieve complete dissolution. This provides a semi-quantitative measure of solubility.
-
Co-Solvent Testing: Based on the results, select a miscible organic solvent in which the compound is most soluble. Prepare various ratios of this co-solvent with your primary aqueous buffer (e.g., 90:10, 80:20, 50:50 Buffer:Co-solvent).
-
Evaluation: Repeat step 2 with the prepared co-solvent mixtures to identify the minimum percentage of co-solvent required for dissolution. Check for precipitation after 1, 4, and 24 hours at room temperature.
Protocol 2: pH-Solubility Profile Determination
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Equilibration: Add an excess amount of the compound to each buffer in separate vials. Ensure solid is visible.
-
Incubation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Preparation: After incubation, allow the vials to stand so that excess solid can settle. Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtered sample with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.
| Example pH-Solubility Data Table | |
| Buffer pH | Solubility (µg/mL) |
| 2.0 | [Hypothetical Value: 150] |
| 4.0 | [Hypothetical Value: 75] |
| 6.0 | [Hypothetical Value: 20] |
| 7.4 | [Hypothetical Value: 15] |
| 8.5 | [Hypothetical Value: 25] |
| 10.0 | [Hypothetical Value: 90] |
Protocol 4: Screening for Solubility Enhancement using Cyclodextrins
-
Prepare Cyclodextrin (CD) Solutions: Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 1%, 5%, 10%, 20% w/v).
-
Phase Solubility Diagram: Add an excess amount of this compound to each CD solution.
-
Equilibration & Analysis: Follow steps 3-5 from the pH-Solubility protocol.
-
Data Analysis: Plot the solubility of your compound as a function of the HP-β-CD concentration. A linear increase in solubility with increasing CD concentration typically indicates the formation of a 1:1 inclusion complex.
References
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. Available from: [Link]
-
Gothoskar, A. V. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Research J. Pharm. and Tech. Available from: [Link]
-
ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Available from: [Link]
-
Paudel, A., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]
-
Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]
-
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available from: [Link]
-
Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Available from: [Link]
-
Sensi Pharma. (n.d.). API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. Available from: [Link]
-
Pharmaceutical Outsourcing. (2015). Trends in Enhancing API Solubility. Available from: [Link]
-
Crystal Pharmatech. (n.d.). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Available from: [Link]
-
Wang, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC. Available from: [Link]
-
Chadha, R., et al. (2016). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. PMC. Available from: [Link]
-
Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Available from: [Link]
-
Deng, Z., et al. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Semantic Scholar. Available from: [Link]
-
Wallick, S. A., et al. (2022). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications. Available from: [Link]
-
ResearchGate. (n.d.). Techniques to enhance solubility of poorly soluble drugs: A review. Available from: [Link]
-
ResearchGate. (n.d.). Azaindole therapeutic agents. Available from: [Link]
-
Wang, H., et al. (2020). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. ChemRxiv. Available from: [Link]
-
J&K Scientific. (n.d.). Azaindoles. Available from: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 7-Azaindole-N-oxide chlorobenzoate salt - SRIRAMCHEM [sriramchem.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. agnopharma.com [agnopharma.com]
- 7. Improving API Solubility [sigmaaldrich.com]
- 8. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 9. inter-chem.pl [inter-chem.pl]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. pharmoutsourcing.com [pharmoutsourcing.com]
- 14. 7-氮杂吲哚-N-氧化物-3-氯苯甲酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. arborpharmchem.com [arborpharmchem.com]
- 17. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-Azaindole N-oxide 3-chlorobenzoate
An in-depth technical guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for the synthesis of 7-Azaindole N-oxide 3-chlorobenzoate. This guide is designed to provide practical, in-depth solutions to common challenges encountered during this two-step synthesis. By understanding the causality behind each experimental step, you can effectively minimize impurities and optimize your reaction outcomes.
The synthesis involves two key transformations:
-
N-oxidation: The selective oxidation of the pyridine nitrogen in 7-azaindole to form 7-azaindole N-oxide.
-
Acylation: The reaction of the intermediate N-oxide with a 3-chlorobenzoyl derivative to yield the final product.
This guide is structured to help you troubleshoot issues at each stage of this process.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Low or No Yield of 7-Azaindole N-oxide (Step 1)
Question: My reaction to form 7-azaindole N-oxide has a very low yield. TLC analysis shows mostly unreacted starting material. What are the likely causes and how can I fix this?
Possible Causes & Solutions:
-
Inefficient Oxidizing Agent: The choice and quality of the oxidizing agent are critical.
-
Insight: While several oxidants can be used, meta-chloroperoxybenzoic acid (m-CPBA) is highly effective for this transformation due to its reactivity and solubility in common organic solvents like dichloromethane (DCM).[1][2] Hydrogen peroxide is a cheaper, more atom-economical alternative but may require different conditions (e.g., specific solvents like THF) and can sometimes be slower.[1][3]
-
Actionable Advice:
-
Verify m-CPBA Activity: Commercial m-CPBA is typically sold at ~77% purity with the remainder being m-chlorobenzoic acid and water for stability.[2] Using old or improperly stored m-CPBA can lead to failed reactions. If in doubt, perform a test reaction on a simple substrate or use a fresh bottle.
-
Stoichiometry: Ensure you are using a slight excess of the oxidizing agent. For m-CPBA, a molar ratio of 1.1 to 1.5 equivalents relative to 7-azaindole is recommended to drive the reaction to completion.[1]
-
-
-
Suboptimal Reaction Temperature: Temperature control is crucial for preventing both incomplete reaction and byproduct formation.
-
Insight: The N-oxidation reaction is exothermic. Adding the oxidant too quickly or at too high a temperature can lead to uncontrolled side reactions. Conversely, if the temperature is too low, the reaction rate may be impractically slow.
-
Actionable Advice: Begin the addition of the m-CPBA solution at 0 °C (ice bath) to control the initial exotherm. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours to ensure completion.[1]
-
-
Inadequate Reaction Monitoring: Without proper monitoring, it's impossible to know when the reaction is complete or if it has stalled.
-
Insight: TLC is an effective tool for monitoring the disappearance of the 7-azaindole starting material. The N-oxide product is significantly more polar and will have a much lower Rf value.
-
Actionable Advice: Use a relatively polar solvent system for TLC, such as 10% Methanol in DCM. The 7-azaindole spot should be clearly separated from the N-oxide spot at the baseline. The reaction should only be quenched after the starting material spot has completely disappeared.
-
Issue 2: Presence of m-chlorobenzoic acid Impurity in N-oxide Product
Question: After purification, my 7-azaindole N-oxide is contaminated with m-chlorobenzoic acid. How can I remove this effectively?
Possible Causes & Solutions:
-
Ineffective Quenching and Work-up: The acidic byproduct of m-CPBA, m-chlorobenzoic acid, must be removed before final purification.
-
Insight: m-chlorobenzoic acid is an acidic molecule. A simple aqueous basic wash will convert it to its corresponding carboxylate salt, which is highly soluble in the aqueous phase and can be easily separated from the organic layer containing your product.
-
Actionable Advice: During the work-up, wash the organic (DCM) layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Perform the wash 2-3 times to ensure complete removal. You can test the final aqueous wash with pH paper to ensure it is basic, indicating that all the acid has been neutralized and extracted.
-
Issue 3: Incomplete Acylation and Low Yield of Final Product (Step 2)
Question: The reaction of 7-azaindole N-oxide with 3-chlorobenzoyl chloride is not going to completion. I'm isolating unreacted N-oxide. What's wrong?
Possible Causes & Solutions:
-
Incorrect Site of Acylation: The desired reaction is O-acylation of the N-oxide. However, other reaction pathways are possible.
-
Insight: Pyridine N-oxides can undergo acylation at the oxygen atom, which is the desired pathway. However, the N-oxide group also activates the pyridine ring, particularly at the C4 position, for nucleophilic attack or other rearrangements.[4] The choice of reaction conditions is key to directing the outcome. Direct acylation of the indole nitrogen is also a potential side reaction if any unreacted 7-azaindole is carried over.[5]
-
Actionable Advice:
-
Use a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction without competing with the N-oxide as a nucleophile.
-
Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C to start) to favor the kinetically preferred O-acylation.
-
-
-
Inactive Acylating Agent: The acyl chloride must be reactive.
-
Insight: Acyl chlorides are highly susceptible to hydrolysis. Using an old bottle that has been exposed to atmospheric moisture will result in the acyl chloride being converted to the much less reactive carboxylic acid.
-
Actionable Advice: Use a fresh bottle of 3-chlorobenzoyl chloride or purify older material by distillation before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 4: Product Discoloration or Presence of Tarry Byproducts
Question: My final product is a dark oil or discolored solid, and purification by column chromatography is difficult. How can I prevent this?
Possible Causes & Solutions:
-
Reaction Conditions are Too Harsh: 7-azaindole and its derivatives can be sensitive to strong acids, bases, or high heat.
-
Insight: The use of strong Lewis acids like AlCl₃, while common in Friedel-Crafts acylation, can lead to decomposition and polymerization of indole-type systems.[6][7] Similarly, excessive heat can cause degradation.
-
Actionable Advice:
-
Avoid strong Lewis acids. If catalysis is needed, a milder option could be explored, though often the reaction proceeds with just a base.[6]
-
Maintain the recommended temperature profiles for both steps. Avoid heating the reactions unless specified by a validated protocol.
-
When concentrating the product, use a rotary evaporator at a moderate temperature (<40 °C) to prevent thermal decomposition.
-
-
Frequently Asked Questions (FAQs)
Q1: Which N-oxidation method is better, m-CPBA or Hydrogen Peroxide?
Both methods are effective, and the "better" choice depends on your specific needs. The table below provides a direct comparison.
| Parameter | Method 1: Hydrogen Peroxide | Method 2: m-CPBA |
| Oxidizing Agent | Hydrogen Peroxide (30-50%) | meta-Chloroperoxybenzoic acid |
| Typical Solvent | Acetic Acid, THF[3] | Dichloromethane (DCM)[1] |
| Pros | Inexpensive, byproduct is water. | High yields, predictable, works well in standard organic solvents.[1][8] |
| Cons | Can require longer reaction times or heating, potentially lower yields. | More expensive, acidic byproduct (m-chlorobenzoic acid) must be removed.[2] |
| Best For | Large-scale synthesis where cost is a major factor. | Lab-scale synthesis where reliability and high yield are prioritized. |
Q2: How should I purify the final this compound?
Purification is best achieved by silica gel column chromatography.
-
TLC Monitoring: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The product should have an Rf value between 0.2 and 0.4 for good separation.
-
Column Chromatography: Pack a silica gel column and elute with the determined solvent system. Since the product is likely a polar molecule, you may need a gradient elution, starting with a less polar mixture (e.g., 20% EtOAc in Hexanes) and gradually increasing the polarity (e.g., to 50-70% EtOAc).
-
Recrystallization: If the column-purified product still contains minor impurities, recrystallization can be an excellent final polishing step. Try solvent systems like ethyl acetate/hexanes or dichloromethane/ether.
Q3: Can I use 3-chlorobenzoic acid directly instead of the acyl chloride?
Directly using the carboxylic acid would require a coupling agent (e.g., DCC, EDC) to form an active ester in situ. While possible, this adds reagents and potential byproducts to the reaction. Using the acyl chloride is generally a more straightforward and reactive approach for this specific transformation.
Visual Workflow and Troubleshooting Logic
The following diagram outlines the complete synthetic workflow and integrates key troubleshooting checkpoints.
Caption: Synthetic and troubleshooting workflow diagram.
Experimental Protocols
Protocol 1: Synthesis of 7-Azaindole N-oxide (Method 2: m-CPBA)
-
Materials: 7-azaindole, meta-chloroperoxybenzoic acid (m-CPBA, ~77%), dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve 7-azaindole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.2 eq) in DCM.
-
Slowly add the m-CPBA solution to the stirred 7-azaindole solution over 30 minutes, keeping the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction's progress by TLC (10% MeOH in DCM) until all starting material is consumed.[1]
-
Upon completion, transfer the mixture to a separatory funnel and wash it twice with a saturated aqueous solution of NaHCO₃ to quench excess m-CPBA and remove the m-chlorobenzoic acid byproduct.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 7-azaindole N-oxide, which can be used in the next step or purified further if necessary.
-
Protocol 2: Synthesis of this compound
-
Materials: 7-azaindole N-oxide, 3-chlorobenzoyl chloride, anhydrous DCM, triethylamine (TEA).
-
Procedure:
-
Dissolve the crude 7-azaindole N-oxide (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add 3-chlorobenzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC (e.g., 40% Ethyl Acetate in Hexanes) until the N-oxide starting material is consumed.
-
Quench the reaction by adding water. Transfer to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the final product.
-
References
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved January 21, 2026, from [Link]
- CN102746295A. (n.d.). Preparation method for 4-substituted-7-azaindole. Google Patents.
-
The Royal Society of Chemistry. (2022, March 1). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Retrieved January 21, 2026, from [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved January 21, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. Retrieved January 21, 2026, from [Link]
-
ACS Publications. (n.d.). Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 7‐azaindazole N‐oxide derivatives. Retrieved January 21, 2026, from [Link]
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Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Retrieved January 21, 2026, from [Link]
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National Institutes of Health. (n.d.). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved January 21, 2026, from [Link]
-
PubMed. (2020, June 1). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Retrieved January 21, 2026, from [Link]
-
PubMed Central. (2022, January 10). Chemoselective N-acylation of indoles using thioesters as acyl source. Retrieved January 21, 2026, from [Link]
-
MDPI. (n.d.). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. Retrieved January 21, 2026, from [Link]
-
Polish Academy of Sciences. (n.d.). THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. Retrieved January 21, 2026, from [Link]
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Site-selective azaindole arylation at the azine and azole rings via N-oxide activation. (n.d.). Retrieved January 21, 2026, from [Link]
-
PubMed. (n.d.). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Retrieved January 21, 2026, from [Link]
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IUCr Journals. (n.d.). Synthesis, characterization, and crystal structure of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide. Retrieved January 21, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved January 21, 2026, from [Link]
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Validation & Comparative
A Guide to 7-Azaindole N-oxide: A Modern Tool for Selective Oxidation and Functionalization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the pursuit of selective and efficient methods for molecular functionalization is paramount. While traditional oxidizing agents have long been the workhorses of organic synthesis, a new generation of reagents is emerging that offers unique advantages in terms of selectivity and reaction control. Among these, 7-Azaindole N-oxide has garnered significant attention, not as a conventional bulk oxidant, but as a sophisticated tool for directed chemical transformations. This guide provides an in-depth comparison of 7-Azaindole N-oxide with traditional oxidizing agents, highlighting its distinct role in contemporary organic synthesis, supported by experimental data and protocols.
Introduction to 7-Azaindole N-oxide: Beyond a Simple Oxidant
7-Azaindole N-oxide is a heterocyclic N-oxide derived from 7-azaindole, a prominent scaffold in medicinal chemistry.[1][2] Unlike classical oxidizing agents that are consumed stoichiometrically to effect a broad range of oxidations, 7-Azaindole N-oxide's primary role is more nuanced. It functions as an internal oxidant and a directing group , enabling highly selective C-H functionalization and other transformations of the 7-azaindole core.[3][4] This intrinsic reactivity stems from the electronic properties of the N-oxide moiety, which activates the pyridine ring of the azaindole system.[5]
The synthesis of 7-Azaindole N-oxide is typically achieved through the direct oxidation of 7-azaindole using common peroxy compounds like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).[6][7]
The Strategic Advantage: 7-Azaindole N-oxide in Directed Reactions
The true value of 7-Azaindole N-oxide lies in its ability to facilitate reactions that are often challenging with conventional methods. By forming the N-oxide, the electron-deficient nature of the pyridine ring is enhanced, making the C-H bonds at specific positions more susceptible to activation by transition metal catalysts.[3] This "N-oxide activation" strategy has proven powerful for site-selective arylation, alkenylation, and other coupling reactions.[3][8]
In many of these catalytic cycles, the N-oxide can be considered an "oxidant" in the sense that it participates in the catalytic turnover, often being deoxygenated in a later step to regenerate the catalyst or to yield the final product. For instance, in certain rhodium-catalyzed syntheses of 7-azaindoles, an external oxidant like a silver salt is used to regenerate the active catalyst, a process where an N-oxide could conceptually play a similar role in other systems.[9][10]
A Comparative Overview: 7-Azaindole N-oxide vs. Conventional Oxidizing Agents
A direct comparison of 7-Azaindole N-oxide with classical oxidizing agents for bulk oxidations (e.g., of alcohols to aldehydes) is not appropriate, as this is not its primary application. Instead, it is more insightful to compare the strategic outcomes of using N-oxide activation versus traditional oxidation methods for molecular functionalization.
| Feature | 7-Azaindole N-oxide | Conventional Oxidizing Agents (e.g., Cr(VI) reagents, Dess-Martin Periodinane) |
| Primary Function | Directing group, internal oxidant for C-H activation | Stoichiometric oxidant for functional group transformations (e.g., alcohol to aldehyde/ketone) |
| Selectivity | High regioselectivity in functionalizing the azaindole core | Generally good for specific functional group conversions, but may lack regioselectivity in complex molecules |
| Reaction Type | Primarily used in metal-catalyzed cross-coupling and C-H functionalization reactions | Oxidation of alcohols, aldehydes, sulfides, etc. |
| Atom Economy | Can be used catalytically in some contexts; the "oxidant" is part of the substrate | Generally poor atom economy in stoichiometric oxidations |
| Substrate Scope | Specific to the functionalization of the 7-azaindole scaffold and related heterocycles | Broad substrate scope for common functional group oxidations |
| Byproducts | Often cleaner reactions with byproducts derived from the catalyst and coupling partners | Can generate stoichiometric amounts of heavy metal waste (e.g., chromium reagents) or other organic byproducts |
The Broader Context: Heterocyclic N-Oxides as Oxygen Transfer Agents
7-Azaindole N-oxide belongs to the larger class of heterocyclic N-oxides, which have emerged as valuable reagents in organic synthesis.[11][12] Pyridine N-oxides, for example, are known to act as mild and selective oxygen atom transfer agents, particularly in metal-catalyzed reactions.[2] They can be used to epoxidize alkenes, hydroxylate C-H bonds, and oxidize other functional groups, often with greater control and selectivity than more aggressive oxidants.[13] The stability and ease of handling of many heterocyclic N-oxides make them attractive alternatives to potentially hazardous peroxy compounds.[5]
Experimental Protocols
Synthesis of 7-Azaindole N-oxide
A reliable method for the synthesis of 7-Azaindole N-oxide is the direct oxidation of 7-azaindole with hydrogen peroxide.[6][7]
Materials:
-
7-Azaindole
-
Hydrogen Peroxide (30-50% aqueous solution)
-
Tetrahydrofuran (THF)
-
n-Hexane
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 7-azaindole (1.0 eq.) in THF.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add hydrogen peroxide (1.1-1.5 eq.) to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add n-hexane to the concentrate to precipitate the product.
-
Collect the solid product by filtration, wash with n-hexane, and dry under vacuum.
Expected yield is typically high, often exceeding 90%.[6]
Representative Protocol: Palladium-Catalyzed C-H Arylation of 7-Azaindole using N-Oxide Activation
This protocol illustrates the use of 7-Azaindole N-oxide as a directing group to facilitate a site-selective C-H functionalization. (Adapted from principles of N-oxide directed arylation).[3]
Materials:
-
7-Azaindole N-oxide
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., DavePhos)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Standard Schlenk line equipment
Procedure:
-
To a Schlenk tube, add 7-Azaindole N-oxide (1.0 eq.), aryl bromide (1.2 eq.), Pd(OAc)₂ (5 mol%), and the phosphine ligand (10 mol%).
-
Add K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture at 80-120 °C for 12-24 hours, or until TLC or GC-MS indicates completion of the reaction.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite and wash with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
The following diagram illustrates the synthesis of 7-Azaindole N-oxide and its subsequent application in a directed C-H functionalization reaction.
Caption: Synthesis of 7-Azaindole N-oxide and its use in a palladium-catalyzed C-H arylation.
Conclusion
7-Azaindole N-oxide represents a departure from the traditional paradigm of oxidizing agents. Its strength lies not in its brute force oxidative power, but in its ability to enable highly selective and strategic C-H functionalization of the medicinally important 7-azaindole scaffold. By understanding its unique role as a directing group and internal oxidant, researchers can unlock new avenues for the synthesis of complex molecules that may be inaccessible with conventional methods. While it does not replace the need for classical oxidants in routine functional group transformations, 7-Azaindole N-oxide and other heterocyclic N-oxides offer a sophisticated and powerful tool for modern organic synthesis, paving the way for the development of novel therapeutics and functional materials.
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Oxidation with chromium(VI) complexes. Wikipedia. [Link]
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Phosphine oxides. Wikipedia. [Link]
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Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. National Institutes of Health, 2022. [Link]
- Preparation method for 4-substituted-7-azaindole.
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Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI, 2022. [Link]
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Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. RSC Publishing, 2022. [Link]
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Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. ACS Publications, 2024. [Link]
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New Phosphine Oxides as High Performance Near- UV Type I Photoinitiators of Radical Polymerization. MDPI, 2018. [Link]
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Chemistry Letters 1999 - N2O Oxidation of Phosphines Catalyzed by Low-Valent Nickel Complexes. The Chemical Society of Japan, 1999. [Link]
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7-Azaindole N -Oxide (7-AINO) Mediated Cu-Catalyzed N -Arylation: Mechanistic Investigation into the Role of Fluoride Ions | Request PDF. ResearchGate. [Link]
- Heterocyclic N-Oxides.Google Books.
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Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
Catalytic Enantioselective Pyridine N-Oxidation. National Institutes of Health, 2019. [Link]
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Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. National Institutes of Health, 2011. [Link]
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Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxidation. PubMed, 2012. [Link]
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Phosphine oxide synthesis by substitution or addition. Organic Chemistry Portal. [Link]
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What are the practical differences between the various DMSO oxidations (Swern, etc.)? Chemistry Stack Exchange. [Link]
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Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. RSC Publishing, 2025. [Link]
-
Azaindole synthesis. Organic Chemistry Portal. [Link]
-
New Synthetic Technology for the Rapid Construction of Novel Heterocycles-Part 1: The Reaction of Dess - Martin Periodinane with Anilides and Related Compounds. PubMed, 2000. [Link]
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A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies: From. Journal of Chemical Reviews, 2025. [Link]
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Chromium-Doped Nickel Oxide and Nickel Nitride Mediate Selective Electrocatalytic Oxidation of Sterol Intermediates Coupled with H2 Evolution. PubMed, 2023. [Link]
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Chromium(VI) oxide oxidation of non-ethoxylated and ethoxylated alcohols for determination by electrospray ionization mass spectrometry. PubMed, 2010. [Link]
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Comparison activity of pure and chromium-doped nickel oxide nanoparticles for the selective removal of dyes from water. National Institutes of Health, 2022. [Link]
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biological activity of 7-Azaindole N-oxide vs. parent 7-azaindole
The previous searches have provided a good amount of information on the biological activities of 7-azaindole and its derivatives, establishing it as a significant scaffold in medicinal chemistry, particularly for kinase inhibitors and anticancer agents. I have also found that 7-azaindole N-oxide is a key intermediate in the synthesis of substituted 7-azaindoles. However, there is still a significant lack of direct comparative studies on the biological activity of 7-azaindole N-oxide versus the parent 7-azaindole. Most of the information on the N-oxide is related to its synthetic utility. I need to find more specific data on the biological effects of 7-azaindole N-oxide itself to create a meaningful comparison. I will refine my search to look for any studies, even if preliminary, that might have evaluated the biological properties of 7-azaindole N-oxide.The comprehensive searches have established that 7-azaindole is a well-recognized pharmacophore with a wide range of biological activities, particularly as a kinase inhibitor and anticancer agent. There is a wealth of information on various substituted 7-azaindole derivatives. In contrast, information on the biological activity of 7-azaindole N-oxide is sparse. It is consistently referenced as a key synthetic intermediate for introducing substituents onto the 7-azaindole core, but its own biological profile is not well-documented in the readily available literature. I have not found any direct comparative studies evaluating the biological activity of 7-azaindole versus its N-oxide. To construct a meaningful comparison guide, I will need to clearly state this lack of direct comparative data and frame the guide around the known biological importance of the 7-azaindole scaffold and the crucial role of the N-oxide in enabling the synthesis of biologically active derivatives. I can infer some potential differences in physicochemical properties based on the presence of the N-oxide group, which could theoretically influence biological activity. I will proceed with structuring the guide based on the available information, highlighting the established role of 7-azaindole and the synthetic utility of its N-oxide in drug discovery.
FINAL ANSWER:### A Comparative Guide to the Biological Activity of 7-Azaindole and its N-oxide Counterpart
A Senior Application Scientist's Perspective on a Privileged Scaffold and its Gateway to Functionalization
In the landscape of medicinal chemistry, the 7-azaindole scaffold stands out as a "privileged structure," a core molecular framework that consistently imparts potent and diverse biological activities to a wide array of derivatives.[1][2] Its isosteric relationship with indole and purine allows it to effectively interact with a multitude of biological targets, most notably protein kinases, making it a cornerstone in the development of targeted cancer therapies.[2][3] This guide provides an in-depth comparison of the biological activity of the parent 7-azaindole with its N-oxide derivative. While direct comparative biological data for 7-azaindole N-oxide is limited due to its primary role as a synthetic intermediate, this analysis will explore the established activities of the parent compound and elucidate how the N-oxide form serves as a critical gateway to unlocking a broader spectrum of pharmacological potential.
The 7-Azaindole Core: A Hub of Biological Activity
7-Azaindole, a bicyclic heterocycle containing a pyridine ring fused to a pyrrole ring, has been extensively explored in drug discovery. Its unique electronic properties and ability to form key hydrogen bonding interactions have led to the development of numerous potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[3]
-
Kinase Inhibition: The 7-azaindole moiety is a well-established hinge-binding motif in many kinase inhibitors.[3] By mimicking the adenine core of ATP, it can effectively compete for the ATP-binding site of kinases, leading to the inhibition of their catalytic activity.[2] This has been successfully exploited in the development of inhibitors for kinases such as PI3K, and others.[4]
-
Anticancer Activity: A vast number of 7-azaindole derivatives have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines.[5][6][7] For instance, certain derivatives have shown potent activity against breast cancer (MCF-7), human cervical carcinoma (HeLa), and other cancer cell types.[5][7] The anticancer effects are often linked to the inhibition of specific kinases involved in cancer cell signaling pathways.
-
Antiviral and Antimicrobial Activity: Beyond cancer, the 7-azaindole scaffold has shown promise in the development of antiviral and antimicrobial agents.[8]
The biological prowess of the 7-azaindole core is intrinsically linked to its chemical structure, which allows for versatile functionalization at various positions to fine-tune its pharmacological profile.
7-Azaindole N-oxide: The Synthetic Enabler
While the parent 7-azaindole possesses inherent biological relevance, its N-oxide derivative plays a fundamentally different, yet equally crucial, role in the drug discovery pipeline. 7-Azaindole N-oxide is primarily utilized as a key synthetic intermediate to facilitate the introduction of various functional groups onto the pyridine ring of the 7-azaindole scaffold.[9][10][11] The N-oxide functionality alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic substitution and other chemical modifications that are otherwise challenging to achieve with the parent 7-azaindole.
The strategic use of 7-azaindole N-oxide allows medicinal chemists to:
-
Introduce Substituents at Specific Positions: The N-oxide directs the regioselectivity of subsequent reactions, enabling the precise placement of substituents on the pyridine ring.[1] This is critical for optimizing the binding affinity and selectivity of the final drug candidate for its biological target.
-
Access Novel Chemical Space: By providing a versatile handle for chemical modification, the N-oxide opens up avenues for the synthesis of a wider range of 7-azaindole derivatives with diverse pharmacological properties.
While the primary role of 7-azaindole N-oxide is in synthesis, it is plausible that the N-oxide itself may possess some level of biological activity. The introduction of the N-oxide group significantly alters the molecule's polarity and hydrogen bonding capabilities, which could influence its interaction with biological macromolecules. However, dedicated studies directly comparing the biological activity of 7-azaindole N-oxide with the parent 7-azaindole are scarce in the current scientific literature. The focus has predominantly been on leveraging the N-oxide for the creation of more potent and selective derivatives.
Comparative Overview
| Feature | 7-Azaindole | 7-Azaindole N-oxide |
| Primary Role | Biologically active scaffold | Key synthetic intermediate |
| Biological Activity | Established kinase inhibitor, anticancer, antiviral, and antimicrobial properties in its derivatives.[3][8][12] | Limited direct data; primarily valued for its role in synthesizing active compounds.[9][10] |
| Key Feature | Privileged structure for drug design.[2] | Activates the pyridine ring for functionalization.[1] |
| Application | Core component of numerous drug candidates. | Crucial tool in medicinal chemistry for creating diverse libraries of 7-azaindole derivatives. |
Experimental Protocols
The synthesis of 7-azaindole N-oxide is a foundational step for exploring the structure-activity relationship of this scaffold. Below is a representative experimental protocol for its preparation.
Synthesis of 7-Azaindole N-oxide
This protocol describes the oxidation of 7-azaindole to its corresponding N-oxide, a common procedure in the synthesis of functionalized 7-azaindole derivatives.
Materials:
-
7-Azaindole
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 7-azaindole in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1-1.5 equivalents) in DCM.
-
Slowly add the m-CPBA solution to the 7-azaindole solution over 30-60 minutes, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench any unreacted m-CPBA.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure 7-azaindole N-oxide.[13]
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for the N-oxidation of 7-azaindole.
Conclusion and Future Perspectives
References
-
[No Author]. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Retrieved from [Link]
-
[No Author]. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. Retrieved from [Link]
-
Patra, S., Sengupta, A., & Das, P. (2025). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers. Retrieved from [Link]
-
[No Author]. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. PMC. Retrieved from [Link]
-
Štarha, P., Trávníček, Z., et al. (2012). How to modify 7-azaindole to form cytotoxic Pt(II) complexes: highly in vitro anticancer effective cisplatin derivatives involving halogeno-substituted 7-azaindole. PubMed. Retrieved from [Link]
-
Mondal, K., et al. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ResearchGate. Retrieved from [Link]
-
Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. Retrieved from [Link]
-
[No Author]. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Retrieved from [Link]
-
Mondal, K., et al. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis. Retrieved from [Link]
-
[No Author]. (n.d.). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PMC. Retrieved from [Link]
-
Štarha, P., Trávníček, Z., et al. (2012). How to modify 7-azaindole to form cytotoxic Pt(II) complexes: highly in vitro anticancer effective cisplatin derivatives involving halogeno-substituted 7-azaindole. PubMed. Retrieved from [Link]
-
[No Author]. (2025). Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. ChemRxiv. Retrieved from [Link]
-
Altowyan, M. S., et al. (2022). Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. PubMed. Retrieved from [Link]
-
Altowyan, M. S., et al. (2022). Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. PubMed. Retrieved from [Link]
-
[No Author]. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. ResearchGate. Retrieved from [Link]
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A Technical Guide to the Strategic Use of 7-Azaindole N-oxide in Directing Regioselective C–H Functionalization
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my experience has consistently shown that achieving precise control over molecular transformations is the cornerstone of efficient and innovative synthesis. In the realm of C–H activation, the ability to selectively functionalize a specific bond in a complex molecule is paramount. This guide provides an in-depth analysis of 7-Azaindole N-oxide (7-AINO) as a strategic tool in transition metal catalysis. We will move beyond a simple recitation of facts to explore the underlying principles that make 7-AINO a superior directing group in certain contexts, compare its performance with established alternatives, and provide actionable experimental protocols.
The Challenge of Regioselectivity in C–H Activation
The direct functionalization of carbon-hydrogen bonds is a powerful strategy in organic synthesis, offering a more atom-economical and streamlined alternative to traditional cross-coupling reactions that require pre-functionalized substrates.[1] However, the ubiquity of C–H bonds in organic molecules presents a significant challenge: how to direct a catalyst to a single, desired position. This is where the concept of a "directing group" becomes critical. A directing group is a functional moiety within the substrate that coordinates to the metal catalyst, positioning it in close proximity to a specific C–H bond and thereby ensuring the reaction occurs at that site.
While many directing groups exist, the development of new and more effective ones is essential for expanding the scope and utility of C–H activation, particularly in the synthesis of complex pharmaceutical intermediates.[2]
7-Azaindole N-oxide: A Bifunctional Directing Element
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutics.[3] Its inherent electronic properties and ability to engage in hydrogen bonding make it a valuable pharmacophore. In catalysis, these same features can be leveraged for synthetic advantage.
The strategic conversion of the pyridine nitrogen in 7-azaindole to an N-oxide dramatically alters its electronic properties and coordinating ability, transforming it into a highly effective directing group. The N-oxide function serves two primary purposes:
-
Activation of the Azine Ring: The N-oxide group is strongly electron-withdrawing, which electronically deactivates the azine (pyridine) ring, making its C–H bonds more susceptible to activation by electron-rich metal centers, such as Palladium(0).
-
Enhanced Coordinating Ability: The oxygen atom of the N-oxide acts as a robust coordination site for the metal catalyst. This coordination is the crucial first step in the catalytic cycle, bringing the metal into the correct orientation for the C–H cleavage event.
This dual-role activation and coordination is what sets 7-AINO apart and enables previously challenging transformations.
Performance Benchmark: 7-AINO in Palladium-Catalyzed C-H Arylation
To objectively assess the performance of 7-AINO as a directing group, we will compare it to a standard, non-activated 7-azaindole in the context of a Palladium-catalyzed direct arylation reaction. Direct arylation is a key transformation for building molecular complexity.[4]
Reaction Scheme:
Caption: General workflow for comparing C-H arylation.
Table 1: Performance Comparison of 7-AINO vs. Unmodified 7-Azaindole in Pd-Catalyzed Direct Arylation
| Entry | Directing Group | Catalyst System | Regioselectivity (Product) | Yield (%) | Source(s) |
| 1 | N-Methyl-7-azaindole | Pd(OAc)₂ / P(o-tol)₃, Cs₂CO₃ | C2-Arylation (Azole ring) | Moderate | [4][5][6] |
| 2 | N-Methyl-7-azaindole N-oxide | Pd(OAc)₂ / DavePhos, K₂CO₃ | C4-Arylation (Azine ring) | Good to Excellent | [4] |
Analysis of Results:
The data clearly demonstrates the profound impact of N-oxide activation.
-
Switch in Regioselectivity: Without the N-oxide, arylation occurs preferentially at the electron-rich C2 position of the pyrrole (azole) ring.[4][5][6] This is the electronically favored position for electrophilic attack. Upon N-oxide formation, the reaction site completely switches to the C4 position of the pyridine (azine) ring.[4] This is a direct consequence of the N-oxide coordinating the palladium catalyst and directing the C–H activation to the adjacent, electronically activated C-H bond.
-
Improved Yields: The use of 7-AINO often leads to higher yields, as the directed reaction is more efficient and side reactions are minimized. The chelation-assisted mechanism provides a lower energy pathway for the desired transformation.
This ability to switch regioselectivity simply by installing or removing the N-oxide functionality offers incredible synthetic flexibility, allowing for the sequential, controlled functionalization of both rings of the azaindole core.[4]
Mechanistic Rationale: The Role of N-oxide in the Catalytic Cycle
The generally accepted mechanism for this type of Pd-catalyzed direct arylation involves a concerted metalation-deprotonation (CMD) pathway. The N-oxide plays a pivotal role in this process.
Caption: Simplified catalytic cycle for Pd-catalyzed direct arylation using 7-AINO.
Causality Behind the Mechanism:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-bromotoluene) to form an Ar-Pd(II)-X intermediate.
-
Coordination: The 7-AINO substrate coordinates to the Pd(II) center via the N-oxide oxygen and the azaindole nitrogen, forming a stable chelated intermediate. This step is crucial for positioning the catalyst correctly.
-
C-H Activation: A base assists in the concerted metalation-deprotonation (CMD) step, where the C4-H bond is cleaved to form a five-membered palladacycle. This is the regioselectivity-determining step, and it is geometrically favored due to the pre-coordination of the N-oxide.
-
Reductive Elimination: The aryl group and the azaindole moiety couple, and the desired C-C bond is formed. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Experimental Protocol: Pd-Catalyzed C4-Arylation of N-Methyl-7-Azaindole N-oxide
This protocol is a representative example based on methodologies reported in the literature and serves as a self-validating system.[4] Precise adherence to inert atmosphere techniques is critical for success.
Workflow Diagram:
Caption: Step-by-step workflow for the C4-arylation of 7-AINO.
Step-by-Step Methodology:
-
Vessel Preparation: An oven-dried Schlenk flask containing a magnetic stir bar is charged with N-methyl-7-azaindole N-oxide (1.0 equiv), the desired aryl bromide (1.5 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and DavePhos (0.10 equiv).
-
Expertise Note: The use of a phosphine ligand like DavePhos is critical. It stabilizes the palladium catalyst, promotes oxidative addition, and facilitates reductive elimination. The ratio of ligand to palladium is often crucial and may require optimization.
-
-
Inert Atmosphere: The flask is sealed, and the atmosphere is exchanged for an inert one (Argon or Nitrogen) by evacuating and backfilling the vessel three times.
-
Trustworthiness Note: This step is non-negotiable. Pd(0) species are oxygen-sensitive, and failure to maintain an inert atmosphere is a primary cause of reaction failure.
-
-
Solvent Addition: Degassed anhydrous toluene is added via syringe. The solvent must be thoroughly degassed (e.g., by sparging with argon for 30 minutes) to remove dissolved oxygen.
-
Reaction: The reaction mixture is heated to 110 °C with vigorous stirring for 12-24 hours. Reaction progress should be monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate. The mixture is then washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel to afford the pure C4-arylated product.
Conclusion and Future Outlook
The use of 7-Azaindole N-oxide as a directing group represents a significant advance in the strategic functionalization of heterocyclic compounds. Its ability to override inherent electronic biases and direct C–H activation to the azine ring provides a powerful tool for synthetic chemists. This approach enables a divergent synthesis strategy, allowing for the selective and sequential arylation of both the azole and azine rings of the 7-azaindole core.
As the demand for structurally complex and diverse small molecules continues to grow in drug discovery, the development and application of such precise and controllable catalytic methods will become increasingly vital. The principles demonstrated here with 7-AINO serve as a blueprint for the rational design of next-generation directing groups for even more challenging C–H activation reactions.
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Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules, 28(22), 7898. [Link]
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7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis, 2023. [Link]
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Azaindole synthesis. Organic Chemistry Portal. [Link]
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Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. Organic Letters, 2009, 11(19), 4462–4465. [Link]
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7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis. [Link]
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Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. Request PDF on ResearchGate. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 7-Azaindole N-oxide 3-chlorobenzoate
In the landscape of modern drug discovery and development, the purity of chemical entities is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and translatable scientific data are built. For novel compounds like 7-Azaindole N-oxide 3-chlorobenzoate, a molecule of interest in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth, objective comparison of key analytical techniques for evaluating the purity of this synthesized salt. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a decision-making framework to empower researchers in selecting the optimal methodology for their specific needs.
The Criticality of Purity for this compound
7-Azaindole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The N-oxidation of the pyridine ring is a common strategic step to enable further functionalization.[1][2] The subsequent formation of a 3-chlorobenzoate salt serves to improve physicochemical properties such as solubility and stability. However, the synthesis, which involves N-oxidation followed by salt formation, can introduce a variety of impurities. These may include unreacted starting materials (7-azaindole, 3-chlorobenzoic acid), residual solvents, and by-products from the oxidation reaction. The presence of these impurities can confound biological assays, lead to inaccurate structure-activity relationship (SAR) data, and compromise the integrity of downstream applications.
A Comparative Analysis of Purity Assessment Methodologies
The comprehensive assessment of a synthesized compound's purity rarely relies on a single technique. Instead, an orthogonal approach, employing multiple analytical methods with different separation and detection principles, provides the most robust and reliable characterization. Here, we compare four workhorse techniques in analytical chemistry: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Elemental Analysis (CHNO).
High-Performance Liquid Chromatography (HPLC): The Industry Standard for Purity Profiling
HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolution, sensitivity, and robustness in separating and quantifying components in a mixture.[3] For a compound like this compound, a reversed-phase HPLC method is typically the method of choice.
Causality of Experimental Choices:
-
Reversed-Phase C18 Column: The non-polar nature of the stationary phase (C18) is well-suited for retaining the aromatic 7-azaindole N-oxide and 3-chlorobenzoate moieties, allowing for their separation from more polar impurities.
-
Gradient Elution: A gradient of an organic solvent (like acetonitrile) in an aqueous buffer allows for the effective elution of a wide range of potential impurities with varying polarities, from the highly polar unreacted starting materials to non-polar by-products.
-
UV Detection: The aromatic nature of the 7-azaindole and chlorobenzoate components provides strong UV chromophores, enabling sensitive detection.[4]
Experimental Protocol: HPLC Purity of this compound
-
Instrumentation: HPLC system with a UV detector, equipped with a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.[3]
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Trustworthiness & Self-Validation: The protocol's trustworthiness is enhanced by incorporating a system suitability test before sample analysis. This involves injecting a standard solution to ensure the system is performing correctly (e.g., checking for peak symmetry, resolution, and reproducibility).
Quantitative NMR (qNMR) Spectroscopy: An Absolute Purity Assessment
While HPLC provides a relative purity profile, quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the absolute purity of organic compounds without the need for a specific reference standard of the analyte itself.[3]
Causality of Experimental Choices:
-
Internal Standard: A certified internal standard of known purity and weight is added to the sample. The purity of the analyte is determined by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard. Maleic acid or dimethyl sulfone are common choices due to their simple spectra and chemical stability.
-
Deuterated Solvent: A deuterated solvent (e.g., DMSO-d6) is used to dissolve the sample and internal standard, providing a lock signal for the NMR spectrometer without contributing interfering proton signals.
-
Relaxation Delay (d1): A sufficiently long relaxation delay (e.g., 5 times the longest T1 relaxation time) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.
Experimental Protocol: qNMR Purity of this compound
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh about 15-20 mg of the this compound sample into a clean vial.
-
Accurately weigh a known amount of a certified internal standard (e.g., 5-10 mg of maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds.
-
Number of Scans: 8 or 16 (ensure adequate signal-to-noise).
-
-
Data Analysis:
-
Integrate a well-resolved proton signal from this compound that does not overlap with impurity or solvent signals.
-
Integrate a proton signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Trustworthiness & Self-Validation: The use of a certified internal standard provides a direct and absolute measure of purity, making the method self-validating. The accuracy is contingent on precise weighing and the selection of appropriate acquisition parameters.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Impurity Identification
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an invaluable tool for identifying unknown impurities.
Causality of Experimental Choices:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and ionic compounds like this compound, minimizing fragmentation and preserving the molecular ion for mass determination.
-
High-Resolution Mass Spectrometry (HRMS): When available, HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of impurities, greatly aiding in their structural elucidation.
Experimental Protocol: LC-MS Analysis of this compound
-
Instrumentation: An LC-MS system with an ESI source.
-
LC Method: The same HPLC method described above can be used. It is important to use a volatile mobile phase modifier like formic acid instead of non-volatile salts.[5]
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: Optimized for the specific instrument.
-
-
Data Analysis: The mass spectra of the impurity peaks are analyzed to determine their molecular weights. This information, combined with knowledge of the synthetic route, allows for the tentative identification of impurities. It is important to note that N-oxides can sometimes undergo deoxygenation in the mass spectrometer source, which should be considered during data interpretation.[6]
Trustworthiness & Self-Validation: The method's reliability is supported by mass calibration of the spectrometer before analysis. The identification of impurities can be further confirmed by synthesizing the suspected impurity and comparing its retention time and mass spectrum.
Elemental Analysis (CHNO): A Fundamental Purity Check
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sometimes oxygen in a sample.[7] For a pure compound, the experimentally determined percentages should closely match the theoretical values calculated from the molecular formula (C₁₄H₁₁ClN₂O₃ for this compound).
Causality of Experimental Choices:
-
Combustion Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. This provides a fundamental assessment of the elemental composition.
Experimental Protocol: Elemental Analysis
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: A few milligrams of the dry, homogeneous sample are accurately weighed into a tin capsule.
-
Analysis: The sample is analyzed according to the instrument manufacturer's instructions.
-
Data Analysis: The experimental percentages of C, H, and N are compared to the theoretical values. A deviation of ±0.4% is generally considered acceptable for a pure compound.[8]
Theoretical Values for C₁₄H₁₁ClN₂O₃ (MW: 290.70 g/mol ):
-
Carbon (C): 57.84%
-
Hydrogen (H): 3.81%
-
Nitrogen (N): 9.64%
-
Chlorine (Cl): 12.19%
-
Oxygen (O): 16.51%
Trustworthiness & Self-Validation: The analysis of a certified standard with a known elemental composition before and after the sample runs validates the instrument's performance. However, elemental analysis cannot detect impurities with the same elemental composition as the main compound (isomers).
Summary and Comparison of Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC | Chromatographic Separation | Relative purity, number of impurities | High resolution, high sensitivity, robust, widely available | Requires a reference standard for quantification, chromophore needed for UV detection |
| qNMR | Nuclear Magnetic Resonance | Absolute purity, structural information | Primary analytical method, no reference standard of analyte needed, structural confirmation | Lower sensitivity than HPLC, requires more sample, potential for signal overlap |
| LC-MS | Separation & Mass Analysis | Molecular weight of impurities | Excellent for impurity identification, high sensitivity | Not inherently quantitative, potential for in-source reactions (e.g., deoxygenation) |
| Elemental Analysis | Combustion | Elemental composition | Confirms molecular formula, detects inorganic impurities | Does not detect isomeric impurities, requires a relatively large amount of sample, less informative for complex mixtures |
Visualizing the Workflow and Decision-Making Process
A logical workflow is essential for the comprehensive purity assessment of a newly synthesized batch of this compound.
Caption: A typical workflow for the purity assessment of a synthesized chemical entity.
When deciding which technique to prioritize, the specific research question is key.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion and Recommendations
The purity assessment of synthesized this compound is a multi-faceted process that requires a thoughtful and orthogonal analytical strategy. No single method can provide a complete picture.
-
For routine quality control of newly synthesized batches, HPLC is the most efficient and practical method for determining relative purity and detecting impurities.
-
For the initial, definitive characterization of a new compound or for establishing a reference standard, a combination of techniques is essential. qNMR should be employed to determine the absolute purity, supported by Elemental Analysis to confirm the elemental composition and LC-MS to identify any significant impurities.
By judiciously applying these techniques, researchers, scientists, and drug development professionals can ensure the integrity of their chemical matter, leading to more reliable and impactful scientific outcomes.
References
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SIELC Technologies. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. [Link]
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Wessels, F., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]
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Maji, M., et al. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis. [Link]
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Kumar, S., et al. (2012). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications. [Link]
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University of Basrah. Element analysis. [Link]
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Wessels, F., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC - PubMed Central. [Link]
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Ali, H. I., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC - PubMed Central. [Link]
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Collum, D. B., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH. [Link]
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Gorrod, J.W. & Damani, L.A. (Eds.). (1991). Radioimmunoassay and other methods for trace analysis of N-oxide compounds. R Discovery. [Link]
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Wang, C., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]
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Negrie, M. (2003). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
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Le-Captain, D. F., et al. (2021). An International Study Evaluating Elemental Analysis. PMC - PubMed Central. [Link]
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AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. [Link]
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RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
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Kandioller, W., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
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Pal, M., et al. A highly effective synthesis of 2-alkynyl-7-azaindoles. Aurigene Pharmaceutical Services. [Link]
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Chinese Journal of Chromatography. (2008). Determination of nitrogen oxides in cigarette mainstream smoke by ion chromatography. ResearchGate. [Link]
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Elementar. Elemental analysis: operation & applications. [Link]
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Byrne, P. A., et al. (2020). Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides. Wiley Online Library. [Link]
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ResearchGate. N-oxides of some N-benzyl azacycloalkanes. Preferred conformation by NMR spectroscopy. [Link]
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Semantic Scholar. N-Oxides of polychloropyridines.13C NMR study. [Link]
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PubMed Central. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. [Link]
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G-Beshr, E. A., et al. (2013). Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
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Semantic Scholar. Analytical review of methods for the determination of nitrogen oxides in tobacco and nicotine containing products. [Link]
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ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]
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Knochel, P., et al. (2020). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC. [Link]
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Walsh, P. J., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3. ChemRxiv. [Link]
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Bridging the Gap: A Comparative Guide to In-Silico and Experimental Analysis of 7-Azaindole N-oxide
In the landscape of modern drug discovery and medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is a cornerstone of developing novel therapeutic agents. Among these, the 7-azaindole core has garnered significant attention due to its prevalence in biologically active compounds, including kinase inhibitors.[1] The N-oxidation of the pyridine ring within this scaffold to form 7-Azaindole N-oxide (7-AINO) is a pivotal transformation, unlocking a versatile intermediate for further chemical elaboration.[2][3] This guide provides an in-depth comparison of the properties of 7-Azaindole N-oxide as determined by both traditional experimental methods and increasingly powerful in-silico computational approaches. We will delve into the causality behind experimental choices, the predictive power of theoretical models, and the synergistic relationship between these two domains in accelerating drug development.
The Strategic Importance of N-Oxidation
The introduction of an N-oxide moiety to the 7-azaindole scaffold fundamentally alters its electronic and steric properties. This functionalization can enhance solubility, modulate basicity, and provide a handle for regioselective reactions that are otherwise challenging to achieve on the parent heterocycle.[4][5] Understanding these changes with high fidelity is critical for rational drug design. While experimental characterization provides ground-truth data, in-silico methods offer a predictive lens, enabling researchers to prioritize synthetic efforts and gain deeper mechanistic insights.[6]
Synthesis and Structural Characterization: The Experimental Bedrock
The synthesis of 7-Azaindole N-oxide is typically achieved through direct oxidation of the 7-azaindole parent molecule. The choice of oxidant and reaction conditions is critical to achieving high yields and purity.
Experimental Protocol: N-Oxidation of 7-Azaindole
Two prevalent methods for the N-oxidation of 7-azaindole utilize hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.[2] The selection between these reagents often depends on factors such as substrate compatibility, desired reaction kinetics, and downstream purification strategies.
Method 1: Oxidation with Hydrogen Peroxide [2]
-
Dissolution: Dissolve 7-azaindole in a suitable organic solvent such as tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0-5 °C in an ice bath to manage the exothermicity of the reaction.
-
Oxidant Addition: Slowly add a 50% aqueous solution of hydrogen peroxide to the stirred solution. The slow addition is crucial to maintain temperature control and prevent runaway reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, the product can be precipitated and isolated by filtration, followed by washing and drying. This method has been reported to yield 7-Azaindole N-oxide in high purity.
Method 2: Oxidation with m-CPBA [2]
-
Inert Conditions: Dissolve 7-azaindole in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.
-
Controlled Addition: Cool the solution to 0 °C and slowly add a solution of m-CPBA in DCM. The stoichiometry of m-CPBA is carefully controlled to avoid over-oxidation.
-
Quenching: After the reaction is complete, as indicated by TLC, the excess m-CPBA is quenched by washing with a saturated aqueous solution of sodium bicarbonate.
-
Purification: The organic layer is separated, dried, and concentrated. The crude product is then purified by silica gel column chromatography to yield the pure N-oxide.
Diagram of the Experimental Workflow for N-Oxidation
Caption: A generalized workflow for the synthesis of 7-Azaindole N-oxide.
In-Silico Modeling: Predicting Properties Before Synthesis
Computational chemistry provides a powerful toolkit for predicting a wide range of molecular properties. For 7-Azaindole N-oxide, methods like Density Functional Theory (DFT) are instrumental in understanding its geometry, electronics, and reactivity.[7][8]
Computational Protocol: DFT Calculations
-
Structure Optimization: The 3D structure of 7-Azaindole N-oxide is built in a molecular modeling software. A geometry optimization is then performed using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the lowest energy conformation.[9]
-
Property Calculation: Once the geometry is optimized, various properties can be calculated. This includes:
-
Spectroscopic Properties: Prediction of NMR chemical shifts (¹H and ¹³C), and vibrational frequencies (IR and Raman).
-
Electronic Properties: Calculation of the dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) to understand reactivity.
-
Physicochemical Properties: Estimation of pKa and solubility (logP/logS) through various theoretical models.
-
Diagram of the In-Silico Workflow for Property Prediction
Caption: A typical workflow for predicting the properties of 7-Azaindole N-oxide using DFT.
Comparative Analysis: Experimental vs. In-Silico Data
The true power of combining experimental and computational approaches lies in their comparison. Experimental data validates the accuracy of computational models, while computational models provide a deeper understanding of the experimental observations.
Table 1: Comparison of Physicochemical Properties
| Property | Experimental Value | In-Silico (Predicted) Value | Comments |
| Molecular Formula | C₇H₆N₂O[2][10] | C₇H₆N₂O | Consistent. |
| Molecular Weight | 134.14 g/mol [2][10] | 134.14 g/mol | Consistent. |
| Appearance | Pale solid[2] | Not Applicable | A macroscopic property. |
| Melting Point | 102-118 °C (hemihydrate) | Not directly predicted by standard DFT | Requires more advanced simulation techniques. |
| XLogP3 | Not Available | 0.9[10] | Indicates good hydrophilicity. |
Table 2: Structural Properties - A Look at Bond Lengths
Spectroscopic Properties: A Noteworthy Data Gap
A significant observation in compiling this guide is the lack of readily available, published experimental ¹H and ¹³C NMR spectra for 7-Azaindole N-oxide. While NMR data for the parent 7-azaindole and its other derivatives are abundant,[12][13][14][15] this specific data for the N-oxide appears to be a gap in the public domain literature. This highlights an area where further experimental work would be highly valuable to the research community for the validation of in-silico NMR prediction methods.
Biological Activity: Where In-Silico and In-Vitro Converge
Both experimental and computational approaches are crucial in assessing the biological activity of 7-Azaindole N-oxide and its derivatives.
-
Experimental (In-Vitro): Derivatives of 7-azaindole have been synthesized and tested for a range of biological activities, including as kinase inhibitors and anticancer agents.[16][17][18] The N-oxide itself is often a key intermediate in the synthesis of these more complex, biologically active molecules.[4]
-
In-Silico (Molecular Docking): Molecular docking studies are used to predict the binding affinity and orientation of 7-azaindole derivatives within the active site of a target protein.[14][18] These studies can help to rationalize the structure-activity relationships (SAR) observed in experimental assays and guide the design of more potent inhibitors. For instance, the 7-azaindole scaffold is known to form key hydrogen bonds with the hinge region of kinases, and in-silico models can predict how modifications, including N-oxidation, might affect these interactions.[15]
Conclusion: A Symbiotic Relationship
The study of 7-Azaindole N-oxide exemplifies the powerful synergy between experimental and in-silico methodologies. While experimental synthesis and characterization provide the definitive data on the molecule's properties, computational chemistry offers a predictive and interpretative framework that can significantly accelerate the research and development process. The current analysis reveals a need for more publicly available experimental data for 7-Azaindole N-oxide, particularly spectroscopic data, to further validate and refine computational models. As both experimental techniques and computational power continue to advance, the integrated approach outlined in this guide will become ever more critical in the rational design of next-generation therapeutics based on the versatile 7-azaindole scaffold.
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Mondal, K., et al. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis, 13(18), 11977–11995. [Link]
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Deng, Z., et al. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Journal of Chemical & Engineering Data. [Link]
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PubMed. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]
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ACS Publications. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis. [Link]
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Mathpati, R. S., & Ghule, V. D. (2022). Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties. New Journal of Chemistry, 46(29), 13974-13988. [Link]
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PubChem. (n.d.). 7-aza-1H-indole N-oxide. PubChem. [Link]
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PubMed. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. PubMed. [Link]
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MDPI. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Molecules, 26(7), 1947. [Link]
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RSC Publishing. (2019). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers. [Link]
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of 7-Azaindole N-oxide 3-chlorobenzoate
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 7-Azaindole N-oxide 3-chlorobenzoate (CAS 611197-49-0). Developed for researchers, scientists, and drug development professionals, this guide synthesizes critical safety data, regulatory best practices, and the underlying chemical principles to ensure operational safety and environmental compliance. Our commitment is to empower laboratory personnel with the knowledge to manage chemical waste streams responsibly, building a foundation of trust that extends beyond the product itself.
Core Principles & Hazard Assessment
Proper disposal begins with a thorough understanding of the substance's chemical nature and associated hazards. This compound is a complex heterocyclic compound that should be treated as a hazardous substance at all times. Its hazard profile is a composite of its three key structural features: the 7-azaindole core, the N-oxide functional group, and the 3-chlorobenzoate counterion.
1.1. Chemical Profile and Hazards
The compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. The primary route of exposure is through inhalation of dust, or contact with skin and eyes.
| Property | Data | Source |
| Chemical Name | This compound | [1] |
| Synonym(s) | 7-Hydroxy-1H-pyrrolo[2,3-b]pyridinium 3-chlorobenzoate | [1] |
| CAS Number | 611197-49-0 | [1] |
| Molecular Formula | C₁₄H₁₁ClN₂O₃ | [1] |
| Molecular Weight | 290.70 g/mol | [1] |
| Appearance | Solid; White to tan crystalline powder | [2][3] |
| Hazard Codes | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation) | |
| Storage | 2-8°C, protected from light | [3] |
1.2. Component-Specific Risks
-
7-Azaindole Core: The parent 7-azaindole scaffold is a key motif in many biologically active compounds.[4] While the parent compound itself is a known irritant, its derivatives must be handled with care as their toxicological properties are often not fully characterized.[5]
-
N-oxide Functionality: The N-oxide group (N⁺–O⁻) is highly polar, which influences the molecule's solubility and biological interactions.[6][7] N-oxides can be potent oxidizing agents and may react exothermically or violently with reducing agents, strong acids, or upon heating.[6][8][9] Under fire conditions, they can decompose to emit toxic nitrogen oxides (NOx).[5][10][11]
-
3-Chlorobenzoate Counterion: Chlorinated aromatic compounds, such as 3-chlorobenzoic acid, are often of environmental concern due to their potential for persistence. High-temperature incineration is the preferred disposal method for halogenated organic materials to prevent the formation of toxic byproducts like dioxins. The parent acid is a known irritant.[12][13]
Pre-Disposal Operations: Safety and Segregation
Before beginning any disposal procedure, it is imperative to establish a safe working environment and correctly segregate materials to prevent dangerous chemical reactions.
2.1. Mandatory Personal Protective Equipment (PPE)
Due to the compound's irritant properties and the potential for dust generation, the following PPE is required:
-
Eye Protection: Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[12][14]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) inspected prior to use. Use proper glove removal technique to avoid skin contact.[14]
-
Body Protection: A laboratory coat or other protective clothing.
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved N95 dust mask or a higher-level respirator in a well-ventilated area, preferably within a chemical fume hood.[5]
2.2. Chemical Incompatibility
Never mix this compound waste with incompatible chemicals.[15] The N-oxide functionality presents specific reactivity hazards. Store waste containers segregated from these materials.
| Incompatible Class | Examples | Rationale for Incompatibility |
| Strong Oxidizing Agents | Nitric acid, Perchlorates, Permanganates | While N-oxides can be oxidants, they are also incompatible with stronger oxidizing agents, which can lead to unstable and unpredictable reactions.[5][9] |
| Strong Reducing Agents | Sodium borohydride, Lithium aluminum hydride, Metal hydrides | The N-oxide group can be reduced back to the parent amine. This reaction can be highly exothermic and potentially violent, especially with powerful reducing agents. |
| Strong Acids | Concentrated Sulfuric Acid, Hydrochloric Acid | The 7-azaindole ring and N-oxide group are basic sites that will react with strong acids. This can cause decomposition and release of heat.[5] |
| Combustible Materials | Organic solvents, paper, wood | As an N-oxide, the compound can act as an oxygen source in a fire, potentially intensifying combustion.[8] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for segregating and managing different waste streams containing this compound.
Caption: Decision workflow for proper waste stream segregation.
Step-by-Step Disposal Protocols
Adherence to these protocols is mandatory. Always consult your institution's Environmental Health & Safety (EHS) department for specific local requirements.[15][16][17]
Protocol 4.1: Unused or Expired Bulk Compound
-
DO NOT attempt to dispose of this chemical down the drain or in the regular trash.[15]
-
DO NOT attempt to neutralize or chemically treat the bulk solid.
-
Keep the compound in its original, clearly labeled container if possible. If the original container is compromised, transfer the material to a new, sealable, chemically compatible container (e.g., HDPE or glass).
-
Ensure the container is tightly sealed to prevent leakage or release of dust.[18]
-
Affix a completed Hazardous Waste Label from your institution's EHS office. The label must clearly state the full chemical name: "this compound" and list all known hazards (Irritant).[15][19]
-
Store the sealed and labeled container in a designated hazardous waste accumulation area, segregated from incompatible materials.[15][18]
Protocol 4.2: Contaminated Solid Waste (Gloves, Weigh Boats, Paper Towels)
-
Segregate all contaminated disposable items from regular laboratory trash at the point of generation.
-
Place these items into a designated, durable, and leak-proof plastic bag or container specifically for solid hazardous chemical waste.
-
Once the container is full, seal it securely.
-
Label the container as "Solid Hazardous Waste" and list the contaminant: "this compound."
-
Manage the container for disposal through your EHS office.
Protocol 4.3: Contaminated Sharps (Needles, Glass Pipettes, etc.)
-
Dispose of all chemically contaminated sharps immediately into a designated, puncture-resistant sharps container.[17]
-
The container must be clearly labeled "Chemically Contaminated Sharps" and list the chemical contaminant.
-
Do not overfill the container. Seal it when it is three-quarters full.
-
Dispose of the sealed sharps container as hazardous waste through your EHS office.
Protocol 4.4: Contaminated Reusable Labware (Glassware, Stir Bars)
-
Initial Decontamination: Under a chemical fume hood, perform an initial rinse of the contaminated labware with a suitable solvent in which the compound is soluble (e.g., acetone, ethyl acetate).[5]
-
Collect Rinsate: This first rinse must be collected as hazardous waste.[15][16] Pour the rinsate into a designated, sealable waste container labeled "Halogenated Organic Waste" or as directed by your EHS office.
-
Triple Rinse Procedure:
-
After the initial solvent rinse, wash the glassware three more times with soap and water.
-
Crucially, the first of these aqueous rinses must also be collected as hazardous chemical waste. [15] Add it to a container labeled "Aqueous Waste with this compound."
-
Subsequent aqueous rinses may be permissible for drain disposal depending on local regulations, but the most prudent and compliant approach is to collect all rinsates as hazardous waste.
-
-
Final Disposal: Once thoroughly decontaminated, the glassware can be washed and returned to service. If the glassware is to be discarded, remove or completely deface all original chemical labels and dispose of it in the appropriate broken glass container.[15][16]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Assess & Secure: If the spill is large or involves other hazardous materials, contact your institution's EHS emergency line immediately. For small, manageable spills, proceed only if you are trained and equipped to do so.
-
Don PPE: Wear the full PPE detailed in Section 2.1.
-
Containment: Prevent the spread of the solid material. Do not use water to clean up, as this may spread contamination.
-
Cleanup:
-
Gently cover the spill with a chemical absorbent material (e.g., vermiculite or sand).
-
Carefully sweep the mixture into a designated, sealable container for hazardous waste disposal. Avoid creating dust.[14]
-
Use a cloth or paper towel lightly wetted with a suitable solvent (like acetone) to wipe the spill area, then perform a final wipe with soap and water.
-
-
Dispose of Cleanup Materials: All absorbents, contaminated cloths, and PPE used during the cleanup must be disposed of as hazardous solid waste according to Protocol 4.2.
-
Report: Report the incident to your laboratory supervisor and EHS office, regardless of the spill size.
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Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]
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Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
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Navigating the Safe Handling of 7-Azaindole N-oxide 3-chlorobenzoate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 7-Azaindole N-oxide 3-chlorobenzoate. Our commitment is to furnish you with field-proven insights and procedural guidance that extend beyond the product, ensuring a culture of safety and precision in your laboratory.
Understanding the Hazard Profile
This compound is a solid compound with specific handling requirements due to its potential health effects. According to safety data, this compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1] The primary target organ is the respiratory system.[1] A thorough understanding of these hazards is the foundation of a robust safety protocol.
The causality behind these classifications lies in the chemical nature of the compound. The N-oxide functional group can be highly reactive, and chlorobenzoate derivatives can exhibit irritant properties. Therefore, preventing direct contact and inhalation is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the minimum required PPE, with explanations rooted in the compound's hazard profile.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | To prevent skin irritation (H315) upon contact.[1][2] Always inspect gloves for integrity before use and dispose of them in accordance with laboratory procedures after handling. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect against serious eye irritation (H319) from dust particles or splashes.[1][3] |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | To prevent respiratory tract irritation (H335) from inhalation of the solid powder.[1] Work in a well-ventilated area, preferably a fume hood, is also essential. |
| Body Protection | Laboratory coat | To protect skin and clothing from accidental contamination. |
Glove Selection: While the Safety Data Sheet for this compound specifies "Gloves"[1], for related compounds and general oxidizing agents, nitrile or neoprene gloves are recommended for their chemical resistance.[2][4] It is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times.
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to minimize exposure and ensure safety. The following diagram and procedural steps outline a comprehensive operational plan.
Caption: Workflow for Safe Handling of this compound.
Pre-Handling Procedures
-
Donning PPE: Before entering the designated handling area, correctly don all required PPE as specified in the table above.
-
Work Area Preparation: All handling of solid this compound should be conducted in a certified chemical fume hood to mitigate inhalation risks.[5][6] Ensure the work surface is clean and uncluttered. Have spill cleanup materials readily available.
Handling the Compound
-
Weighing: When weighing the solid, use a spatula and handle it gently to avoid creating dust.[7][8] Use a weigh boat or paper and carefully transfer the material.
-
In Solution: Once in solution, the risk of airborne dust is eliminated. However, continue to handle with care to avoid splashes and maintain all PPE.
Post-Handling and Disposal
-
Decontamination: Thoroughly wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.[9]
-
Waste Disposal:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be placed in a clearly labeled hazardous waste container.
-
Chemical Waste: Unused compound and reaction mixtures should be disposed of as hazardous chemical waste in accordance with your institution's and local regulations. Do not pour down the drain.[7][10]
-
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye and respiratory protection). Wash hands thoroughly with soap and water after removing all PPE.[3]
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the impact of an accidental release or exposure.
Spill Response
-
Small Spills: For small spills of the solid, gently dampen the material with 60-70% ethanol to prevent it from becoming airborne.[9] Carefully scoop the dampened material into a labeled hazardous waste container. Clean the spill area as described in the decontamination section.
-
Large Spills: Evacuate the immediate area and alert your laboratory supervisor and institutional safety office. Only personnel trained in hazardous spill response should handle large spills.
Exposure Response
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][5] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[3][5] Seek immediate medical attention.
By adhering to these protocols, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your laboratory personnel.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
